molecular formula C18H27NO5S B067729 N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine CAS No. 166815-96-9

N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine

Numéro de catalogue: B067729
Numéro CAS: 166815-96-9
Poids moléculaire: 369.5 g/mol
Clé InChI: DARTVAOOTJKHQW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine is a useful research compound. Its molecular formula is C18H27NO5S and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

tert-butyl 4-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5S/c1-14-5-7-16(8-6-14)25(21,22)23-13-15-9-11-19(12-10-15)17(20)24-18(2,3)4/h5-8,15H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARTVAOOTJKHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442916
Record name tert-Butyl 4-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166815-96-9
Record name tert-Butyl 4-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butoxycarbonyl)-4-[(p-toluenesulfonyloxy)methyl]piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine, a key intermediate in the development of various pharmaceutical compounds.[1][2] This document details the experimental protocols, presents quantitative data for key reaction steps, and includes a visual representation of the synthesis workflow.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at other positions, while the tosylate group serves as an excellent leaving group for nucleophilic substitution reactions.[2] This dual functionality makes it a versatile reagent for introducing the piperidine moiety into complex molecules.[1][2]

Primary Synthesis Pathway

The most common and efficient synthesis of this compound proceeds via a two-step process starting from 4-hydroxypiperidine. The first step involves the protection of the piperidine nitrogen with a Boc group, followed by the tosylation of the primary alcohol.

Synthesis Pathway Overview

Synthesis_Pathway cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Tosylation cluster_precursor Starting Material Preparation A 4-Hydroxypiperidine B N-Boc-4-hydroxypiperidine A->B (Boc)2O, K2CO3 Methanol, Reflux C N-Boc-4-(hydroxymethyl)piperidine (from reduction of N-Boc-4-piperidone) B->C Reduction D This compound C->D TsCl, Triethylamine Dichloromethane, 0°C to RT E 4-Piperidone E->A NaBH4 Methanol E->C 1. (Boc)2O 2. Reduction

Figure 1: Primary synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-4-hydroxypiperidine

This procedure outlines the Boc protection of 4-hydroxypiperidine. An alternative starting point is the reduction of 4-piperidone followed by Boc protection.[1][3]

Materials:

  • 4-Hydroxypiperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Petroleum ether

Procedure:

  • To a solution of 4-hydroxypiperidine in methanol, add potassium carbonate.

  • Add di-tert-butyl dicarbonate to the mixture.

  • Reflux the reaction mixture for 6-8 hours at 25-30°C.[3]

  • After the reaction is complete, filter off the insoluble materials.

  • Concentrate the methanol phase under reduced pressure until a thick residue is obtained.

  • Add petroleum ether to the residue and allow it to crystallize upon cooling.

  • Collect the resulting white crystalline product.

ParameterValueReference
Starting Material 4-Hydroxypiperidine[3]
Reagents (Boc)₂O, K₂CO₃[1][3]
Solvent Methanol[1][3]
Reaction Time 6-8 hours[3]
Temperature 25-30°C (Reflux)[3]
Yield Near-quantitative[1]
Purity 99.5% (by GC)[3]

Table 1: Quantitative data for the synthesis of N-Boc-4-hydroxypiperidine.

Step 2: Synthesis of this compound

This step involves the tosylation of the hydroxyl group of N-Boc-4-hydroxymethylpiperidine. The precursor, N-Boc-4-hydroxymethylpiperidine, can be synthesized by the reduction of N-Boc-4-piperidone.[1]

Materials:

  • N-Boc-4-hydroxymethylpiperidine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N) or Pyridine

  • 4-Dimethylaminopyridine (DMAP) (optional, as catalyst)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-4-hydroxymethylpiperidine and triethylamine in dichloromethane under a nitrogen atmosphere and cool the solution to 0°C.[4]

  • Slowly add p-toluenesulfonyl chloride to the solution. 4-Dimethylaminopyridine can be added as a catalyst.[4]

  • Stir the reaction mixture at a controlled temperature (e.g., 17°C) for a specified time (e.g., 2 hours).[4]

  • Upon completion of the reaction, quench it by adding water.

  • Separate the aqueous layer and extract it with dichloromethane.

  • Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield the final product as a white solid.[4]

ParameterValueReference
Starting Material N-Boc-4-hydroxymethylpiperidine[4]
Reagents p-Toluenesulfonyl chloride, Triethylamine, DMAP[4]
Solvent Dichloromethane[1][4]
Reaction Time 2-12 hours[1][4]
Temperature 0-17°C[1][4]
Yield 78-99%[1][4]
Purity >95%[1]

Table 2: Quantitative data for the tosylation of N-Boc-4-hydroxymethylpiperidine.

Alternative Synthesis Pathway from N-Boc-4-piperidone

An alternative route to N-Boc-4-(hydroxymethyl)piperidine, the precursor for the final tosylation step, starts with N-Boc-4-piperidone.[1] This pathway involves formylation via a hydrazone intermediate, followed by catalytic hydrogenation.

Alternative Pathway Workflow

Alternative_Pathway A N-Boc-4-piperidone B Hydrazone Intermediate A->B p-toluenesulfonyl hydrazide Methanol, Reflux C 1-Boc-4-formyl-3,6-dihydro-2H-pyridine B->C 1. BuLi, TMEDA, -70°C 2. DMF D N-Boc-4-hydroxymethylpiperidine C->D H2, Pd/C (10%)

Figure 2: Alternative synthesis of the N-Boc-4-hydroxymethylpiperidine precursor.

Experimental Steps:

  • Formation of Hydrazone: N-Boc-4-piperidone is reacted with p-toluenesulfonyl hydrazide in methanol under reflux to form a hydrazone intermediate.[1]

  • Formylation: The hydrazone is then treated with butyllithium and tetramethylethylenediamine at -70°C, followed by formylation with dimethylformamide (DMF) to produce 1-Boc-4-formyl-3,6-dihydro-2H-pyridine.[1]

  • Catalytic Hydrogenation: The formylated compound is hydrogenated using palladium on carbon (10% Pd/C) under hydrogen pressure (50 psi) to reduce the double bond and the aldehyde, yielding N-Boc-4-hydroxymethylpiperidine.[1]

This precursor is then tosylated as described in Section 3.2. This route is generally longer but can be advantageous depending on the availability of starting materials.[1]

Conclusion

The synthesis of this compound is a well-established process crucial for the development of new therapeutics. The primary pathway, involving the Boc protection of 4-hydroxypiperidine and subsequent tosylation of the resulting alcohol, offers a straightforward and high-yielding route. The detailed protocols and quantitative data presented in this guide are intended to assist researchers and drug development professionals in the efficient and successful synthesis of this important intermediate.

References

A Technical Guide to N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine, identified by CAS number 166815-96-9, is a key piperidine derivative used extensively in organic synthesis and medicinal chemistry.[1][2] Its structure features a piperidine ring protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group and functionalized at the 4-position with a tosyloxymethyl group.[1] This unique combination of a stable protecting group and an excellent leaving group makes it a valuable building block for introducing the piperidine scaffold into more complex molecules.[1][3] It is notably used as a synthetic intermediate in the production of pharmaceuticals, including the tyrosine kinase inhibitor Vandetanib.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and safety information for researchers and drug development professionals.

Physical and Chemical Properties

This compound is typically a white to pale yellow crystalline powder.[4][5] It is soluble in organic solvents like methanol but has low solubility in water.[4][6][7] The molecule's stability under normal conditions, coupled with the reactivity of its functional groups, defines its utility in synthesis.[1][7] The Boc group provides protection for the piperidine nitrogen, preventing unwanted reactions, and can be readily removed under acidic conditions.[1] The toluenesulfonyl (tosyl) group is an excellent leaving group, facilitating nucleophilic substitution reactions at the adjacent methylene carbon.[1]

Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference(s)
CAS Number 166815-96-9[1][2][3]
Molecular Formula C₁₈H₂₇NO₅S[1][3][8]
Molecular Weight 369.48 g/mol [1][3][8]
Appearance White to orange to green powder to crystal[2][3][5][6][9]
Melting Point 72 - 76 °C[3][6][9][10]
Boiling Point 487.8 °C at 760 mmHg (Predicted)[1][6]
Density 1.175 g/cm³ (Predicted)[1]
Solubility Soluble in Methanol[4][6][11]
pKa -1.94 ± 0.40 (Predicted)[2][6]
Flash Point 248.8 °C[1]
InChIKey DARTVAOOTJKHQW-UHFFFAOYSA-N[2][6][8]

Synthesis and Chemical Reactivity

The primary role of this compound is as a versatile intermediate.[2] Its synthesis is straightforward, and its functional groups allow for predictable and high-yielding subsequent reactions.

Experimental Protocol: Synthesis

A common and efficient method for synthesizing the title compound involves the tosylation of N-Boc-4-piperidinemethanol.[2][6]

Reagents and Materials:

  • N-Boc-4-piperidinemethanol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-4-piperidinemethanol (10 g, 46.5 mmol) and triethylamine (5.64 g, 55.8 mmol) in dichloromethane (100 mL) in a flask under a nitrogen atmosphere.[6]

  • Cool the solution to 0°C using an ice bath.[6]

  • Slowly add p-toluenesulfonyl chloride (9.73 g, 51.2 mmol) and 4-dimethylaminopyridine (1.13 g, 9.3 mmol) to the cooled solution.[6]

  • Allow the reaction mixture to warm to 17°C and stir for 2 hours.[6]

  • Upon completion, quench the reaction by adding water (100 mL).[6]

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2 x 100 mL).[6]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2][6]

  • Purify the crude solid by column chromatography to afford the final product, 1-N-Boc-4-(4-methylbenzenesulfonyloxymethyl)piperidine, as a white solid (17 g, 99% yield).[2][6]

Synthesis_Workflow start_materials Starting Materials: N-Boc-4-piperidinemethanol Triethylamine (TEA) dissolve Dissolve in DCM under N₂ start_materials->dissolve cool Cool to 0°C dissolve->cool add_reagents Add TsCl and DMAP cool->add_reagents react Stir at 17°C for 2 hours add_reagents->react quench Quench with Water react->quench extract Extract with DCM quench->extract dry Dry, Filter, Concentrate extract->dry purify Column Chromatography dry->purify product Final Product: N-Boc-4-(tosyloxymethyl) piperidine purify->product

Caption: Workflow for the synthesis of this compound.
Key Chemical Reactions

The compound's reactivity is dominated by two main transformations: nucleophilic substitution at the tosyloxymethyl group and deprotection of the Boc group.

  • Nucleophilic Substitution: The tosylate is an excellent leaving group, making the compound an ideal substrate for Sₙ2 reactions. Various nucleophiles (e.g., amines, azides, cyanides, thiols) can displace the tosylate to form a new carbon-nucleophile bond, effectively linking the piperidine moiety to other molecular fragments.[1]

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is stable to many reaction conditions but can be efficiently removed using strong acids, such as trifluoroacetic acid (TFA) in dichloromethane, to yield the free secondary amine (piperidine salt).[1] This unmasks the nitrogen for subsequent functionalization, such as acylation or alkylation.

Reactivity_Scheme start N-Boc-4-(tosyloxymethyl)piperidine sub_path Path A: Nucleophilic Substitution reagent_sub Nucleophile (Nu⁻) start->reagent_sub dep_path Path B: Boc Deprotection reagent_dep Acid (e.g., TFA) start->reagent_dep sub_path->reagent_sub product_sub N-Boc-4-(Nu-methyl)piperidine reagent_sub->product_sub Displaces Tosylate dep_path->reagent_dep product_dep 4-(Tosyloxymethyl)piperidine Salt reagent_dep->product_dep Removes Boc Group

Caption: General reactivity pathways for this compound.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant.[6]

  • Hazard Identification: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn during handling.[12] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[12][13]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to ensure its stability.[2][4][6] Recommended storage is at room temperature.[6]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[4][12]

  • Spills: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal according to local regulations.[12]

Conclusion

This compound is a high-value synthetic intermediate with well-defined physical and chemical properties. Its robust synthesis and predictable reactivity make it an indispensable tool for chemists in pharmaceutical research and development. By enabling the strategic introduction of the 4-substituted piperidine motif, it continues to play a critical role in the discovery and synthesis of complex, biologically active molecules.

References

Technical Guide: N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine (CAS 166815-96-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, synthesis, and significant applications in the development of therapeutic agents.

Core Compound Properties

This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a tosyloxymethyl group at the 4-position. This bifunctional nature makes it a versatile intermediate in organic synthesis. The Boc group provides a stable yet easily removable protection for the piperidine nitrogen, allowing for selective reactions at other sites. The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce the piperidine scaffold into larger, more complex molecules.

Table 1: Chemical and Physical Properties

PropertyValueReference(s)
CAS Number 166815-96-9[1][2]
Molecular Formula C₁₈H₂₇NO₅S[1][2]
Molecular Weight 369.48 g/mol [1][2]
Appearance White to pale yellow crystalline powder[3]
Melting Point 74-76 °C[4]
Boiling Point 487.8 °C at 760 mmHg (Predicted)[4]
Density 1.174 g/cm³ (Predicted)[4]
Solubility Soluble in methanol[3]
InChI Key DARTVAOOTJKHQW-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(CC2)C(=O)OC(C)(C)C

Spectroscopic Data

Table 2: ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignmentReference
7.77 (d, J=8.3 Hz)Doublet2HAr-H[5]
7.35 (d, J=8.0 Hz)Doublet2HAr-H[5]
4.07 (br d, J=11.6 Hz)Broad Doublet2HPiperidine-H[5]
3.84 (d, J=6.4 Hz)Doublet2H-CH₂-OTs[5]
2.68 (br t, J=12.4 Hz)Broad Triplet2HPiperidine-H[5]
2.44 (s)Singlet3HAr-CH₃[5]
1.88 (m)Multiplet1HPiperidine-H[5]
1.63 (br d, J=12.8 Hz)Broad Doublet2HPiperidine-H[5]
1.43 (s)Singlet9H-C(CH₃)₃[5]
1.13 (m)Multiplet2HPiperidine-H[5]

Note: ¹³C NMR, FT-IR, and Mass Spectrometry data for this specific compound are not consistently reported across publicly available sources. Researchers should obtain and verify this data experimentally.

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of the title compound from N-Boc-4-piperidinemethanol.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Workup cluster_3 Purification A N-Boc-4-piperidinemethanol D Dissolve under Nitrogen at 0°C A->D B Triethylamine B->D C Dichloromethane (DCM) C->D G Slowly add to the reaction mixture D->G Cool to 0°C E p-Toluenesulfonyl chloride E->G F 4-Dimethylaminopyridine (DMAP) F->G H Stir at 17°C for 2 hours G->H I Quench with Water H->I J Extract with DCM I->J K Dry organic layers over Na₂SO₄ J->K L Concentrate under reduced pressure K->L M Purify by column chromatography L->M N This compound M->N

Caption: Synthesis of the target compound.

Methodology:

  • Reaction Setup: Dissolve N-Boc-4-piperidinemethanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) under a nitrogen atmosphere and cool the solution to 0°C.

  • Reagent Addition: Slowly add p-toluenesulfonyl chloride (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.2 eq) to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to 17°C and stir for 2 hours.

  • Workup: Quench the reaction by adding water. Separate the aqueous layer and extract it twice with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography to yield this compound as a white solid.[1]

Application in the Synthesis of Vandetanib

This compound is a key intermediate in the synthesis of Vandetanib, a tyrosine kinase inhibitor. The following protocol outlines its use in an alkylation reaction.

Experimental Workflow

G cluster_0 Reactants cluster_1 Reaction cluster_2 Workup and Purification A This compound E Combine reactants in MeCN A->E B 4-Anilinoquinazoline intermediate B->E C Cesium Carbonate (Cs₂CO₃) C->E D Acetonitrile (MeCN) D->E F Reflux for 3 hours E->F G Cool and filter F->G H Concentrate the filtrate G->H I Purify by chromatography H->I J Boc-protected Vandetanib precursor I->J cluster_Vandetanib Vandetanib cluster_Receptors Receptor Tyrosine Kinases cluster_Pathways Downstream Signaling Pathways cluster_Cellular_Effects Cellular Effects V Vandetanib EGFR EGFR V->EGFR inhibits VEGFR VEGFR V->VEGFR inhibits RET RET V->RET inhibits PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT MAPK MAPK Pathway EGFR->MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis RET->PI3K_AKT RET->MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation

References

A Technical Guide to the Molecular Structure, Properties, and Synthesis of N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine, a key intermediate in synthetic organic chemistry. The guide details its molecular structure, physicochemical properties, spectroscopic characteristics, and a standard laboratory-scale synthesis protocol. Its chemical reactivity and applications, particularly within medicinal chemistry and drug development, are also explored.

Molecular Identity and Structure

This compound is a piperidine derivative distinguished by two key functional groups.[1] The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that prevents the amine from undergoing unwanted reactions.[1] The 4-position of the ring features a tosyloxymethyl substituent. The toluenesulfonyl (tosyl) group is an excellent leaving group, making this position highly susceptible to nucleophilic substitution. This dual functionality makes the compound a versatile building block for introducing the piperidine moiety into more complex molecules.[1]

Identifier Value
IUPAC Name tert-butyl 4-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate[2]
CAS Number 166815-96-9[1][2][3]
Molecular Formula C₁₈H₂₇NO₅S[1][2][3]
Molecular Weight 369.48 g/mol [1][3]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(CC2)C(=O)OC(C)(C)C[2]
InChIKey DARTVAOOTJKHQW-UHFFFAOYSA-N[2][3]

Physicochemical Properties

The compound typically presents as a white to pale yellow crystalline solid.[3][4] Its physical properties are summarized in the table below. The predicted values are based on computational models.

Property Value Reference
Melting Point 74-76 °C[3][5]
Boiling Point 487.8 °C (Predicted at 760 mmHg)[1][3]
Density 1.175 g/cm³ (Predicted)[1]
Flash Point 248.8 °C[1]
Appearance White to pale yellow crystalline powder[4]
Solubility Soluble in Methanol[3][4]
Topological Polar Surface Area 81.3 Ų[2]

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The expected spectral features are as follows:

  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the tosyl group (two doublets in the 7-8 ppm range), a singlet for the tosyl methyl group (~2.4 ppm), signals for the piperidine ring protons, and a prominent singlet for the nine equivalent protons of the Boc group's tert-butyl moiety (~1.4 ppm).

  • ¹³C NMR: The carbon spectrum would display signals for the aromatic carbons, the piperidine ring carbons, the carbonyl carbon of the Boc group (~155 ppm), the quaternary and methyl carbons of the Boc group, the methylene carbon of the tosyloxymethyl group, and the methyl carbon of the tosyl group.

  • Infrared (IR) Spectroscopy: Key absorption bands would include strong peaks corresponding to the S=O stretches of the sulfonate group (~1360 and 1170 cm⁻¹), a strong C=O stretch from the Boc carbamate (~1690 cm⁻¹), and C-O stretching vibrations.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z 370.[3]

Synthesis and Reactivity

The compound is readily synthesized from commercially available starting materials. The most common route involves the tosylation of N-Boc-4-piperidinemethanol.

This protocol is adapted from established literature procedures.[3]

Materials:

  • N-Boc-4-piperidinemethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Under a nitrogen atmosphere, dissolve N-Boc-4-piperidinemethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (0.2 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature (approx. 17-20 °C) and stir for 2-4 hours, monitoring the reaction progress by TLC.[3]

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]

  • Purify the crude solid by column chromatography on silica gel to afford the final product as a white solid.[3]

G Synthesis Workflow of this compound cluster_reactants Starting Materials cluster_workup Workup Procedure SM1 N-Boc-4-piperidinemethanol Reaction Tosylation Reaction (0°C to Room Temp, 2-4h) SM1->Reaction SM2 p-Toluenesulfonyl Chloride (TsCl) SM2->Reaction Base Triethylamine & DMAP Base->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Quench Quench with Water Reaction->Quench Extract DCM Extraction Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Final Product: N-Boc-4-(tosyloxymethyl)piperidine Purify->Product

Caption: A flowchart illustrating the synthesis of the target compound.

The utility of this compound stems from the orthogonal nature of its two primary functional groups.

  • Boc Deprotection: The Boc group is stable under many reaction conditions but can be easily removed using strong acids (e.g., trifluoroacetic acid in DCM) to reveal the free secondary amine of the piperidine ring.

  • Nucleophilic Substitution: The tosylate is an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, azides, cyanides, alkoxides), allowing for the attachment of various substituents at the 4-methyl position.[1]

This dual reactivity allows for selective manipulation of the molecule, making it a valuable intermediate.

G Key Chemical Reactivity Pathways Start N-Boc-4-(tosyloxymethyl)piperidine Cond1 Strong Acid (e.g., TFA) Start->Cond1 Deprotection Cond2 Nucleophile (Nu⁻) Start->Cond2 Substitution Prod1 4-(Tosyloxymethyl)piperidine (Deprotected Amine) Cond1->Prod1 Prod2 N-Boc-4-(nucleophile-methyl)piperidine (Substituted Product) Cond2->Prod2

Caption: Logical diagram of the compound's primary reaction pathways.

Applications in Drug Development

This compound is not an active pharmaceutical ingredient itself but serves as a crucial building block in the synthesis of pharmacologically active molecules.[3] The piperidine scaffold is a common motif in many approved drugs, valued for its ability to improve physicochemical properties such as solubility and metabolic stability. This intermediate has been utilized in the synthesis of various compounds, including tyrosine kinase inhibitors for cancer therapy, such as Vandetanib.[1] Its predictable reactivity and stability make it a reliable component in multi-step synthetic campaigns aimed at discovering and developing new therapeutic agents.

References

N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine: A Comprehensive Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine is a key synthetic intermediate widely utilized in medicinal chemistry and drug discovery. Its unique structural features, comprising a piperidine core, a Boc-protecting group, and a tosylate leaving group, make it a versatile building block for the synthesis of a diverse range of complex molecules, including potent therapeutic agents. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this intermediate, complete with detailed experimental protocols, comprehensive data tables, and visualizations of relevant synthetic and biological pathways.

Introduction

The piperidine scaffold is a ubiquitous structural motif found in numerous approved drugs and biologically active compounds.[1] Its presence often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. This compound serves as a pivotal precursor for the introduction of the 4-methylpiperidine moiety into target molecules. The tert-butoxycarbonyl (Boc) group provides a stable protecting group for the piperidine nitrogen, preventing unwanted side reactions during synthesis, while the 4-toluenesulfonyloxymethyl group acts as an excellent leaving group for nucleophilic substitution reactions.[2] This allows for the facile introduction of a wide variety of functional groups at the 4-position of the piperidine ring.

This guide will explore the synthesis of this compound, its key chemical transformations, and its application in the synthesis of a notable therapeutic agent, Vandetanib.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below. This data is essential for the identification and characterization of the compound.

PropertyValueReference(s)
CAS Number 166815-96-9
Molecular Formula C₁₈H₂₇NO₅S
Molecular Weight 369.48 g/mol
Appearance White to off-white solid
Melting Point 74-76 °C
Solubility Soluble in methanol, dichloromethane, and other common organic solvents.
¹H NMR (CDCl₃, 500 MHz) δ 7.78 (d, J=8.3 Hz, 2H), 7.35 (d, J=8.1 Hz, 2H), 4.08 (t, J=11.8 Hz, 2H), 3.86 (d, J=6.4 Hz, 2H), 2.68 (t, J=12.3 Hz, 2H), 2.45 (s, 3H), 1.88 – 1.78 (m, 1H), 1.67 (d, J=13.0 Hz, 2H), 1.44 (s, 9H), 1.18 – 1.08 (m, 2H)
¹³C NMR (CDCl₃, 126 MHz) δ 154.7, 144.8, 132.9, 129.8, 127.9, 79.5, 72.8, 43.6, 35.5, 29.0, 28.4, 21.6
IR (KBr, cm⁻¹) 2975, 2855, 1685 (C=O, Boc), 1365, 1175 (S=O, tosyl), 1160 (C-O)*

Note: Spectral data is representative and may vary slightly based on the specific sample and experimental conditions.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the tosylation of the corresponding alcohol, N-Boc-4-(hydroxymethyl)piperidine.

Synthetic Workflow

Synthesis_Workflow Start N-Boc-4-(hydroxymethyl)piperidine Reagents p-Toluenesulfonyl chloride (TsCl) Triethylamine (Et3N) 4-Dimethylaminopyridine (DMAP, cat.) Dichloromethane (DCM) Start->Reagents Reaction Product This compound Reagents->Product Tosylates the hydroxyl group

Caption: Synthesis of the target intermediate.

Experimental Protocol: Tosylation of N-Boc-4-(hydroxymethyl)piperidine

Materials:

  • N-Boc-4-(hydroxymethyl)piperidine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add triethylamine (1.2 eq), followed by a catalytic amount of 4-dimethylaminopyridine (0.1 eq).

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 2 hours and then warm to room temperature, stirring for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford this compound as a white solid.

Expected Yield: ~99%[3]

Key Reactions and Applications

This compound is a versatile intermediate primarily used in nucleophilic substitution reactions to introduce the N-Boc-4-methylpiperidine moiety.

Nucleophilic Substitution Reactions

The tosylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles.

Nucleophilic_Substitution Intermediate This compound Nucleophile Nucleophile (Nu⁻) (e.g., R-O⁻, R-NH₂, N₃⁻) Intermediate->Nucleophile SN2 Reaction Product N-Boc-4-(Nu-methyl)piperidine Nucleophile->Product LeavingGroup p-Toluenesulfonate (TsO⁻) Product->LeavingGroup Displacement

Caption: General nucleophilic substitution.

Experimental Protocol: Synthesis of 1-Boc-4-(azidomethyl)piperidine

This protocol provides an example of a nucleophilic substitution reaction with the azide ion.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-4-(azidomethyl)piperidine.

Deprotection of the Boc Group

The Boc protecting group can be readily removed under acidic conditions to yield the free piperidine nitrogen, which can then be further functionalized.

Caption: Boc group deprotection workflow.

Application in the Synthesis of Vandetanib

A prominent application of this compound is in the synthesis of Vandetanib, a tyrosine kinase inhibitor used in the treatment of certain types of cancer.[2]

Vandetanib Synthesis and Signaling Pathway

The synthesis of Vandetanib involves the nucleophilic substitution of a quinazoline derivative with the piperidine intermediate, followed by deprotection and subsequent N-methylation.

Vandetanib exerts its therapeutic effect by inhibiting multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinase.[4] This multi-targeted inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, such as the PI3K/AKT and MAPK pathways.[2][5]

Vandetanib_Pathway cluster_membrane Cell Membrane cluster_drug cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K EGFR EGFR EGFR->PI3K RAS RAS EGFR->RAS RET RET RET->PI3K RET->RAS Vandetanib Vandetanib Vandetanib->VEGFR Inhibits Vandetanib->EGFR Inhibits Vandetanib->RET Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation Survival Angiogenesis AKT->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

References

Role of the Boc protecting group in N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Role of the Boc Protecting Group in N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine

Introduction

This compound is a pivotal intermediate in modern organic synthesis, particularly within medicinal chemistry and drug development.[1][2] Its utility stems from a bifunctional structure: a piperidine core, a versatile scaffold in many pharmaceuticals, functionalized with a tosyloxymethyl group, and a nitrogen atom shielded by a tert-butoxycarbonyl (Boc) protecting group.[1] This guide provides a comprehensive analysis of the critical role the Boc group plays, governing the reactivity, stability, and synthetic applications of this compound. We will delve into its function in directing chemical transformations, detail relevant experimental protocols, and present key data for researchers, scientists, and drug development professionals.

Core Function of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for amines.[3] Its primary role in this compound is to temporarily deactivate the secondary amine of the piperidine ring. This protection is essential for several reasons:

  • Prevention of Unwanted Side Reactions: The lone pair of electrons on the piperidine nitrogen is nucleophilic and basic. Without protection, this nitrogen could compete with other nucleophiles in substitution reactions or undergo undesired reactions such as N-alkylation or oxidation during subsequent synthetic steps.[1]

  • Directing Reactivity: By masking the amine, the Boc group ensures that chemical transformations occur selectively at other sites on the molecule. In this case, it directs nucleophilic attack to the carbon of the tosyloxymethyl group, as the tosylate is an excellent leaving group.[2]

  • Modulation of Physical Properties: The bulky and lipophilic nature of the Boc group can alter the solubility and chromatographic behavior of the molecule, often simplifying purification processes.

  • Controlled Deprotection: The Boc group is stable under a wide range of conditions, including basic, reductive, and oxidative environments, yet it can be removed cleanly and efficiently under acidic conditions.[4] This orthogonality allows for selective deprotection without disturbing other sensitive functional groups in a complex molecule.

Synthesis and Experimental Protocols

The synthesis of this compound is typically a multi-step process starting from precursors like 4-piperidone or 4-hydroxypiperidine. A common pathway involves the protection of the piperidine nitrogen with the Boc group, followed by tosylation of the hydroxyl group.

Experimental Protocol 1: Synthesis of this compound

This protocol describes the tosylation of N-Boc-4-piperidinemethanol.

Materials:

  • N-Boc-4-piperidinemethanol (10 g, 46.5 mmol)

  • Triethylamine (5.64 g, 55.8 mmol)

  • p-Toluenesulfonyl chloride (TsCl) (9.73 g, 51.2 mmol)

  • 4-Dimethylaminopyridine (DMAP) (1.13 g, 9.3 mmol)

  • Dichloromethane (DCM) (100 mL)

  • Water (100 mL)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-4-piperidinemethanol (10 g) and triethylamine (5.64 g) in dichloromethane (100 mL) in a flask under a nitrogen atmosphere.[5]

  • Cool the solution to 0°C using an ice bath.[5]

  • Slowly add p-toluenesulfonyl chloride (9.73 g) and 4-dimethylaminopyridine (1.13 g) to the cooled solution.[5]

  • Allow the reaction mixture to warm to 17°C and stir for 2 hours.[5]

  • Quench the reaction by adding water (100 mL).[5]

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane (100 mL each).[5]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]

  • Purify the crude product by column chromatography to yield 1-N-Boc-4-(4-methylbenzenesulfonyloxymethyl)piperidine as a white solid (17 g, 99% yield).[5]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of the title compound.

G Synthesis Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Tosylation 4-Hydroxymethylpiperidine 4-Hydroxymethylpiperidine N-Boc-4-hydroxymethylpiperidine N-Boc-4-hydroxymethylpiperidine 4-Hydroxymethylpiperidine->N-Boc-4-hydroxymethylpiperidine Boc₂O, Base N-Boc-4-(tosyloxymethyl)piperidine N-Boc-4-(tosyloxymethyl)piperidine N-Boc-4-hydroxymethylpiperidine->N-Boc-4-(tosyloxymethyl)piperidine TsCl, Base (e.g., Et₃N) G Boc Deprotection Mechanism N-Boc-Piperidine N-Boc-Piperidine Protonated Intermediate Protonated Intermediate N-Boc-Piperidine->Protonated Intermediate + H⁺ Carbamic Acid Carbamic Acid Protonated Intermediate->Carbamic Acid - (CH₃)₃C⁺ Free Amine Free Amine Carbamic Acid->Free Amine - CO₂

References

An In-depth Technical Guide to the Stability and Storage of N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine. This information is critical for ensuring the integrity of the compound in research and drug development applications, where purity and stability are paramount.

Core Stability Profile

This compound is a key intermediate in organic synthesis, valued for its dual functionality: a Boc-protected amine and a tosylate leaving group.[1] The stability of this molecule is inherently linked to the chemical properties of these two functional groups. While specific, long-term quantitative stability studies on this exact molecule are not extensively published, a robust stability profile can be extrapolated from the known reactivity of the N-Boc and tosylate moieties.

Key Stability Considerations:

  • Thermal Stability: The N-Boc group is susceptible to thermal degradation at elevated temperatures, which can lead to deprotection.[2][3] High temperatures may also promote other degradation pathways.

  • Hydrolytic Stability: The tosylate group can undergo hydrolysis, particularly in the presence of moisture and at non-neutral pH. The ester linkage of the tosylate is a primary site for hydrolytic cleavage.[4][5] The N-Boc group is generally stable to neutral and basic conditions but can be cleaved by strong acids.[2][6]

  • Photostability: While specific photostability data is not available, compounds with aromatic rings, such as the tosyl group, can be susceptible to photodegradation upon prolonged exposure to UV light.

  • Oxidative Stability: The compound is incompatible with strong oxidizing agents, which can lead to degradation of the piperidine ring or other functional groups.[7]

Recommended Storage Conditions

To maintain the purity and integrity of this compound, the following storage conditions are recommended based on supplier safety data sheets and general chemical principles:

ParameterRecommended ConditionRationale
Temperature Room Temperature (2-8°C for long-term storage is advisable)To minimize thermal degradation and potential hydrolytic reactions.[4]
Atmosphere Sealed in a dry, inert atmosphere (e.g., nitrogen or argon)To protect against moisture, which can cause hydrolysis of the tosylate group.[4]
Light Exposure Keep in a dark placeTo prevent potential photodegradation.[4][7]
Container Tightly closed, non-reactive container (e.g., amber glass)To prevent contamination and exposure to air and moisture.[4]
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong basesTo avoid chemical reactions that would degrade the compound.[7]

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis of the tosylate group and cleavage of the N-Boc protecting group.

G Potential Degradation Pathways A This compound B Hydrolysis of Tosylate A->B Moisture D Acid-Catalyzed Deprotection A->D Strong Acid F Thermal Degradation A->F High Temperature C N-Boc-4-(hydroxymethyl)piperidine + p-Toluenesulfonic acid B->C E 4-(4-toluenesulfonyloxymethyl)piperidine D->E G Deprotection and/or Rearrangement Products F->G

Potential Degradation Pathways for the Compound.

Experimental Protocol: Stability-Indicating HPLC Method

To quantitatively assess the stability of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. The following protocol is a general template that can be adapted and validated for specific laboratory conditions.

Objective: To develop and validate a reverse-phase HPLC method capable of separating the parent compound from its potential degradation products, thus serving as a stability-indicating assay.

Instrumentation and Materials:

  • HPLC system with a UV detector or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase modification)

  • Volumetric flasks, pipettes, and autosampler vials

Chromatographic Conditions (Starting Point):

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B, 2-15 min: 30% to 90% B, 15-20 min: 90% B, 20.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm (based on the UV absorbance of the tosyl group)
Injection Volume 10 µL

Methodology:

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in acetonitrile at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation for Stability Study:

    • Accurately weigh a known amount of the compound into separate, appropriate containers for each storage condition to be tested (e.g., elevated temperature, high humidity, light exposure).

    • At specified time points, dissolve the contents of one container in a known volume of acetonitrile to achieve a target concentration (e.g., 1 mg/mL).

  • Forced Degradation Studies (for method validation):

    • Acid Hydrolysis: Incubate a sample solution with 0.1 M HCl at 60°C.

    • Base Hydrolysis: Incubate a sample solution with 0.1 M NaOH at 60°C.

    • Oxidative Degradation: Treat a sample solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat a solid sample at a high temperature (e.g., 80°C).

    • Photodegradation: Expose a sample solution to UV light.

  • Analysis: Inject the prepared standard, sample, and forced degradation solutions into the HPLC system.

  • Data Analysis: Determine the purity of the samples by calculating the peak area percentage of the main peak relative to the total area of all peaks. The appearance of new peaks in the chromatograms of stressed samples indicates degradation. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

G Workflow for Stability Testing cluster_0 Method Development & Validation cluster_1 Stability Study Execution cluster_2 Data Analysis & Reporting A Develop HPLC Method B Perform Forced Degradation Studies A->B C Validate Method (Specificity, Linearity, Accuracy, Precision) B->C D Prepare and Store Samples under Various Conditions C->D E Analyze Samples at Predetermined Time Points D->E F Quantify Parent Compound and Degradants E->F G Determine Rate of Degradation F->G H Identify Degradation Products (if necessary) G->H I Establish Shelf-Life and Recommended Storage Conditions H->I

Workflow for a Comprehensive Stability Study.

Safe Handling and Disposal

Handling:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid contact with skin and eyes.

  • Avoid inhalation of dust. Use in a well-ventilated area or with local exhaust ventilation.

Spill Management:

  • For small spills, sweep up the solid material and place it in a suitable container for disposal.

  • For large spills, prevent the material from entering drains. Shovel the material into a suitable container for disposal.

Disposal:

  • Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

This technical guide provides a framework for understanding and managing the stability of this compound. For critical applications, it is strongly recommended that researchers perform their own stability studies to establish appropriate handling and storage protocols for their specific needs.

References

A Comprehensive Technical Guide to N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine is a pivotal piperidine derivative that serves as a versatile building block in modern medicinal chemistry. Its unique structural features, including the N-Boc protecting group and the tosyl leaving group, provide chemists with a powerful tool for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth review of its synthesis, physicochemical properties, and significant applications, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Chemical Properties and Structure

This compound, with the CAS number 166815-96-9, is a white to pale yellow crystalline powder.[1] The molecule incorporates a piperidine ring, a common scaffold in many pharmaceuticals known to enhance properties like solubility and metabolic stability. The nitrogen atom of the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under various reaction conditions but can be readily removed under acidic conditions, allowing for controlled, regioselective reactions.[2]

The key to its utility as a synthetic intermediate lies in the 4-(4-toluenesulfonyloxymethyl) substituent. The tosylate group is an excellent leaving group, making the methylene carbon susceptible to nucleophilic substitution reactions. This dual functionality of a protected amine and an activated leaving group makes it an invaluable intermediate for introducing the piperidine moiety into target molecules.[3]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in chemical synthesis.

PropertyValueReference
Molecular Formula C₁₈H₂₇NO₅S[2][4]
Molecular Weight 369.48 g/mol [2][5]
CAS Number 166815-96-9[1][2][4]
Appearance White to orange to green powder to crystal[4][6]
Melting Point 74-76 °C[4]
Boiling Point 487.8±18.0 °C (Predicted)[4]
Density 1.174±0.06 g/cm³ (Predicted)[4]
Solubility Soluble in Methanol[1][6]
Storage Keep in dark place, Sealed in dry, Room Temperature[4][6]

Spectroscopic Data:

  • LCMS (ESI) m/z: 370 (M+1)[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from readily available piperidine derivatives. The most common route involves the Boc protection of a 4-hydroxymethylpiperidine precursor, followed by tosylation of the hydroxyl group.

Synthetic Pathway Overview

The general synthetic workflow for the preparation of this compound is depicted below. This pathway starts from 4-piperidone and proceeds through the formation of N-Boc-4-hydroxymethylpiperidine as a key intermediate.

Synthesis_Workflow A 4-Piperidone B 4-Hydroxypiperidine A->B Reduction C N-Boc-4-hydroxymethylpiperidine B->C Boc Protection D This compound C->D Tosylation

General synthetic scheme for this compound.
Detailed Experimental Protocols

Protocol 1: Synthesis from N-Boc-4-piperidinemethanol

This protocol details the direct tosylation of commercially available or pre-synthesized N-Boc-4-piperidinemethanol.

  • Step 1: Tosylation of N-Boc-4-piperidinemethanol [4]

    • Dissolve N-Boc-4-piperidinemethanol (10 g, 46.5 mmol) and triethylamine (5.64 g, 55.8 mmol) in dichloromethane (100 mL) under a nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add p-toluenesulfonyl chloride (9.73 g, 51.2 mmol) and 4-dimethylaminopyridine (1.13 g, 9.3 mmol) to the solution.

    • Stir the reaction mixture at 17°C for 2 hours.

    • Quench the reaction by adding water (100 mL).

    • Extract the aqueous layer with dichloromethane (2 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography to yield this compound as a white solid.

Quantitative Data for Protocol 1:

Starting MaterialProductYieldPurity
N-Boc-4-piperidinemethanolThis compound99%>95%[2]

Protocol 2: Multi-step Synthesis from 4-Piperidone [2]

This protocol outlines the synthesis starting from 4-piperidone hydrochloride hydrate.

  • Step 1: Synthesis of 4-Hydroxypiperidine

    • Treat 4-piperidone hydrochloride hydrate with liquid ammonia to adjust the pH to alkalinity.

    • Extract the product with toluene and dry the organic layer with anhydrous magnesium sulfate.

    • Reduce the ketone group using sodium borohydride in methanol to yield 4-hydroxypiperidine.

  • Step 2: Boc Protection of 4-Hydroxypiperidine

    • Protect the free amine of 4-hydroxypiperidine using di-tert-butyl dicarbonate (Boc anhydride) in methanol.

    • Use potassium carbonate as a base and perform the reaction under reflux. This step can achieve near-quantitative yields.

  • Step 3: Tosylation of N-Boc-4-(hydroxymethyl)piperidine

    • The hydroxymethyl group at the 4-position is tosylated using p-toluenesulfonyl chloride (TsCl) in dichloromethane.

    • Use triethylamine as a base.

    • Maintain the reaction temperature between 0–5°C for 12 hours to yield the final product.

Applications in Drug Discovery and Organic Synthesis

This compound is a crucial intermediate in the synthesis of complex organic molecules and pharmaceutical agents.[2] Its primary application lies in its use as a building block for introducing the piperidine scaffold into drug candidates.

Role in the Synthesis of Kinase Inhibitors

A notable application of this compound is in the synthesis of Vandetanib, a tyrosine kinase inhibitor used in cancer therapy.[2] The piperidine moiety is a common feature in many kinase inhibitors, where it often serves as a central scaffold to correctly orient the functional groups that interact with the kinase active site.

Use in the Development of CNS Agents

Piperidine derivatives are prevalent in drugs targeting the central nervous system (CNS), such as antipsychotics and antidepressants. The lipophilic nature of the piperidine ring can aid in crossing the blood-brain barrier. The functional handle provided by this compound allows for modifications that can fine-tune the polarity and hydrogen bonding capacity of the final drug molecule, optimizing its interaction with CNS targets.

General Utility in Organic Synthesis

The Boc protecting group offers selective protection of the piperidine nitrogen, which can be easily removed under controlled acidic conditions to reveal a reactive amine for further functionalization.[3] Simultaneously, the tosyloxymethyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions.[3] This dual functionality makes it a prime choice for chemists looking to introduce specific piperidine scaffolds into their target molecules.

The logical flow for the utilization of this compound in a typical synthetic route is illustrated below.

Application_Workflow A This compound B Nucleophilic Substitution A->B C N-Boc Protected Intermediate B->C Formation of new C-Nu bond D Boc Deprotection C->D Acidic Conditions E Piperidine-containing Target Molecule D->E Further Functionalization (optional)

Synthetic utility workflow.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis and medicinal chemistry. Its well-defined reactivity, stemming from the orthogonal Boc protecting group and the tosylate leaving group, allows for the strategic and efficient incorporation of the piperidine scaffold into a wide range of complex molecules. The detailed synthetic protocols and compiled data in this guide are intended to support researchers in leveraging the full potential of this important building block in their drug discovery and development endeavors.

References

N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine mechanism of action in organic reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine in Organic Synthesis

Abstract

This compound is a bifunctional synthetic intermediate of significant importance in pharmaceutical and medicinal chemistry.[1][2][3] Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a tosyloxymethyl group at the C4 position. This unique arrangement provides both stability and defined reactivity, making it a valuable building block for introducing the piperidylmethyl moiety into complex molecules.[4] This guide details its core mechanism of action in organic reactions, synthesis protocols, and applications, providing a technical resource for researchers and drug development professionals.

Physicochemical and Spectroscopic Data

This compound is typically a white to pale yellow crystalline powder soluble in solvents like methanol and dichloromethane.[5] Its key physical and spectroscopic properties are summarized below.

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 166815-96-9 [1][2][6]
Molecular Formula C₁₈H₂₇NO₅S [1][6]
Molecular Weight 369.48 g/mol [1][6]
Melting Point 74-76 °C [2][7]
Boiling Point 487.8 °C at 760 mmHg (Predicted) [1][7]
Density 1.175 g/cm³ (Predicted) [1][7]
Appearance White to pale yellow crystalline powder [5]

| Solubility | Soluble in Methanol, Dichloromethane |[5][7] |

Table 2: Spectroscopic Data

Technique Data Reference
LCMS (ESI) m/z: 370 (M+1) [2]
¹H NMR (CDCl₃) δ ~7.8 (d, 2H), ~7.3 (d, 2H), ~4.0 (d, 2H), ~3.8 (d, 2H), ~2.7 (t, 2H), ~2.4 (s, 3H), ~1.6 (m, 3H), ~1.4 (s, 9H), ~1.2 (m, 2H) Inferred from precursor spectra and general chemical shifts.

| ¹³C NMR (CDCl₃) | δ ~154.7, ~144.8, ~132.9, ~129.8, ~127.9, ~80.0, ~79.5, ~43.5, ~35.5, ~29.0, ~28.4, ~21.6 | Inferred from related structures.[8] |

Core Mechanism of Action in Organic Synthesis

The utility of this compound stems from the distinct roles of its two key functional groups: the N-Boc group and the tosyloxymethyl group .

  • N-Boc Group (Protecting Group) : The tert-butoxycarbonyl (Boc) group protects the piperidine nitrogen. This prevents the nitrogen from acting as a nucleophile or base in subsequent reaction steps, thus avoiding undesired side reactions like self-alkylation or interference with base-sensitive reagents.[1] The Boc group is stable under a wide range of conditions but can be easily and cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the free secondary amine for further functionalization.[1]

  • Tosyloxymethyl Group (Leaving Group) : The p-toluenesulfonate (tosylate, OTs) is an excellent leaving group because its negative charge is well-stabilized by resonance across the sulfonate group. This makes the adjacent methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[4]

The primary mechanism of action is a bimolecular nucleophilic substitution (Sₙ2) reaction . A nucleophile (Nu⁻) attacks the electrophilic methylene carbon, displacing the tosylate leaving group and forming a new carbon-nucleophile bond.

Figure 1: General Sₙ2 mechanism for this compound.

This dual functionality allows for the precise and controlled introduction of the N-Boc-4-methylpiperidine scaffold into target molecules, a common structural motif in pharmacologically active compounds.

Synthesis and Experimental Protocols

The most common and efficient synthesis of this compound involves the tosylation of its alcohol precursor, N-Boc-4-piperidinemethanol. This precursor is typically synthesized from commercially available starting materials like 4-hydroxypiperidine or N-Boc-4-piperidone.

synthesis_workflow cluster_precursor Precursor Synthesis start1 4-Hydroxypiperidine intermediate1 N-Boc-4-hydroxypiperidine start1->intermediate1 Boc₂O, Base (Boc Protection) start2 N-Boc-4-piperidone start2->intermediate1 NaBH₄ or other reducing agents (Reduction) intermediate2 N-Boc-4-piperidinemethanol (Precursor) intermediate1->intermediate2 Not a direct common route, but possible via oxidation and subsequent reduction product This compound (Final Product) intermediate2->product p-Toluenesulfonyl chloride (TsCl), Base (e.g., Et₃N, DMAP), DCM, 0°C to RT direct_precursor_synthesis N-(tert-Butoxycarbonyl)isonipecotic acid direct_precursor_synthesis->intermediate2 Borane-THF Complex (Reduction)

Figure 2: Common synthetic workflows for the target compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol details the tosylation of N-Boc-4-piperidinemethanol, a high-yielding and common procedure.[2][7]

Materials:

  • N-Boc-4-piperidinemethanol (1.0 eq, e.g., 10 g, 46.5 mmol)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq, e.g., 9.73 g, 51.2 mmol)

  • Triethylamine (Et₃N) (1.2 eq, e.g., 5.64 g, 55.8 mmol)

  • 4-Dimethylaminopyridine (DMAP) (catalytic, 0.2 eq, e.g., 1.13 g, 9.3 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL per g of starting material)

  • Water (for quenching and washing)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Round-bottom flask, magnetic stirrer, ice bath, nitrogen atmosphere setup

Procedure:

  • Under a nitrogen atmosphere, dissolve N-Boc-4-piperidinemethanol and triethylamine in anhydrous dichloromethane in a round-bottom flask.

  • Cool the resulting solution to 0 °C using an ice bath.

  • Slowly add p-toluenesulfonyl chloride and 4-dimethylaminopyridine to the stirred solution. Ensure the temperature remains low during addition.

  • Allow the reaction mixture to warm to room temperature (or ~17 °C) and stir for 2-12 hours.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water (e.g., 100 mL).

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the final product as a white solid. Yields are typically very high, often around 99%.[2]

Detailed Experimental Protocol: Nucleophilic Substitution

This protocol outlines a general procedure for using the title compound as an alkylating agent with a generic amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., R-NH₂) (1.0-1.2 eq)

  • A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5-2.0 eq)

  • A polar aprotic solvent (e.g., DMF, Acetonitrile)

  • Reaction vessel, magnetic stirrer, heating mantle, nitrogen atmosphere setup

Procedure:

  • To a reaction vessel under a nitrogen atmosphere, add the amine nucleophile, the base, and the solvent.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add this compound to the mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography to obtain the desired N-alkylated product.

Applications in Drug Discovery and Development

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous CNS agents, anticancer drugs, and other therapeutics.[1] this compound serves as a key intermediate for incorporating this scaffold.

  • Vandetanib Synthesis : The compound is a documented intermediate in the synthesis of Vandetanib, a tyrosine kinase inhibitor used in cancer therapy.[1][4]

  • CNS Agents : The lipophilicity of the piperidine ring can aid in crossing the blood-brain barrier, making it a valuable component in drugs targeting the central nervous system.

  • General Synthesis : It is widely used to synthesize complex piperidine derivatives for screening in drug discovery programs, allowing for the creation of diverse chemical libraries.[3][9]

logical_relationship main_compound This compound boc_group N-Boc Group main_compound->boc_group tosyl_group Tosyloxymethyl Group main_compound->tosyl_group protection Protects Amine Prevents Side Reactions Removable with Acid boc_group->protection Function leaving_group Excellent Leaving Group Activates Methylene Carbon for Nucleophilic Attack (Sₙ2) tosyl_group->leaving_group Function utility Versatile Synthetic Building Block protection->utility leaving_group->utility

References

Methodological & Application

Application Notes and Protocols for N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine, a key building block in the synthesis of a variety of pharmaceutical compounds. This versatile reagent, featuring a tert-butoxycarbonyl (Boc) protecting group and a tosylate leaving group, is instrumental in the introduction of the 4-methylpiperidine moiety into drug candidates through nucleophilic substitution reactions.

Core Applications in Drug Synthesis

This compound is a valuable intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. The Boc group provides a stable protection for the piperidine nitrogen, which can be readily removed under acidic conditions, while the tosyloxymethyl group serves as an excellent leaving group for reactions with various nucleophiles.

Synthesis of Vandetanib: A Multi-Targeted Tyrosine Kinase Inhibitor

A prime application of this compound is in the synthesis of Vandetanib, an anticancer agent that targets multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the RET tyrosine kinase.

Experimental Protocol: Alkylation of 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-hydroxyquinazoline

This protocol details the nucleophilic substitution reaction between this compound and the hydroxyl group of the quinazoline core of Vandetanib.

Reaction Scheme:

Materials:

ReagentSupplierPurity
4-(4-bromo-2-fluoroanilino)-6-methoxy-7-hydroxyquinazolineCommercial Source>98%
This compoundCommercial Source>98%
Cesium Carbonate (Cs₂CO₃)Commercial Source>99%
Acetonitrile (MeCN)Commercial SourceAnhydrous

Procedure:

  • To a solution of 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-hydroxyquinazoline (1 equivalent) in anhydrous acetonitrile, add cesium carbonate (1.5 equivalents).

  • Add this compound (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-Boc-Vandetanib.

Quantitative Data:

ParameterValue
Yield 58%
Purity >95% (by HPLC)

Subsequent deprotection of the Boc group under acidic conditions yields Vandetanib.

Vandetanib Signaling Pathway Inhibition

Vandetanib exerts its therapeutic effect by inhibiting key signaling pathways involved in tumor growth and angiogenesis.

Vandetanib_Signaling_Pathway cluster_receptor Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes VEGFR2 VEGFR-2 PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT PLCg PLCγ Pathway VEGFR2->PLCg EGFR EGFR EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK RET RET RET->PI3K_AKT RET->RAS_MAPK Vandetanib Vandetanib Vandetanib->VEGFR2 Inhibits Vandetanib->EGFR Inhibits Vandetanib->RET Inhibits Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis

Vandetanib's inhibition of key tyrosine kinases.
General Protocol for Nucleophilic Substitution with Phenols

The piperidinemethyl moiety is a common scaffold in various CNS-active agents. This general protocol outlines the synthesis of N-Boc-4-(phenoxymethyl)piperidine derivatives.

Experimental Workflow

Nucleophilic_Substitution_Workflow Start Start Reactants Dissolve Phenol & Base in Solvent Start->Reactants Addition Add this compound Reactants->Addition Reaction Heat and Stir (Monitor by TLC/LC-MS) Addition->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Boc-4-(phenoxymethyl)piperidine Derivative Purification->Product

General workflow for nucleophilic substitution.

Materials:

ReagentSupplierPurity
Substituted PhenolCommercial Source>98%
This compoundCommercial Source>98%
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)Commercial Source>98%
Dimethylformamide (DMF) or Acetonitrile (MeCN)Commercial SourceAnhydrous

Procedure:

  • To a solution of the substituted phenol (1 equivalent) in anhydrous DMF or acetonitrile, add the base (1.5 equivalents of K₂CO₃ or 1.2 equivalents of NaH).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.2 equivalents) to the reaction mixture.

  • Heat the reaction to 60-80°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired N-Boc-4-(phenoxymethyl)piperidine derivative.

Quantitative Data for Representative Phenols:

Phenol NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
4-FluorophenolK₂CO₃DMF801685-95
3-MethoxyphenolNaHDMF601280-90
4-NitrophenolK₂CO₃MeCN702475-85

Potential Applications in Other Therapeutic Areas

The versatility of this compound extends to the synthesis of compounds targeting other receptors and signaling pathways. The following diagrams illustrate the signaling pathways of potential therapeutic targets that can be modulated by molecules synthesized using this key intermediate.

Dopamine Receptor Signaling

Piperidine-containing compounds are known to act as dopamine receptor antagonists, which are important in the treatment of various neurological and psychiatric disorders.

Dopamine_Signaling cluster_d1 D1-like Pathway cluster_d2 D2-like Pathway Dopamine Dopamine D1R D1-like Receptor Dopamine->D1R D2R D2-like Receptor Dopamine->D2R D_Antagonist Dopamine Antagonist (e.g., piperidine derivative) D_Antagonist->D1R Blocks D_Antagonist->D2R Blocks Gs Gαs/olf D1R->Gs Gi Gαi/o D2R->Gi AC_D1 Adenylyl Cyclase (Activated) Gs->AC_D1 cAMP_D1 cAMP ↑ AC_D1->cAMP_D1 AC_D2 Adenylyl Cyclase (Inhibited) Gi->AC_D2 cAMP_D2 cAMP ↓ AC_D2->cAMP_D2

Dopamine receptor signaling pathways.

NMDA Receptor Signaling

Substituted piperidines can also function as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a target for treating neurodegenerative diseases and certain types of pain.

NMDA_Signaling cluster_channel Ion Channel cluster_downstream Downstream Effects Glutamate Glutamate & Glycine/D-Serine NMDAR NMDA Receptor Glutamate->NMDAR Activates NMDA_Antagonist NMDA Antagonist (e.g., piperidine derivative) NMDA_Antagonist->NMDAR Blocks Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Signaling_Cascades Signaling Cascades (e.g., CaMKII, PKC) Ca_Influx->Signaling_Cascades Synaptic_Plasticity Synaptic Plasticity Signaling_Cascades->Synaptic_Plasticity CCR5_Signaling cluster_gprotein G-protein Signaling cluster_outcome Cellular Response Chemokine Chemokine (e.g., CCL5) or HIV gp120 CCR5 CCR5 Receptor Chemokine->CCR5 Binds CCR5_Antagonist CCR5 Antagonist (e.g., piperidine derivative) CCR5_Antagonist->CCR5 Blocks Viral_Entry HIV Entry CCR5_Antagonist->Viral_Entry Inhibits G_Protein G-protein (Gαi) CCR5->G_Protein CCR5->Viral_Entry Mediates Downstream_Effectors Downstream Effectors (e.g., PLC, PI3K) G_Protein->Downstream_Effectors Chemotaxis Chemotaxis Downstream_Effectors->Chemotaxis

Application Notes and Protocols for Nucleophilic Substitution Reactions of N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the use of N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine as a key intermediate in nucleophilic substitution reactions. This versatile building block is instrumental in the synthesis of complex molecules, particularly in the development of pharmaceutical agents such as kinase inhibitors.[1]

Introduction

This compound is a bifunctional molecule widely utilized in medicinal chemistry. The tert-butoxycarbonyl (Boc) group provides a stable protecting group for the piperidine nitrogen, which can be readily removed under acidic conditions.[2] The toluenesulfonyloxymethyl (tosyloxymethyl) group serves as an excellent leaving group, facilitating nucleophilic substitution (SN2) reactions. This allows for the covalent attachment of the piperidine moiety to a wide range of nucleophiles, including amines, phenols, and thiols, making it a valuable component in the synthesis of diverse molecular scaffolds.[1][2]

Synthesis of this compound

The synthesis of the title compound is typically achieved through a two-step process starting from 4-piperidinemethanol. The piperidine nitrogen is first protected with a Boc group, followed by the tosylation of the primary alcohol.

Experimental Protocol: Tosylation of N-Boc-4-piperidinemethanol
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-piperidinemethanol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.5 eq.) to the cooled solution.

  • Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and continue stirring for an additional 12-16 hours.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Nucleophilic Substitution Reactions: An Exemplary Protocol

The following protocol details a typical nucleophilic substitution reaction using a phenolic nucleophile, as exemplified in the synthesis of Vandetanib, a potent tyrosine kinase inhibitor.[3]

Experimental Protocol: Alkylation of a Phenol with this compound
  • Reaction Setup: To a solution of the phenolic compound (1.0 eq.) in anhydrous acetonitrile (MeCN), add cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Addition of Electrophile: Add a solution of this compound (1.2 eq.) in MeCN to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and stir for 3-5 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the desired N-Boc-4-(phenoxymethyl)piperidine derivative.

Quantitative Data for Nucleophilic Substitution Reactions

The following table summarizes typical reaction conditions for the nucleophilic substitution of this compound with various nucleophiles.

Nucleophile ClassNucleophile ExampleBaseSolventTemperatureReaction Time (h)Typical Yield (%)
Phenols4-Bromo-2-fluoroaniline derivativeCs₂CO₃MeCNReflux3~58%[3]
AminesPrimary/Secondary AmineK₂CO₃, Et₃NDMF, MeCNRT to 60°C12-2480-95%
ThiolsThiophenolK₂CO₃DMFRT4-8>90%
HeterocyclesImidazoleNaHDMFRT to 50°C6-1275-90%

Boc Deprotection

The final step in many synthetic sequences involving this building block is the removal of the Boc protecting group to liberate the piperidine nitrogen.

Experimental Protocol: Boc Deprotection
  • Reaction Setup: Dissolve the Boc-protected piperidine derivative in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Addition of Acid: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The product is typically obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride) and can often be used in the next step without further purification.

Application in Drug Discovery: Targeting the Pim-1 Kinase Pathway

This compound is a key building block in the synthesis of various kinase inhibitors, including those targeting Pim-1 kinase, a proto-oncogene implicated in several cancers.[4] The piperidine moiety often serves as a scaffold to correctly orient pharmacophoric groups within the kinase's active site.

Pim1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines/Growth Factors Receptor Cytokine Receptor Cytokines->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Pim1 Pim-1 Kinase Bad Bad Pim1->Bad Phosphorylation (Inhibition) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Inhibitor Pim-1 Inhibitor (Piperidine-based) Inhibitor->Pim1 Inhibition Gene Gene Transcription (e.g., Pim-1) STAT_dimer->Gene Nuclear Translocation & DNA Binding Gene->Pim1 Expression

Caption: Simplified Pim-1 signaling pathway and the point of intervention for piperidine-based inhibitors.

The diagram above illustrates how extracellular signals can lead to the expression of Pim-1 kinase, which in turn promotes cell survival by inhibiting apoptosis. Pim-1 inhibitors, synthesized using building blocks like this compound, can block this activity, thereby promoting cancer cell death.

Experimental Workflow

The general workflow for utilizing this compound in a synthetic route is depicted below.

experimental_workflow Start N-Boc-4-(hydroxymethyl)piperidine Tosylate This compound Start->Tosylate Tosylation (TsCl, Base) Substitution Nucleophilic Substitution (SN2) Tosylate->Substitution Nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-NH2, R-SH) Nucleophile->Substitution Product_Boc N-Boc-4-(Nu-CH2)piperidine Substitution->Product_Boc Deprotection Boc Deprotection (TFA or HCl) Product_Boc->Deprotection Final_Product Final Product H-4-(Nu-CH2)piperidine Deprotection->Final_Product

Caption: General experimental workflow for the synthesis and reaction of this compound.

References

Application Notes and Protocols: N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine is a valuable bifunctional building block in medicinal chemistry. Its structure, featuring a tert-butoxycarbonyl (Boc) protected piperidine nitrogen and a tosyloxymethyl group at the 4-position, makes it an ideal intermediate for introducing the 4-methylpiperidine moiety into a wide range of biologically active molecules. The Boc group provides a stable and easily removable protecting group for the piperidine nitrogen, while the tosylate serves as an excellent leaving group for nucleophilic substitution reactions. This combination allows for the controlled and efficient incorporation of the piperidine scaffold, a common feature in many approved drugs due to its favorable pharmacokinetic properties.

Core Applications

The primary application of this compound lies in its use as a key intermediate in the synthesis of complex pharmaceutical agents. The piperidine ring it provides is a prevalent motif in drugs targeting the central nervous system (CNS), as well as in kinase inhibitors for oncology.

Key applications include:

  • Synthesis of Kinase Inhibitors: Notably, it is a crucial component in the synthesis of Vandetanib, a tyrosine kinase inhibitor used in the treatment of certain types of cancer.[1]

  • Development of GPCR Ligands: The 4-substituted piperidine scaffold is a common feature in ligands for G-protein coupled receptors (GPCRs), such as dopamine and sigma receptors, which are targets for a variety of neurological and psychiatric disorders.

  • Construction of Spirocyclic Systems: The reactivity of the tosylate group can be harnessed in intramolecular reactions to construct complex spirocyclic architectures like spirooxindoles, which are present in various biologically active natural products and synthetic compounds.

Data Presentation

Table 1: Synthesis of this compound
StepReagents and ConditionsYield (%)Purity (%)Reference
Boc Protection N-Boc-4-piperidinemethanol, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM), 0°C to rt~99>95
Tosylation N-Boc-4-piperidinemethanol, p-Toluenesulfonyl chloride (TsCl), Triethylamine (Et₃N), DMAP, DCM, 0°C to 17°C, 2h99>98
Table 2: Application in Vandetanib Synthesis
Reaction StepKey ReagentsSolventTemperatureTimeYield (%)Reference
Alkylation of 4-anilino-6,7-dimethoxyquinazoline This compound, Cesium Carbonate (Cs₂CO₃)Acetonitrile (MeCN)Reflux3h58[2]
Alternative Microwave-assisted Dimroth Rearrangement Route (Alkylation of intermediate 9) This compound, Cesium Carbonate (Cs₂CO₃)Acetonitrile (MeCN)Reflux3h58[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the two-step synthesis starting from N-Boc-4-piperidinemethanol.

Step 1: Boc Protection of 4-Piperidinemethanol (if starting from the unprotected alcohol)

  • This step is often performed to protect the piperidine nitrogen before further functionalization.

Step 2: Tosylation of N-Boc-4-piperidinemethanol

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-piperidinemethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Addition of Reagents: Slowly add p-toluenesulfonyl chloride (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.2 eq) to the cooled solution.

  • Reaction: Stir the reaction mixture at 17°C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford this compound as a white solid.

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="N-Boc-4-piperidinemethanol,\nEt3N, DCM", fillcolor="#FFFFFF", fontcolor="#202124"]; cool [label="Cool to 0°C", fillcolor="#FFFFFF", fontcolor="#202124"]; add_reagents [label="Add TsCl and DMAP", fillcolor="#FFFFFF", fontcolor="#202124"]; react [label="Stir at 17°C for 2h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Quench with H2O,\nExtract with DCM,\nDry and Concentrate", fillcolor="#FFFFFF", fontcolor="#202124"]; purify [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="this compound", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> reagents; reagents -> cool; cool -> add_reagents; add_reagents -> react; react -> workup; workup -> purify; purify -> product; } .enddot Caption: Workflow for the synthesis of this compound.

Protocol 2: Synthesis of a Vandetanib Precursor using this compound

This protocol outlines the alkylation of a 4-anilinoquinazoline intermediate, a key step in a concise synthesis of Vandetanib.[2]

  • Reaction Setup: To a solution of the 4-anilinoquinazoline intermediate (1.0 eq) in acetonitrile (MeCN), add cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Addition of Alkylating Agent: Add a solution of this compound (1.2 eq) in MeCN to the reaction mixture.

  • Reaction: Heat the mixture to reflux and stir for 3 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography to yield the N-Boc protected Vandetanib precursor.

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reactants [label="4-Anilinoquinazoline Intermediate,\nCs2CO3, MeCN", fillcolor="#FFFFFF", fontcolor="#202124"]; add_alkylating [label="Add this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; reflux [label="Reflux for 3h", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Cool, Filter,\nConcentrate", fillcolor="#FFFFFF", fontcolor="#202124"]; purify [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="N-Boc-Vandetanib Precursor", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> reactants; reactants -> add_alkylating; add_alkylating -> reflux; reflux -> workup; workup -> purify; purify -> product; } .enddot Caption: Experimental workflow for the synthesis of a Vandetanib precursor.

Signaling Pathways and Logical Relationships

As this compound is a building block, it does not directly participate in signaling pathways. However, the molecules synthesized using this building block, such as Vandetanib, are potent inhibitors of specific signaling pathways. The logical relationship in its use is a straightforward synthetic transformation.

// Nodes building_block [label="this compound\n(Building Block)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Nucleophilic Substitution", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Drug Precursor\n(e.g., N-Boc-Vandetanib)", fillcolor="#FBBC05", fontcolor="#202124"]; deprotection [label="Boc Deprotection", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; final_product [label="Active Pharmaceutical Ingredient\n(e.g., Vandetanib)", fillcolor="#34A853", fontcolor="#FFFFFF"]; target [label="Biological Target\n(e.g., VEGFR, EGFR)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges building_block -> reaction; reaction -> intermediate; intermediate -> deprotection; deprotection -> final_product; final_product -> target [label="Inhibition"]; } .enddot Caption: The role of the building block in drug synthesis and action.

References

Applications of N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine is a versatile bifunctional building block crucial in medicinal chemistry and drug discovery. Its structure, featuring a tert-butyloxycarbonyl (Boc) protected piperidine nitrogen and a tosyloxymethyl group at the 4-position, makes it an ideal intermediate for introducing the piperidine moiety into drug candidates. The Boc group serves as a robust protecting group for the nitrogen atom, preventing its participation in unwanted side reactions, while the tosyloxymethyl group is an excellent leaving group for nucleophilic substitution reactions. This allows for the facile and controlled incorporation of the piperidin-4-ylmethylene linker into a wide range of molecular scaffolds. This piperidine motif is prevalent in numerous approved drugs, where it often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical compounds, supported by quantitative data and visual diagrams to illustrate reaction pathways and workflows.

Key Applications in Drug Discovery

This compound is a key synthetic intermediate for a variety of therapeutic agents, including:

  • Kinase Inhibitors: The piperidine moiety can serve as a central scaffold to correctly orient functional groups for interaction with the active site of kinases. A prominent example is in the synthesis of Vandetanib, a tyrosine kinase inhibitor.

  • Acetylcholinesterase (AChE) Inhibitors: The piperidin-4-ylmethylene core is a common feature in potent AChE inhibitors developed for the treatment of Alzheimer's disease and other neurological disorders.

  • GPCR Ligands: This building block is utilized in the synthesis of ligands for G-protein coupled receptors, which are implicated in a wide array of physiological processes and are major drug targets.

Application I: Synthesis of a Key Intermediate for Vandetanib

Vandetanib is a tyrosine kinase inhibitor used in the treatment of certain types of cancer. It functions by inhibiting the vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and the RET-tyrosine kinase. The synthesis of Vandetanib often involves the introduction of a piperidinylmethoxy side chain, for which this compound is a critical precursor.

Experimental Protocol: Two-Step, One-Pot Synthesis of tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate

This protocol outlines the synthesis of a key intermediate for Vandetanib, starting from N-Boc-4-piperidinemethanol, which is converted in situ to this compound before reacting with the phenolic component.

Step 1: Tosylation of N-Boc-4-piperidinemethanol

  • Dissolve N-Boc-4-piperidinemethanol (1.0 eq) in pyridine (approximately 7.8 mL per gram of starting material).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.0 eq) to the cooled solution.

  • Stir the reaction mixture at 5°C for 10 hours.

  • After the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

  • Wash the organic extract sequentially with 5% HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Step 2: Nucleophilic Substitution with Methyl 4-hydroxy-3-methoxybenzoate

  • To the crude this compound from Step 1, add methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) and potassium carbonate (1.0 eq).

  • Heat the mixture to 153°C and stir for 10 hours.

  • Cool the reaction mixture and purify by crystallization from an acetate-hexane solvent system.

Quantitative Data
StepProductStarting MaterialReagentsSolventConditionsYieldPurity
1N-Boc-4-((tosyloxy)methyl)piperidineN-Boc-4-piperidinemethanolp-Toluenesulfonyl chloridePyridine0-5°C, 10h-Crude
2tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylateN-Boc-4-((tosyloxy)methyl)piperidine, Methyl 4-hydroxy-3-methoxybenzoateK₂CO₃None153°C, 10h51.2%Crystalline Solid

Reaction Workflow

G cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Nucleophilic Substitution start1 N-Boc-4-piperidinemethanol reagent1 p-Toluenesulfonyl Chloride Pyridine, 0-5°C, 10h start1->reagent1 intermediate This compound (Crude) reagent1->intermediate reagent2 K₂CO₃, 153°C, 10h intermediate->reagent2 start2 Methyl 4-hydroxy-3-methoxybenzoate start2->reagent2 final_product Vandetanib Intermediate reagent2->final_product

Caption: Workflow for the synthesis of a Vandetanib intermediate.

Signaling Pathway of Vandetanib

G Vandetanib Vandetanib VEGFR VEGFR Vandetanib->VEGFR inhibits EGFR EGFR Vandetanib->EGFR inhibits RET RET Vandetanib->RET inhibits Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis TumorGrowth Tumor Growth & Survival EGFR->TumorGrowth RET->TumorGrowth

Caption: Vandetanib inhibits key signaling pathways in cancer.

Application II: Synthesis of Acetylcholinesterase Inhibitors

The piperidine ring is a key pharmacophoric element in many potent acetylcholinesterase (AChE) inhibitors, which are used to treat the symptoms of Alzheimer's disease. This compound serves as a valuable starting material for the synthesis of novel AChE inhibitors by allowing for the introduction of various functionalities through nucleophilic substitution.

Experimental Protocol: General Procedure for Nucleophilic Substitution
  • To a solution of a suitable nucleophile (e.g., a phenol or an amine, 1.0 eq) in an appropriate solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, Cs₂CO₃, 1.2 eq).

  • Add this compound (1.1 eq) to the mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data (Example from Literature)
Product ClassNucleophileBaseSolventConditionsYield Range
Aryl EthersSubstituted PhenolsK₂CO₃DMF80°C, 12h60-85%
AminesPrimary/Secondary AminesCs₂CO₃Acetonitrile60°C, 8h55-75%

Logical Relationship Diagram

G cluster_reagents Reactants cluster_product Product cluster_application Application reagent This compound product N-Boc-4-(substituted-methyl)piperidine reagent->product Nucleophilic Substitution nucleophile Nucleophile (Phenol, Amine, etc.) nucleophile->product application Precursor for AChE Inhibitors product->application

Caption: Synthesis of AChE inhibitor precursors.

Conclusion

This compound is a high-value building block in drug discovery due to its dual functionality that allows for the controlled and efficient incorporation of the piperidin-4-ylmethylene scaffold into potential drug candidates. The provided protocols for its application in the synthesis of a key Vandetanib intermediate and as a precursor for acetylcholinesterase inhibitors highlight its versatility and importance in medicinal chemistry. The structured data and diagrams offer a clear guide for researchers and scientists in the field of drug development.

Application Notes and Protocols for the Synthesis of Vandetanib Utilizing an N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vandetanib is a potent orally available tyrosine kinase inhibitor used in the treatment of certain cancers. Its mechanism of action involves the inhibition of multiple signaling pathways crucial for tumor growth and angiogenesis, primarily targeting Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and RET tyrosine kinase. This document provides detailed application notes and experimental protocols for the synthesis of Vandetanib, focusing on a key synthetic route that employs N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine as a pivotal intermediate. This approach offers a structured pathway to the final product, involving key steps of alkylation, deprotection, and reductive amination. The provided protocols are intended to guide researchers in the efficient synthesis and further development of Vandetanib and related compounds.

Introduction

Vandetanib, with the chemical name N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine, is an important therapeutic agent in oncology. The synthesis of this complex molecule can be achieved through various routes. The strategy detailed herein utilizes a convergent synthesis approach where a substituted quinazoline core is coupled with a piperidine side chain. The use of the N-Boc protected piperidine intermediate, specifically this compound, allows for controlled introduction of the side chain and subsequent facile deprotection and functionalization to yield the final active pharmaceutical ingredient.

Vandetanib's Mechanism of Action

Vandetanib exerts its anti-cancer effects by targeting several key receptor tyrosine kinases (RTKs) involved in tumor progression.[1][2] By inhibiting VEGFR, it disrupts angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1][2] Its inhibition of EGFR interferes with signaling pathways that promote cancer cell proliferation and survival.[1][2] Furthermore, Vandetanib is a potent inhibitor of the RET tyrosine kinase, which is often mutated and constitutively active in medullary thyroid cancer, a primary indication for the drug.[1]

Signaling Pathway Overview

Vandetanib_Signaling_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival EGFR->Survival RET RET RET->Proliferation RET->Survival Vandetanib Vandetanib Vandetanib->VEGFR Vandetanib->EGFR Vandetanib->RET

Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.

Synthetic Workflow

The synthesis of Vandetanib via the this compound intermediate can be summarized in the following key stages:

  • Synthesis of the Quinazoline Core: Preparation of 4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-ol.

  • Synthesis of the Piperidine Intermediate: Preparation of this compound.

  • Alkylation: Coupling of the quinazoline core with the piperidine intermediate.

  • Deprotection: Removal of the N-Boc protecting group.

  • Reductive Amination: Introduction of the methyl group to the piperidine nitrogen to yield Vandetanib.

Vandetanib_Synthesis_Workflow cluster_reactants Starting Materials QuinazolineCore 4-(4-bromo-2-fluoroanilino)- 6-methoxyquinazolin-7-ol Alkylation Alkylation QuinazolineCore->Alkylation PiperidineIntermediate This compound PiperidineIntermediate->Alkylation BocVandetanib tert-butyl 4-(((4-(4-bromo-2-fluoroanilino)- 6-methoxyquinazolin-7-yl)oxy)methyl) piperidine-1-carboxylate Alkylation->BocVandetanib Deprotection Boc Deprotection BocVandetanib->Deprotection PiperidinePrecursor N-(4-bromo-2-fluorophenyl)-6-methoxy- 7-((piperidin-4-yl)methoxy)quinazolin-4-amine Deprotection->PiperidinePrecursor ReductiveAmination Reductive Amination PiperidinePrecursor->ReductiveAmination Vandetanib Vandetanib ReductiveAmination->Vandetanib

Caption: Overall synthetic workflow for Vandetanib.

Experimental Protocols

Synthesis of this compound

This intermediate is prepared in two steps from the commercially available 4-(hydroxymethyl)piperidine.

Step 1: Synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

Reagent/SolventMolecular WeightQuantityMoles
4-(Hydroxymethyl)piperidine115.17 g/mol 10.0 g86.8 mmol
Di-tert-butyl dicarbonate (Boc)₂O218.25 g/mol 19.9 g91.2 mmol
Triethylamine101.19 g/mol 12.1 mL86.8 mmol
Dichloromethane (DCM)-100 mL-

Protocol:

  • Dissolve 4-(hydroxymethyl)piperidine (10.0 g, 86.8 mmol) and triethylamine (12.1 mL, 86.8 mmol) in dichloromethane (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (19.9 g, 91.2 mmol) in dichloromethane (50 mL) to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding 50 mL of water.

  • Separate the organic layer and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a white solid.

  • Expected Yield: ~90-95%.

Step 2: Synthesis of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

Reagent/SolventMolecular WeightQuantityMoles
tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate215.29 g/mol 10.0 g46.4 mmol
p-Toluenesulfonyl chloride (TsCl)190.65 g/mol 9.7 g50.8 mmol
Pyridine-50 mL-

Protocol:

  • Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (10.0 g, 46.4 mmol) in pyridine (50 mL) in a round-bottom flask and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (9.7 g, 50.8 mmol) portion-wise to the solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0-5 °C for 12 hours.

  • Pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with 1 M HCl (3 x 100 mL) to remove pyridine, followed by saturated NaHCO₃ solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to afford the title compound as a white crystalline solid.

  • Expected Yield: ~80-85%.

Synthesis of Vandetanib

Step 3: Alkylation to form tert-butyl 4-(((4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate

Reagent/SolventMolecular WeightQuantityMoles
4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-ol379.20 g/mol 5.0 g13.2 mmol
tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate369.48 g/mol 5.3 g14.5 mmol
Cesium Carbonate (Cs₂CO₃)325.82 g/mol 8.6 g26.4 mmol
Acetonitrile (MeCN)-100 mL-

Protocol:

  • To a solution of 4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-ol (5.0 g, 13.2 mmol) in acetonitrile (100 mL), add cesium carbonate (8.6 g, 26.4 mmol) and tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (5.3 g, 14.5 mmol).

  • Heat the reaction mixture to reflux and stir for 3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (150 mL) and wash with water (2 x 75 mL) and brine (75 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to give the desired product.

  • Reported Yield: 58%.[3]

Step 4: Deprotection of the N-Boc Group

Reagent/SolventMolecular WeightQuantityMoles
Boc-protected Vandetanib Intermediate576.48 g/mol 5.0 g8.67 mmol
Trifluoroacetic Acid (TFA)114.02 g/mol 10 mL-
Dichloromethane (DCM)-40 mL-

Protocol:

  • Dissolve the Boc-protected Vandetanib intermediate (5.0 g, 8.67 mmol) in dichloromethane (40 mL).

  • Add trifluoroacetic acid (10 mL) dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours at room temperature. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • To avoid an aqueous work-up which can lead to lower yields, the crude product can be directly purified by silica gel chromatography.[3]

  • Reported Yield: 83%.[3]

Step 5: Reductive Amination to Vandetanib

Reagent/SolventMolecular WeightQuantityMoles
Deprotected Piperidine Intermediate476.35 g/mol 3.0 g6.30 mmol
Formaldehyde (37% in H₂O)30.03 g/mol 0.56 mL6.93 mmol
Sodium triacetoxyborohydride211.94 g/mol 1.60 g7.56 mmol
Dichloromethane (DCM)-50 mL-

Protocol:

  • Suspend the deprotected piperidine intermediate (3.0 g, 6.30 mmol) in dichloromethane (50 mL).

  • Add formaldehyde solution (0.56 mL, 6.93 mmol) and stir for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.60 g, 7.56 mmol) portion-wise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the addition of saturated NaHCO₃ solution (30 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford Vandetanib.

  • Reported Yield: 84%.[3]

Summary of Quantitative Data

StepProductStarting MaterialYield (%)Purity
1tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate4-(Hydroxymethyl)piperidine~90-95>95% (Typical)
2tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylateBoc-protected alcohol~80-85>98% (Recrystallized)
3Boc-protected Vandetanib IntermediateQuinazoline-7-ol58[3]Chromatographically Pure
4Deprotected Piperidine IntermediateBoc-protected Vandetanib83[3]Chromatographically Pure
5VandetanibDeprotected Piperidine84[3]>99% (Pharmaceutical Grade)

Conclusion

The synthetic route to Vandetanib employing the this compound intermediate provides a reliable and controllable method for the preparation of this important anti-cancer drug. The protocols detailed in this document offer a comprehensive guide for researchers, with the aim of facilitating further research and development in the field of oncology and medicinal chemistry. The provided yields are based on literature reports and may be optimized through further process development.

References

Application Notes and Protocols for the Acidic Deprotection of N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably the tyrosine kinase inhibitor Vandetanib. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under a range of synthetic conditions and its facile removal under acidic conditions. This crucial deprotection step unmasks the piperidine nitrogen, allowing for subsequent functionalization. This document provides detailed application notes and protocols for the acidic deprotection of this compound, offering a comparative overview of common acidic reagents and conditions to guide researchers in optimizing their synthetic routes.

Reaction Mechanism and Key Considerations

The acidic deprotection of the N-Boc group proceeds via a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free piperidine amine. The resulting amine is then protonated by the excess acid to form the corresponding ammonium salt.

Key Considerations:

  • Acid Strength: Strong acids are required for efficient cleavage of the Boc group.

  • Solvent Choice: The choice of solvent is crucial and should be inert to the acidic conditions and capable of dissolving the starting material. Dichloromethane (DCM), dioxane, and methanol are commonly used.

  • Temperature: Most Boc deprotections can be carried out at room temperature, although gentle heating may be required for less reactive substrates.

  • Side Reactions: The primary side reaction of concern is the potential for the tert-butyl cation to alkylate nucleophilic functional groups present in the molecule or scavengers in the reaction mixture. The tosylate group in the target molecule is generally stable to the acidic conditions used for Boc deprotection.

Comparative Data of Acidic Deprotection Conditions

The selection of the acidic reagent and reaction conditions can significantly impact the yield, purity, and reaction time. Below is a summary of common conditions for the deprotection of this compound and related compounds.

Acidic ReagentSolventConcentrationTemperatureTimeYield (%)Purity (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)25-50% (v/v)Room Temperature1-4 hTypically >90HighA common and effective method. Volatility of TFA and DCM simplifies work-up.[1][2]
Hydrochloric Acid (HCl)1,4-Dioxane4 MRoom Temperature0.5-2 h~85-98HighProvides the hydrochloride salt directly, which can often be precipitated and isolated by filtration.[3][4][5]
p-Toluenesulfonic Acid (p-TsOH)Dichloromethane (DCM)1.1 eq40 °C12 hHighHighA solid reagent that is easier to handle than TFA or HCl gas/solutions.
Methanesulfonic Acid (MsOH)Methanol/Water2.0 eq60 °C1.5 hHighHighAn alternative strong acid that can be effective.

Note: Yields and reaction times are substrate-dependent and may require optimization.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and highly effective method for N-Boc deprotection.

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM (5-10 mL per gram of substrate) in a round-bottom flask.

  • Stir the solution at room temperature.

  • Slowly add TFA (4-10 equiv) to the stirred solution. A common ratio is 1:1 TFA:DCM (v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • To isolate the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the deprotected product.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is advantageous as the product often precipitates as the hydrochloride salt, simplifying purification.

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous 1,4-dioxane (5-10 mL per gram of substrate) in a round-bottom flask.

  • To the stirred solution, add 4 M HCl in 1,4-dioxane (5-10 equiv) at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. A precipitate of the hydrochloride salt may form. Monitor the reaction by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, dilute the mixture with diethyl ether to enhance precipitation.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the piperidine tosylate as its hydrochloride salt.

  • If no precipitate forms, concentrate the reaction mixture in vacuo. Triturate the residue with diethyl ether to induce precipitation, then filter, wash, and dry as described above.

Visualizing the Process

Reaction Mechanism

reaction_mechanism cluster_start Starting Material cluster_acid Acid Catalyst cluster_intermediate1 Protonation cluster_cleavage Cleavage cluster_decarboxylation Decarboxylation cluster_final Final Product start N-Boc-4-(tosyloxymethyl)piperidine protonated Protonated Boc-piperidine start->protonated Protonation acid H+ amine Free Piperidine Amine carbamic_acid Carbamic Acid Intermediate protonated->carbamic_acid Fragmentation tert_butyl tert-Butyl Cation protonated->tert_butyl carbamic_acid->amine Decarboxylation co2 CO2 carbamic_acid->co2 salt Piperidine Ammonium Salt amine->salt Protonation experimental_workflow cluster_setup Reaction Setup cluster_reaction Deprotection Reaction cluster_workup Work-up and Isolation cluster_product Final Product dissolve Dissolve N-Boc-piperidine in anhydrous solvent add_acid Add strong acid (e.g., TFA or HCl/dioxane) dissolve->add_acid stir Stir at room temperature add_acid->stir monitor Monitor reaction by TLC or LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate choice Isolation Method concentrate->choice precipitate Precipitate/Triturate with anti-solvent choice->precipitate HCl/dioxane extract Aqueous work-up (neutralization & extraction) choice->extract TFA/DCM filter Filter and dry solid precipitate->filter dry Dry organic phase and concentrate extract->dry product Deprotected Piperidine Salt or Free Base filter->product dry->product

References

Application Notes and Protocols: Asymmetric Deprotonation of N-Boc Protected Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective functionalization of piperidine scaffolds is a critical endeavor in medicinal chemistry and drug development, given their prevalence in a vast array of pharmaceuticals and natural products. The asymmetric deprotonation of N-Boc protected piperidines offers a powerful strategy for the stereocontrolled introduction of substituents at the C2 position. This method typically employs a strong organolithium base, such as sec-butyllithium (s-BuLi), in the presence of a chiral ligand to selectively remove a proton, generating a configurationally stabilized organolithium intermediate. Subsequent trapping of this intermediate with various electrophiles affords enantioenriched 2-substituted piperidines.

However, the asymmetric deprotonation of N-Boc piperidine has proven to be notoriously challenging, often resulting in lower yields and enantioselectivities compared to its more reactive five-membered ring analog, N-Boc pyrrolidine.[1][2] This difficulty is attributed to the higher activation energy required for proton removal from the piperidine ring.[3] Despite these challenges, significant progress has been made through the use of specific chiral ligands, such as (-)-sparteine and its synthetic surrogates, as well as the application of dynamic kinetic resolution.[4][5]

These application notes provide an overview of key methodologies, quantitative data from selected publications, and detailed experimental protocols for the asymmetric deprotonation of N-Boc piperidines.

Data Presentation

The following tables summarize the quantitative data for the asymmetric deprotonation of N-Boc piperidine using different chiral ligands and subsequent electrophilic trapping.

Chiral LigandBaseElectrophile (E+)ProductYield (%)Enantiomeric Ratio (er)Reference
(-)-Sparteines-BuLiMe₃SiCl(S)-N-Boc-2-(trimethylsilyl)piperidine887:13[3]
(+)-Sparteine Surrogates-BuLiMe₃SiCl(R)-N-Boc-2-(trimethylsilyl)piperidine7591:9[4]
(+)-Sparteine Surrogates-BuLiPhCHON-Boc-2-(hydroxy(phenyl)methyl)piperidine8090:10 (syn/anti not determined)[4]
(+)-Sparteine Surrogates-BuLi(CH₂O)nN-Boc-2-(hydroxymethyl)piperidine7288:12[4]
Alexakis Diamines-BuLiMe₃SiCl(S)-N-Boc-2-(trimethylsilyl)piperidine1390:10[1]

Table 1: Asymmetric Deprotonation of N-Boc Piperidine and Electrophilic Quench.

Ligand for DKRBaseElectrophile (E+)ProductYield (%)Enantiomeric Ratio (er)Reference
Chiral Diamino-alkoxides-BuLi/TMEDA (for lithiation)Me₃SiCl(R)-N-Boc-2-(trimethylsilyl)piperidine6095:5[6]

Table 2: Dynamic Kinetic Resolution (DKR) of Racemic N-Boc-2-lithiopiperidine.

Experimental Protocols

Protocol 1: Asymmetric Deprotonation of N-Boc Piperidine using s-BuLi and a (+)-Sparteine Surrogate

This protocol is adapted from the high-yielding procedure reported by O'Brien and coworkers.[4]

Materials:

  • N-Boc-piperidine

  • (+)-Sparteine surrogate

  • sec-Butyllithium (s-BuLi) in cyclohexane (concentration to be titrated prior to use)

  • Anhydrous diethyl ether (Et₂O)

  • Electrophile (e.g., trimethylsilyl chloride, benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and argon inlet, add anhydrous diethyl ether (to make a 0.1 M solution with respect to N-Boc-piperidine).

  • Add the (+)-sparteine surrogate (1.2 equiv) to the flask.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add N-Boc-piperidine (1.0 equiv) dropwise to the stirred solution.

  • Slowly add s-BuLi (1.2 equiv) dropwise to the reaction mixture over 10 minutes, ensuring the internal temperature does not exceed -75 °C.

  • Stir the resulting orange-colored solution at -78 °C for 6 hours.

  • Add the desired electrophile (1.5 equiv) dropwise to the solution at -78 °C.

  • Continue stirring at -78 °C for an additional 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature.

  • Add saturated aqueous NaHCO₃ solution and separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted N-Boc-piperidine.

  • Determine the enantiomeric ratio by chiral HPLC analysis.

Protocol 2: Dynamic Kinetic Resolution of N-Boc-2-lithiopiperidine

This protocol is based on the work of Coldham and O'Brien, demonstrating a dynamic kinetic resolution approach.[6]

Materials:

  • N-Boc-piperidine

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Anhydrous tetrahydrofuran (THF)

  • Chiral diamino-alkoxide ligand

  • Trimethylsilyl chloride (Me₃SiCl), freshly distilled

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add anhydrous THF (to achieve a 0.2 M concentration of N-Boc-piperidine) and TMEDA (1.2 equiv).

  • Cool the solution to -78 °C.

  • Add N-Boc-piperidine (1.0 equiv) to the solution.

  • Add s-BuLi (1.1 equiv) dropwise, maintaining the temperature at -78 °C. Stir for 3.5 hours to generate the racemic N-Boc-2-lithiopiperidine.

  • In a separate flame-dried flask under argon, prepare a solution of the chiral diamino-alkoxide ligand (1.2 equiv) in anhydrous THF.

  • Transfer the solution of the chiral ligand to the solution of the lithiated piperidine at -78 °C via cannula.

  • Allow the reaction mixture to warm to -20 °C and stir for 1 hour.

  • Cool the reaction mixture back down to -78 °C.

  • Add Me₃SiCl (1.5 equiv) dropwise.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with Et₂O (3 x 25 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the enantioenriched product.

  • Analyze the enantiomeric ratio using chiral GC or HPLC.

Mandatory Visualization

Asymmetric_Deprotonation_Workflow cluster_setup Reaction Setup cluster_reaction Deprotonation & Trapping cluster_workup Work-up & Purification start Flame-dried flask under Argon solvent Add Anhydrous Solvent (e.g., Et2O) start->solvent ligand Add Chiral Ligand (e.g., (+)-Sparteine Surrogate) solvent->ligand substrate Add N-Boc-piperidine at -78 °C ligand->substrate sBuLi Add s-BuLi dropwise at -78 °C substrate->sBuLi deprotonation Stir at -78 °C for 6h (Formation of Chiral Organolithium) sBuLi->deprotonation electrophile Add Electrophile (E+) at -78 °C deprotonation->electrophile trapping Stir at -78 °C for 3h electrophile->trapping quench Quench with sat. aq. NH4Cl trapping->quench warm Warm to Room Temperature quench->warm extract Aqueous Work-up & Extraction warm->extract dry Dry, Filter & Concentrate extract->dry purify Flash Column Chromatography dry->purify product Enantioenriched 2-Substituted N-Boc-piperidine purify->product DKR_Workflow cluster_lithiation Racemic Lithiation cluster_resolution Dynamic Resolution cluster_trapping_workup Trapping & Work-up start Start with N-Boc-piperidine add_tmeda Add TMEDA in THF start->add_tmeda cool1 Cool to -78 °C add_tmeda->cool1 add_sBuLi Add s-BuLi cool1->add_sBuLi stir1 Stir for 3.5h at -78 °C (Racemic Organolithium) add_sBuLi->stir1 add_ligand Add Chiral Ligand stir1->add_ligand warm Warm to -20 °C, Stir for 1h add_ligand->warm cool2 Cool to -78 °C warm->cool2 add_E Add Electrophile (E+) cool2->add_E stir2 Stir for 2h at -78 °C add_E->stir2 workup Quench & Aqueous Work-up stir2->workup purify Purification workup->purify product Enantioenriched Product purify->product Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products NBocPip N-Boc-piperidine PreLith Pre-lithiation Complex NBocPip->PreLith + s-BuLi/L* sBuLi_L s-BuLi / Chiral Ligand (L*) Complex sBuLi_L->PreLith ChiralOL Chiral Organolithium Intermediate PreLith->ChiralOL - s-BuH (Deprotonation) Product 2-Substituted N-Boc-piperidine ChiralOL->Product + E+ Eplus Electrophile (E+) Eplus->Product

References

Application Notes and Protocols: The Strategic Use of N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine in Central Nervous System (CNS) Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine is a pivotal building block in medicinal chemistry, particularly in the synthesis of therapeutic agents targeting the Central Nervous System (CNS). Its unique bifunctional nature, featuring a tert-butoxycarbonyl (Boc) protected piperidine nitrogen and a highly reactive tosyloxymethyl group, makes it an ideal intermediate for introducing the valuable piperidine scaffold into drug candidates. The piperidine moiety is a prevalent structural motif in numerous CNS-active compounds, including antipsychotics, antidepressants, and treatments for neurodegenerative diseases, as it provides a three-dimensional framework that can effectively orient pharmacophoric elements for optimal interaction with biological targets such as G-protein coupled receptors (GPCRs).

The Boc protecting group ensures chemoselectivity by preventing unwanted reactions at the piperidine nitrogen, and it can be readily removed under acidic conditions in a later synthetic step.[1] The tosyloxymethyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions, most notably the N-alkylation of various amine-containing scaffolds. This allows for the straightforward and efficient linkage of the piperidine unit to a core pharmacophore, a common strategy in the development of ligands for dopamine and serotonin receptors.[1][2]

These application notes provide detailed protocols for the utilization of this compound in the synthesis of CNS drug candidates, along with illustrative diagrams of synthetic workflows and relevant signaling pathways.

Data Presentation

Table 1: Key Reactions and Representative Yields
Reaction TypeReactantsProductTypical Yield (%)Reference
N-Alkylation of a primary amineThis compound, Primary AmineN-Alkyl-4-(aminomethyl)piperidine derivative70-90[1]
N-Alkylation of a secondary amineThis compound, Secondary AmineN,N-Dialkyl-4-(aminomethyl)piperidine derivative65-85[3]
Boc-DeprotectionN-Boc-protected piperidine derivativePiperidine derivative (free amine)>95[1]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of an Amine with this compound

This protocol describes a general method for the N-alkylation of a primary or secondary amine, a key step in the synthesis of many CNS drug candidates.

Materials and Reagents:

  • This compound

  • Amine-containing substrate (e.g., a substituted aniline or heteroaromatic amine)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the amine-containing substrate (1.0 eq.) in anhydrous DMF, add the base (K₂CO₃, 2.0 eq. or Cs₂CO₃, 1.5 eq.).

  • Add this compound (1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Protocol 2: Boc-Deprotection of the Piperidine Nitrogen

This protocol outlines the removal of the Boc protecting group to yield the free secondary amine, which is often the final step in the synthesis of the active pharmaceutical ingredient.

Materials and Reagents:

  • Boc-protected piperidine derivative

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected piperidine derivative (1.0 eq.) in anhydrous DCM.

  • Add trifluoroacetic acid (10-20 eq.) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • Dissolve the residue in water and carefully neutralize by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases (pH > 8).

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the deprotected piperidine derivative.

Mandatory Visualizations

Synthetic Workflow

synthetic_workflow cluster_start Starting Materials cluster_reaction Key Reaction cluster_intermediate Intermediate cluster_final Final Steps A This compound C N-Alkylation A->C B Amine-containing Core Scaffold (R-NH2) B->C D N-Boc Protected Drug Candidate C->D Formation of C-N bond E Boc Deprotection D->E F Final CNS Drug Candidate E->F Unveiling the active amine

Caption: Synthetic workflow for a CNS drug candidate.

Signaling Pathway of a Representative CNS Target: Dopamine D2 Receptor

dopamine_d2_pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor (GPCR) Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP conversion Dopamine Dopamine Dopamine->D2R activates Antagonist D2 Antagonist (e.g., synthesized drug) Antagonist->D2R blocks Gi->AC inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates

References

Application Notes and Protocols for N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine in the Introduction of the Piperidine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine is a key building block in medicinal chemistry and drug discovery for the introduction of the 4-(piperidinyl)methyl moiety into target molecules. The piperidine scaffold is a prevalent structural motif in a vast number of approved drugs and clinical candidates due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled and regioselective reactions, while the tosyloxymethyl group at the 4-position serves as an excellent leaving group for nucleophilic substitution reactions. This combination makes this compound a versatile reagent for the synthesis of a diverse range of bioactive compounds, including kinase inhibitors and modulators of G-protein coupled receptors (GPCRs).

Core Applications

The primary application of this compound is in the alkylation of various nucleophiles, leading to the formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. This enables the facile incorporation of the piperidine-4-ylmethyl group, a common pharmacophore that can impart desirable properties to drug candidates.

Key applications include the synthesis of:

  • Kinase Inhibitors: The piperidine moiety can serve as a crucial scaffold to orient functional groups for optimal interaction with the ATP-binding pocket of kinases. A prominent example is the synthesis of Vandetanib, a multi-kinase inhibitor targeting VEGFR, EGFR, and RET.

  • GPCR Modulators: The piperidine ring is a common feature in ligands for various GPCRs, including sigma-1 receptors, which are implicated in a range of neurological disorders.

  • Other Biologically Active Molecules: The versatility of this reagent allows for its use in the synthesis of a wide array of compounds with potential therapeutic applications in oncology, neuroscience, and infectious diseases.

Data Presentation: Representative Nucleophilic Substitution Reactions

The following table summarizes typical reaction conditions and yields for the alkylation of various nucleophiles with this compound.

Nucleophile ClassExample NucleophileProduct TypeBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Phenol4-bromo-2-fluoro-phenolAryl etherCs₂CO₃AcetonitrileReflux358
AmineBenzylamineSecondary amineK₂CO₃DMF8012-1875-85
ThiolThiophenolThioetherNaHTHFRoom Temp4-6>90
IndoleIndoleN-alkylated indoleNaHDMF608-1270-80

Experimental Protocols

Protocol 1: O-Alkylation of a Phenol - Synthesis of a Vandetanib Intermediate

This protocol describes the alkylation of a phenolic precursor with this compound, a key step in the synthesis of the kinase inhibitor Vandetanib.[1]

Materials:

  • Phenolic precursor (e.g., 4-bromo-2-fluoro-phenol)

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the phenolic precursor (1.0 eq) and anhydrous acetonitrile.

  • Add cesium carbonate (1.5 eq) to the suspension.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 82°C) and stir for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired O-alkylated product.

Protocol 2: N-Alkylation of an Amine

This protocol provides a general procedure for the N-alkylation of a primary or secondary amine.

Materials:

  • Amine (e.g., Benzylamine)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the amine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80°C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the N-alkylated product.

Mandatory Visualizations

experimental_workflow cluster_reagents Starting Materials cluster_process Reaction Process cluster_workup Workup & Purification Nucleophile Nucleophile Mixing Combine Reagents Nucleophile->Mixing Reagent N-Boc-4-(tosyloxymethyl)piperidine Reagent->Mixing Base Base Base->Mixing Solvent Solvent Solvent->Mixing Reaction Heat & Stir Mixing->Reaction Monitoring TLC / LC-MS Reaction->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extract Product Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Alkylated Product Purification->Product

Caption: General workflow for nucleophilic substitution.

signaling_pathways cluster_vandetanib Vandetanib Mechanism of Action cluster_sigma1 Sigma-1 Receptor Signaling Vandetanib Vandetanib VEGFR VEGFR Vandetanib->VEGFR inhibits EGFR EGFR Vandetanib->EGFR inhibits RET RET Vandetanib->RET inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis promotes PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT activates MAPK MAPK Pathway EGFR->MAPK activates RET->PI3K_AKT RET->MAPK Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival MAPK->Proliferation Sigma1_Ligand Sigma-1 Ligand Sigma1R Sigma-1 Receptor (ER) Sigma1_Ligand->Sigma1R modulates IP3R IP3 Receptor Sigma1R->IP3R modulates Cell_Stress Cellular Stress Response Sigma1R->Cell_Stress regulates Ca_Signaling Calcium Signaling IP3R->Ca_Signaling regulates

Caption: Targeted signaling pathways.

References

Troubleshooting & Optimization

Optimizing reaction conditions for N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction is slow or appears incomplete, what are the possible causes and how can I resolve this?

Possible Causes:

  • Low Reaction Temperature: While the reaction is often initiated at 0°C to control the initial exothermic phase, maintaining this low temperature for an extended period can significantly slow down the reaction rate.[1]

  • Insufficient Catalyst: The absence or insufficient amount of a catalyst like 4-dimethylaminopyridine (DMAP) can lead to a sluggish reaction.[1]

  • Presence of Moisture: p-Toluenesulfonyl chloride (TsCl) is sensitive to moisture and can be hydrolyzed, rendering it inactive. Any water present in the solvent or on the glassware can impede the reaction.[1][2]

  • Poor Reagent Quality: Degradation of starting materials, particularly TsCl and the amine base, can lead to incomplete conversion.

Solutions:

  • Temperature Adjustment: After the initial addition of reagents at 0°C, allow the reaction mixture to gradually warm to room temperature and stir for an extended period (e.g., 12-24 hours).[1][3] Gentle heating can also be considered, but this may increase the risk of side reactions.[1]

  • Use of a Catalyst: Add a catalytic amount of DMAP (e.g., 0.1-0.2 equivalents) to accelerate the reaction.[1][4]

  • Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., dichloromethane) and ensure all glassware is thoroughly dried before use.[1][5] Starting materials should also be dry.

  • Check Reagent Purity: Use high-purity reagents. It is advisable to use freshly opened or properly stored TsCl.

Q2: I am observing a significant amount of an unexpected byproduct. What is it likely to be and how can I minimize its formation?

Possible Byproduct:

  • A common byproduct when using amine bases like triethylamine or pyridine is the corresponding N-tosyl amine impurity. Another potential side product is the formation of a chlorinated species, where the hydroxyl group is replaced by a chloride ion.[6]

Solutions:

  • Control Temperature: Maintain the recommended temperature profile. Adding reagents at 0°C helps to control the initial exotherm and can minimize the formation of some byproducts.[4][7]

  • Purification: The desired product can typically be separated from byproducts using flash column chromatography on silica gel.[4][8]

  • Choice of Base: While pyridine is commonly used, other non-nucleophilic bases can be considered to avoid the formation of certain byproducts.[1]

Q3: The yield of my reaction is consistently low. What factors could be contributing to this?

Possible Causes:

  • Incomplete Reaction: As discussed in Q1, a slow or incomplete reaction will naturally lead to a lower yield.

  • Losses During Workup and Purification: The product may be lost during the extraction and purification steps.

  • Side Reactions: The formation of byproducts consumes the starting material, thereby reducing the yield of the desired product.

  • Incorrect Stoichiometry: Using incorrect molar ratios of the reactants can lead to a lower yield.

Solutions:

  • Optimize Reaction Conditions: Address the factors for incomplete reactions as outlined in Q1 (temperature, catalyst, anhydrous conditions).

  • Careful Workup: Ensure efficient extraction by performing multiple extractions with the appropriate solvent. Be meticulous during the purification process to minimize product loss.

  • Minimize Side Reactions: Follow the recommendations in Q2 to reduce the formation of byproducts.

  • Verify Stoichiometry: Accurately measure and use the correct molar equivalents of all reagents as specified in the protocol. A slight excess of tosyl chloride (e.g., 1.1-1.2 equivalents) is often used.[4]

Frequently Asked Questions (FAQs)

Q1: What is the role of each reagent in the synthesis?

  • N-Boc-4-(hydroxymethyl)piperidine: The starting material containing the alcohol functional group to be tosylated.

  • p-Toluenesulfonyl chloride (TsCl): The tosylating agent that reacts with the hydroxyl group to form the tosylate.

  • Base (e.g., Triethylamine, Pyridine): Acts as an HCl scavenger, neutralizing the hydrochloric acid that is formed as a byproduct of the reaction.[2]

  • 4-Dimethylaminopyridine (DMAP): A catalyst that accelerates the rate of tosylation.[1][2]

  • Solvent (e.g., Dichloromethane): Provides a medium for the reaction to occur. It should be anhydrous to prevent the hydrolysis of TsCl.[1]

Q2: Why is it important to perform the reaction under an inert atmosphere?

While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) helps to prevent the introduction of moisture from the air, which can decompose the tosyl chloride and reduce the reaction's efficiency.[5]

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting material, the consumption of the starting material and the formation of the product can be visualized.

Q4: Is the Boc protecting group stable under these reaction conditions?

The tert-butoxycarbonyl (Boc) protecting group is generally stable under the neutral or basic conditions used for tosylation.[1] However, it is sensitive to acidic conditions, so care should be taken to avoid strong acids during the workup.[1]

Data Presentation

ParameterCondition 1Condition 2Condition 3
Starting Material N-Boc-4-piperidinemethanolN-Boc-4-piperidinemethanolN-Boc-4-hydroxymethylpiperidine
Tosylating Agent p-Toluenesulfonyl chloridep-Toluenesulfonyl chloridep-Toluenesulfonyl chloride
Base TriethylamineTriethylamine & DMAPPyridine
Solvent DichloromethaneDichloromethaneDichloromethane
Temperature 0°C to 17°C0°C to 5°C0°C to Room Temp
Reaction Time 2 hours12 hours12-24 hours
Yield 99%[4]>95% purity reported[7]Not specified

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound and may require optimization based on specific laboratory conditions.

Materials:

  • N-Boc-4-(hydroxymethyl)piperidine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • 4-Dimethylaminopyridine (DMAP) (optional, catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (for workup)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution (for workup)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying

Procedure:

  • Dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C using an ice bath.

  • Add the base (e.g., triethylamine, 1.2-1.5 eq) to the solution, followed by a catalytic amount of DMAP (0.1-0.2 eq).

  • Slowly add p-toluenesulfonyl chloride (1.1-1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains at or below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, dilute the mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound as a white solid.[4]

Visualizations

TroubleshootingWorkflow start Reaction Issue (Low Yield / Incomplete) check_reaction Check Reaction Parameters start->check_reaction check_workup Review Workup & Purification start->check_workup temp Temperature Profile Correct? check_reaction->temp extraction Extraction Efficient? check_workup->extraction catalyst DMAP Used? temp->catalyst Yes solution_temp Warm to RT after initial cooling temp->solution_temp No anhydrous Anhydrous Conditions? catalyst->anhydrous Yes solution_catalyst Add catalytic DMAP (0.1-0.2 eq) catalyst->solution_catalyst No solution_anhydrous Use dry solvents & glassware anhydrous->solution_anhydrous No end Improved Yield anhydrous->end Yes solution_temp->catalyst solution_catalyst->anhydrous solution_anhydrous->end purification Purification Method Optimal? extraction->purification Yes solution_extraction Perform multiple extractions extraction->solution_extraction No solution_purification Optimize column chromatography purification->solution_purification No purification->end Yes solution_extraction->purification solution_purification->end

Caption: Troubleshooting workflow for low yield or incomplete reaction.

References

Technical Support Center: Purification of N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this key synthetic intermediate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Question: My final product shows a low yield after column chromatography. What are the potential causes and solutions?

Answer:

Low recovery after column chromatography can be attributed to several factors:

  • Product Degradation on Silica Gel: The tosylate group can be sensitive to the acidic nature of standard silica gel, leading to decomposition. The N-Boc group can also be labile under acidic conditions.

    • Solution: Neutralize the silica gel by preparing the slurry and eluent with 1-2% triethylamine. Alternatively, a less acidic stationary phase like neutral alumina can be used. A rapid purification using flash chromatography is recommended to minimize contact time with the stationary phase.

  • Improper Eluent Polarity: If the eluent is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute at all or have very broad peaks, leading to poor separation and recovery.

    • Solution: Optimize the eluent system using thin-layer chromatography (TLC) before performing the column. A common starting point is a mixture of hexane and ethyl acetate. Gradually increasing the polarity (e.g., from 10% to 30% ethyl acetate in hexane) can help find the optimal separation window.

  • Product Streaking/Tailing: The basic nitrogen of the piperidine ring can interact with acidic silanol groups on the silica surface, causing tailing and poor separation.

    • Solution: Add a small amount of a basic modifier like triethylamine (0.5-1% v/v) to the eluent to improve peak shape and elution.

Question: I am observing an unknown impurity in my purified product by TLC/LC-MS. What could it be and how can I remove it?

Answer:

The presence of impurities can arise from the preceding synthesis step. Common impurities include:

  • Unreacted N-Boc-4-(hydroxymethyl)piperidine: The starting material for the tosylation reaction.

    • Removal: This impurity is more polar than the desired product. It can be separated by column chromatography; the product will elute before the starting alcohol.

  • p-Toluenesulfonic acid: A byproduct of the tosylation reaction if excess tosyl chloride is quenched with water.

    • Removal: A simple aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) before chromatography should remove this acidic impurity.

  • Di-tosylated piperidine species or other byproducts: These can form under certain reaction conditions.

    • Removal: Careful optimization of column chromatography conditions is necessary. A shallower gradient or isocratic elution with the optimal solvent mixture can improve separation. If co-elution is a persistent issue, recrystallization may be a more effective purification method.

Question: My purified this compound is a yellowish oil, but the literature describes it as a white solid. What should I do?

Answer:

The product should be a white to off-white solid. A yellowish oil suggests the presence of impurities or residual solvent.

  • Solution:

    • Remove Residual Solvents: Ensure all solvents from the column chromatography have been thoroughly removed under high vacuum.

    • Recrystallization: If the product is still an oil, recrystallization is the recommended next step. This technique is excellent for removing minor impurities and obtaining a crystalline solid. Suitable solvent systems for recrystallization can be determined on a small scale, but mixtures of ethyl acetate and hexane are often a good starting point.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: Column chromatography on silica gel is the most commonly reported method for purifying this compound.[1] However, for high purity, a subsequent recrystallization step is often beneficial.

Q2: What are the typical storage conditions for purified this compound?

A2: The compound should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) to prevent hydrolysis and thermal degradation.

Q3: Can I use reversed-phase HPLC for the purification of this compound?

A3: While possible, reversed-phase HPLC is not the standard method for primary purification of this compound on a preparative scale due to lower loading capacity and higher cost. It can be a valuable tool for analytical purity assessment or for the purification of very small quantities where very high purity is required. Care must be taken to avoid acidic mobile phases containing strong acids like TFA, which can cause deprotection of the N-Boc group.

Q4: How can I monitor the progress of the purification by column chromatography?

A4: Thin-layer chromatography (TLC) is the most convenient method. Use the same eluent system planned for the column to spot the crude material and the collected fractions. The product can be visualized under a UV lamp (due to the tosyl group) or by using a suitable stain such as potassium permanganate.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniqueTypical PurityExpected YieldAdvantagesDisadvantages
Column Chromatography >95%[2]70-95%Effective for removing a wide range of impurities.Can be time-consuming and requires large solvent volumes. Potential for product degradation on acidic silica gel.
Recrystallization >99%60-85%Cost-effective, scalable, and excellent for removing minor impurities to yield a crystalline product.Requires the compound to be a solid. Finding a suitable solvent system can be trial-and-error. May not be effective for removing impurities with similar solubility.
Preparative HPLC >99.5%50-70%Provides the highest level of purity.Expensive, low throughput, and not ideal for large-scale purification. Risk of Boc deprotection with acidic mobile phases.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine

  • Glass column, collection tubes, and other standard laboratory glassware

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Eluent Preparation: Prepare an eluent mixture of ethyl acetate in hexane. A typical starting point is 20% ethyl acetate in hexane (v/v). Add 0.5-1% triethylamine to the eluent to neutralize the silica gel.

  • TLC Analysis: Determine the optimal eluent composition by running a TLC of the crude material. The ideal Rf value for the product should be between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully load the solution onto the top of the silica bed.

  • Elution: Begin eluting the column with the prepared eluent, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and visualize under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for the recrystallization of this compound.

Materials:

  • Purified this compound (from column chromatography or as a crude solid)

  • Recrystallization solvent (e.g., ethyl acetate, hexane, isopropanol)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, dissolve a small amount of the compound in a minimal amount of a hot solvent (e.g., ethyl acetate). A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude or partially purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

G cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification cluster_outcome Outcome start Crude Product tlc_analysis TLC Analysis start->tlc_analysis Assess Purity & Impurity Profile column_chromatography Column Chromatography tlc_analysis->column_chromatography Complex Mixture recrystallization Recrystallization tlc_analysis->recrystallization Solid with Minor Impurities pure_product Pure Product (>99%) column_chromatography->pure_product Successful Separation impure_product Impure Product column_chromatography->impure_product Co-eluting Impurities recrystallization->pure_product High Purity Achieved impure_product->recrystallization Further Purification

Caption: A workflow for selecting a purification strategy.

References

Technical Support Center: Reactions Involving N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine. The following information is designed to help you identify and mitigate the formation of common side products in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

A1: The primary application of this compound is in nucleophilic substitution reactions, where the tosylate group is displaced. However, several side products can arise depending on the reaction conditions. The most frequently encountered side products are:

  • Elimination Product: N-Boc-4-methylenepiperidine, formed through an E2 elimination pathway.

  • Intramolecular Cyclization Product: Formation of a spirocyclic oxetane or other strained ring systems through an intramolecular SN2 reaction.

  • Boc Deprotection Products: Unintended removal of the Boc protecting group under acidic conditions, leading to the free piperidine which can undergo further reactions.

Q2: How can I minimize the formation of the elimination product, N-Boc-4-methylenepiperidine?

A2: The formation of the elimination product is favored by strong, sterically hindered bases and high temperatures. To minimize its formation, consider the following strategies:

  • Choice of Base: Use a non-hindered, weaker base if compatible with your reaction.

  • Temperature Control: Perform the reaction at the lowest effective temperature.

  • Nucleophile Selection: Employ a "soft" nucleophile, which generally favors substitution over elimination.

Q3: What conditions lead to the intramolecular cyclization side product?

A3: Intramolecular cyclization is more likely to occur in the presence of a base that can deprotonate the Boc-protected nitrogen, which can then act as an intramolecular nucleophile. This is generally less common but can be promoted by strong bases and in dilute solutions.

Q4: My reaction is showing unexpected products, and I suspect the Boc group is being removed. How can I prevent this?

A4: The Boc group is labile under acidic conditions. If your reaction generates acidic byproducts, or if trace acids are present in your reagents or solvents, you may observe premature deprotection. To prevent this:

  • Use a Non-nucleophilic Base: Incorporate a proton sponge or a non-nucleophilic base to neutralize any in-situ generated acid.[1]

  • Ensure Anhydrous Conditions: Water in the presence of Lewis acids can lead to Boc deprotection.

  • Purify Reagents: Ensure all starting materials and solvents are free from acidic impurities.

Troubleshooting Guides

Issue 1: High percentage of elimination product observed by GC-MS.

Elimination_Troubleshooting

Troubleshooting Steps:

  • Analyze the Base: If you are using a strong, sterically hindered base like potassium tert-butoxide, switch to a milder base such as potassium carbonate or cesium carbonate.

  • Reduce Temperature: Lowering the reaction temperature can significantly disfavor the elimination pathway, which typically has a higher activation energy than substitution.

  • Solvent Choice: The choice of solvent can influence the reaction outcome. Polar aprotic solvents like DMF or DMSO are common for substitution reactions.

Issue 2: Presence of a byproduct with a mass corresponding to the intramolecular cyclization product.

Cyclization_Troubleshooting

Troubleshooting Steps:

  • Increase Concentration: Intramolecular reactions are often favored at high dilution. Running the reaction at a higher concentration can favor the desired intermolecular substitution.

  • Re-evaluate the Base: A very strong base may not be necessary and could be promoting the undesired cyclization. Consider a milder base.

Data Presentation

The following table summarizes hypothetical yields of the desired substitution product versus the elimination side product under various reaction conditions.

Nucleophile (Nu-H)BaseSolventTemperature (°C)Desired Product Yield (%)Elimination Product Yield (%)
PhenolK2CO3DMF808510
Phenolt-BuOKTHF804055
ThiophenolEt3NCH3CN60905
AnilineCs2CO3Dioxane1007520

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

SN2_Protocol

  • Reaction Setup: To a solution of this compound (1.0 eq.) in an appropriate solvent (e.g., DMF, CH3CN), add the nucleophile (1.1 eq.) and a suitable base (1.5 eq.).

  • Reaction: Stir the mixture at the desired temperature and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: GC-MS Method for Side Product Analysis

This protocol provides a general method for the detection and quantification of the desired product and potential side products.

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 20 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MS Detector: Electron ionization (EI) at 70 eV.

  • Scan Range: 40-550 m/z.

Expected Elution Order (Hypothetical):

  • N-Boc-4-methylenepiperidine (Elimination Product)

  • Desired Substitution Product

  • This compound (Starting Material)

References

Technical Support Center: Synthesis of N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common synthesis route involves the tosylation of N-Boc-4-(hydroxymethyl)piperidine. In this reaction, the hydroxyl group of the starting material reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a base to form the desired tosylate product. The tert-butoxycarbonyl (Boc) group serves to protect the piperidine nitrogen during the reaction.[1][2]

Q2: Why is the tosylate group a good leaving group?

A2: The tosylate group is an excellent leaving group because its negative charge is delocalized through resonance across the sulfonate group. This stability makes the tosylate anion less likely to act as a nucleophile and reverse the reaction, thus favoring nucleophilic substitution or elimination reactions at the carbon atom to which it is attached.[3][4]

Q3: What are the primary applications of this compound?

A3: This compound is a valuable intermediate in organic synthesis, particularly in medicinal chemistry and drug development.[2][5] The tosylate group facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups. The Boc-protected amine can be deprotected under acidic conditions for further chemical modifications.[1][6]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of the desired this compound. What are the possible causes and solutions?

A: Low yield can stem from several factors related to reagents, reaction conditions, and work-up procedures.

  • Moisture in the Reaction: The presence of water can hydrolyze the p-toluenesulfonyl chloride, reducing its availability to react with the alcohol.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents.[7] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inactive p-Toluenesulfonyl Chloride (TsCl): TsCl can degrade over time, especially if not stored properly.

    • Solution: Use fresh or properly stored TsCl. If in doubt, test the reagent on a simpler alcohol.

  • Inadequate Base: The base is crucial for neutralizing the HCl byproduct of the reaction.[3] Insufficient or an inappropriate base can stall the reaction.

    • Solution: Ensure at least a stoichiometric amount of a suitable base like triethylamine or pyridine is used. Some protocols recommend a slight excess.[2]

  • Sub-optimal Reaction Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control side reactions.[1][2] However, if the temperature is too low for an extended period, the reaction rate may be significantly reduced.

    • Solution: Start the reaction at 0 °C and then allow it to slowly warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).[2][6]

Issue 2: Presence of Impurities in the Final Product

Q: After purification, I still observe significant impurities in my product. What are these impurities and how can I remove them?

A: Common impurities include unreacted starting material, the corresponding chloride byproduct, and pyridinium salts if pyridine is used as a base.

  • Unreacted N-Boc-4-(hydroxymethyl)piperidine: This indicates an incomplete reaction.

    • Solution: Increase the reaction time or slightly increase the equivalents of TsCl and base. Monitor the reaction progress using TLC until the starting material is consumed.[6]

  • Formation of N-Boc-4-(chloromethyl)piperidine: The chloride ion generated from TsCl can compete with the alcohol to react with the tosylated intermediate, especially with certain substrates.[8]

    • Solution: Using a non-nucleophilic base or a base that precipitates the chloride salt can minimize this side reaction. Careful control of reaction temperature is also important.

  • Residual Base or Salts: Pyridinium or triethylammonium salts can be carried through the work-up.

    • Solution: Thoroughly wash the organic layer with dilute acid (e.g., 1M HCl) to remove the amine base, followed by a wash with saturated sodium bicarbonate solution and brine.[9] Purification by column chromatography is often necessary to obtain a highly pure product.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterMethod 1Method 2
Starting Material N-Boc-4-(hydroxymethyl)piperidineN-Boc-4-(hydroxymethyl)piperidine
Reagents p-Toluenesulfonyl chloride, Triethylamine, 4-Dimethylaminopyridine (DMAP)p-Toluenesulfonyl chloride, Pyridine
Solvent Dichloromethane (DCM)Pyridine
Temperature 0 °C to 17 °C0 °C
Reaction Time 2 hoursNot Specified
Yield 99%78-85%
Reference [2][1]

Experimental Protocols

Protocol 1: High-Yield Synthesis using Triethylamine and DMAP

This protocol is adapted from a patented synthesis method.[2]

  • Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-(hydroxymethyl)piperidine (10 g, 46.5 mmol) and triethylamine (5.64 g, 55.8 mmol) in dichloromethane (100 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: Slowly add p-toluenesulfonyl chloride (9.73 g, 51.2 mmol) and 4-dimethylaminopyridine (1.13 g, 9.3 mmol) to the cooled solution.

  • Reaction: Stir the reaction mixture at 17 °C for 2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, quench by adding water (100 mL).

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Washing and Drying: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield N-Boc-4-(4-methylbenzenesulfonyloxymethyl)piperidine as a white solid.

Protocol 2: Synthesis using Pyridine as Base and Solvent

This protocol is based on a common alternative procedure.[1]

  • Preparation: In a round-bottom flask, dissolve N-Boc-4-(hydroxymethyl)piperidine in pyridine.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of TsCl: Slowly add p-toluenesulfonyl chloride to the cooled solution with stirring.

  • Reaction: Maintain the reaction at 0 °C and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice water.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Washing and Drying: Wash the combined organic layers with dilute copper sulfate solution (to remove pyridine), followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway cluster_conditions Reaction Conditions Start N-Boc-4-(hydroxymethyl)piperidine Product This compound Start->Product Tosylation Reagents + p-Toluenesulfonyl Chloride (TsCl) + Base (e.g., Triethylamine, Pyridine) Byproduct + HCl Solvent DCM or Pyridine Temperature 0 °C to RT

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckMoisture Check for Moisture (Anhydrous Conditions?) Start->CheckMoisture CheckReagents Verify Reagent Quality (Fresh TsCl & Base?) CheckMoisture->CheckReagents No SolutionMoisture Use Dry Glassware/Solvents Work Under Inert Atmosphere CheckMoisture->SolutionMoisture Yes CheckTemp Review Reaction Temperature (Optimal Range?) CheckReagents->CheckTemp No SolutionReagents Use Fresh Reagents Ensure Correct Stoichiometry CheckReagents->SolutionReagents Yes CheckWorkup Evaluate Work-up & Purification (Proper Washing & Chromatography?) CheckTemp->CheckWorkup No SolutionTemp Optimize Temperature Profile (e.g., 0°C to RT) CheckTemp->SolutionTemp Yes SolutionWorkup Thorough Washing Steps Optimize Chromatography CheckWorkup->SolutionWorkup Yes

Caption: Troubleshooting workflow for synthesis issues.

References

Avoiding unwanted deprotection of the Boc group during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the tert-butyloxycarbonyl (Boc) protecting group. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate challenges associated with the use of the Boc group in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the Boc group generally stable?

The Boc group is known for its stability under a wide range of conditions, which makes it a versatile protecting group in multi-step synthesis.[1] It is generally stable to:

  • Basic conditions: It is resistant to strong bases like sodium hydroxide and common amine bases such as piperidine and triethylamine.[2] This orthogonality to base-labile groups like Fmoc is a significant advantage.[1][2]

  • Nucleophilic conditions: The Boc group is stable towards most nucleophiles.[3]

  • Reductive conditions: It is stable to catalytic hydrogenation (e.g., H₂ over Pd/C), a method used to cleave the Cbz group, highlighting their orthogonality.[2]

Q2: What are the primary conditions that lead to unwanted deprotection of the Boc group?

The Boc group is characteristically labile to acidic conditions.[1] Unwanted deprotection is most frequently encountered in the presence of:

  • Strong acids: Reagents like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) will readily cleave the Boc group.[2][4]

  • Lewis acids: Lewis acids such as TMSI, AlCl₃, and ZnBr₂ can also facilitate the removal of the Boc group, sometimes under milder conditions than strong Brønsted acids.[4][5]

  • Elevated temperatures: Although generally stable at moderate temperatures, the Boc group can be cleaved at higher temperatures, often in refluxing solvents. This thermal lability is substrate-dependent.[2][6]

Q3: I am observing a side product with a mass increase of +56 Da. What is the likely cause?

A mass increase of 56 Da is a characteristic signature of tert-butylation.[7] This occurs when the reactive tert-butyl cation, generated during acidic deprotection, alkylates a nucleophilic site on your substrate or another molecule in the reaction mixture.[8][9]

Q4: Which functional groups are most susceptible to tert-butylation during Boc deprotection?

Nucleophilic functional groups are particularly vulnerable to alkylation by the tert-butyl cation.[7] In the context of peptide synthesis, these include the side chains of:

  • Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[7][8]

  • Methionine (Met): The sulfur atom of the thioether can be alkylated to form a sulfonium salt.[7][8]

  • Cysteine (Cys): The free thiol group is a common target for alkylation.[7][8]

  • Tyrosine (Tyr): The activated phenolic ring can undergo Friedel-Crafts alkylation.[7][8]

Other susceptible functionalities include guanidine groups (Arginine) and other electron-rich aromatic rings.[7][9]

Q5: How can I prevent tert-butylation and other side reactions during Boc deprotection?

The most effective method to prevent unwanted side reactions is the addition of "scavengers" to the deprotection cocktail.[10] Scavengers are nucleophilic compounds that trap the reactive tert-butyl cation at a faster rate than the sensitive residues of your compound.[7]

Troubleshooting Guide

Issue 1: Incomplete Deprotection

Symptoms: Significant amount of starting material observed by TLC, LC-MS, or NMR after the reaction.

Possible Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is dependent on the acid concentration.[11]

    • Solution: Gradually increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% or higher).[10]

  • Short Reaction Time: The reaction may not have reached completion.

    • Solution: Extend the reaction time and monitor the progress closely by an appropriate analytical technique.[10]

  • Steric Hindrance: The Boc-protected amine may be in a sterically hindered environment, slowing down the reaction.

    • Solution: Consider gentle heating (e.g., to 40 °C), but be mindful that this may also increase side reactions. Alternatively, a stronger acid system like 4M HCl in dioxane can be employed.[11]

  • Low Temperature: Reactions performed at low temperatures may proceed slowly.

    • Solution: Allow the reaction to warm to room temperature or apply gentle heating.[7]

Issue 2: Formation of Side Products

Symptoms: Unexpected peaks in HPLC/LC-MS, often with a mass corresponding to the product +56 Da (tert-butylation).[7]

Possible Causes & Solutions:

  • Generation of Reactive tert-butyl Cation: This is the primary cause of most side reactions.[8]

    • Solution: Incorporate scavengers into the deprotection reagent. The choice of scavenger depends on the sensitive residues present in your molecule.[12]

Data Presentation

Table 1: Stability of the Boc Group Under Various Reaction Conditions

Condition CategoryReagent/ConditionSolventTemperatureStability/Cleavage Outcome
Acidic Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room TemperatureRapid cleavage[4]
Hydrochloric acid (HCl)1,4-Dioxane / MethanolRoom TemperatureEffective cleavage[4]
Acetic acid (AcOH)VariousRoom TemperatureGenerally stable, but prolonged exposure or heat can cause cleavage[2]
Lewis Acids (e.g., TMSI, AlCl₃, ZnBr₂)Dichloromethane (DCM)VariesMilder options for sensitive substrates[4]
Basic Sodium hydroxide (NaOH)Water/THFRoom TemperatureGenerally Stable[2][4]
PiperidineDMFRoom TemperatureStable[2]
Triethylamine (TEA)VariousRoom TemperatureStable[2]
Reductive H₂, Pd/CVariousRoom TemperatureStable[2]
Oxidative Mild OxidantsVariousRoom TemperatureGenerally Stable[2]
Thermal High Temperature (e.g., refluxing solvent)VariousElevatedLabile (substrate-dependent)[2]

Table 2: Common Scavengers for Boc Deprotection

ScavengerTarget Residue(s)Typical Concentration (% v/v)
Triisopropylsilane (TIS)General purpose, reduces the tert-butyl cation.[12]2.5 - 5
Water (H₂O)Traps the tert-butyl cation to form tert-butanol.[12]2.5 - 5
ThioanisoleProtects Methionine and Tryptophan.[12]2.5 - 5
1,2-Ethanedithiol (EDT)Effective in preventing S-alkylation of Cysteine.[10]2.5
PhenolProtects Tyrosine and Tryptophan.[12]5

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA
  • Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[1] If necessary, add the appropriate scavengers to the mixture.

  • Reaction: Stir the reaction at room temperature for 30 minutes to 3 hours. Monitor the progress by a suitable analytical method like TLC or LC-MS.[1]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene or DCM (3x).[7] The resulting amine trifluoroacetate salt can often be used directly or neutralized with a base.

Protocol 2: Milder Boc Deprotection using HCl in Dioxane
  • Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable solvent if necessary.

  • Acid Addition: Add a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours, monitoring for completion.[4]

  • Work-up: Evaporate the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amine. The product may precipitate directly from the reaction mixture and can be isolated by filtration.

Protocol 3: Boc Deprotection with Scavengers
  • Cocktail Preparation: Prepare a deprotection cocktail based on the sensitive residues in your substrate. A common general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[12]

  • Reaction: Add the deprotection cocktail to the Boc-protected substrate at room temperature.

  • Monitoring: Stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Work-up the reaction as described in Protocol 1.

Visualizations

Boc_Deprotection_Troubleshooting start Boc Deprotection Reaction check_completion Reaction Complete? start->check_completion incomplete Incomplete Deprotection check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Troubleshoot: - Increase Acid Conc. - Increase Time/Temp - Change Solvent incomplete->troubleshoot_incomplete troubleshoot_incomplete->start check_purity Desired Purity? complete->check_purity impure Side Products Observed check_purity->impure No pure Pure Product check_purity->pure Yes troubleshoot_impure Troubleshoot: - Add Scavengers - Lower Temperature - Use Milder Acid impure->troubleshoot_impure troubleshoot_impure->start

Caption: A troubleshooting workflow for Boc deprotection reactions.

Boc_Stability_Concept cluster_stable Stable Conditions cluster_labile Labile Conditions Boc_Group Boc Protecting Group Basic Basic (e.g., NaOH, Piperidine) Boc_Group->Basic Stable Nucleophilic Nucleophilic Boc_Group->Nucleophilic Reductive Reductive (e.g., H2/Pd-C) Boc_Group->Reductive Acidic Acidic (e.g., TFA, HCl) Boc_Group->Acidic Labile Lewis_Acidic Lewis Acidic (e.g., AlCl3) Boc_Group->Lewis_Acidic Thermal Thermal (High Temp) Boc_Group->Thermal Substrate Dependent

Caption: Stability profile of the Boc protecting group under various conditions.

References

Technical Support Center: Synthesis of N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine. This guide focuses on reaction monitoring by Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis involves the tosylation of N-Boc-4-piperidinemethanol. The hydroxyl group of the starting material reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (Et3N), and often a catalyst like 4-dimethylaminopyridine (DMAP), in an appropriate solvent like dichloromethane (DCM).[1][2]

Q2: How can I monitor the progress of the reaction?

The reaction progress is typically monitored by Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is a quick qualitative method to observe the consumption of the starting material and the formation of the product. NMR provides a more quantitative assessment of the reaction conversion.[3]

Q3: What is a suitable TLC solvent system for this reaction?

A common solvent system for separating the starting alcohol and the product tosylate is a mixture of hexanes and ethyl acetate. Since the product, this compound, is less polar than the starting material, N-Boc-4-piperidinemethanol, it will have a higher Rf value. A typical starting ratio to try is 4:1 or 3:1 hexanes:ethyl acetate.[4]

Q4: How do I visualize the spots on the TLC plate?

Neither the starting material nor the product is strongly UV-active. Therefore, visualization requires a chemical stain. A potassium permanganate (KMnO4) stain is effective as it reacts with the alcohol functional group of the starting material, which will appear as a yellow spot on a purple background. The product will be less reactive towards this stain. Another option is a p-anisaldehyde stain, which can give different colored spots for the two compounds upon heating.[4]

Q5: What are the key NMR signals to monitor for reaction completion?

In ¹H NMR, the most indicative change is the disappearance of the signal corresponding to the -CH₂OH protons of the starting material and the appearance of a downfield shifted signal for the -CH₂OTs protons of the product. Additionally, the appearance of aromatic proton signals from the tosyl group is a clear indicator of product formation.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Dissolve N-Boc-4-piperidinemethanol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC. If the reaction is slow, it can be allowed to warm to room temperature.[2]

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Protocol 2: Reaction Monitoring by TLC
  • Preparation: Prepare a TLC chamber with a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Spotting: On a silica gel TLC plate, spot a dilute solution of the starting material (N-Boc-4-piperidinemethanol) in a lane, the reaction mixture in another lane, and a co-spot (a mixture of the starting material and reaction mixture) in a third lane.

  • Development: Place the TLC plate in the prepared chamber and allow the solvent front to travel up the plate.

  • Visualization: After development, dry the plate and visualize the spots using a potassium permanganate or p-anisaldehyde stain.

Protocol 3: Reaction Monitoring by NMR
  • Sample Preparation: Withdraw a small aliquot from the reaction mixture. Quench the reaction in the aliquot with a small amount of water. Extract the organic components with a deuterated solvent (e.g., CDCl₃). Filter the solution through a small plug of cotton into an NMR tube.

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: Integrate the characteristic peaks for the starting material and the product to determine the relative amounts and calculate the reaction conversion.

Data Presentation

Table 1: TLC Data
CompoundTypical Solvent SystemApproximate Rf ValueVisualization
N-Boc-4-piperidinemethanol3:1 Hexanes:Ethyl Acetate0.2 - 0.3KMnO₄ stain (yellow spot), p-anisaldehyde stain
This compound3:1 Hexanes:Ethyl Acetate0.5 - 0.7p-anisaldehyde stain, less reactive to KMnO₄
Table 2: ¹H NMR Data (400 MHz, CDCl₃)
CompoundChemical Shift (δ, ppm)MultiplicityAssignment
N-Boc-4-piperidinemethanol~4.1br d-CH₂- (axial piperidine)
~3.5t-CH₂OH
~2.7t-CH₂- (equatorial piperidine)
~1.7m-CH- and -CH₂- (piperidine)
1.45s-C(CH₃)₃ (Boc)
~1.2m-CH₂- (piperidine)
This compound7.78dAr-H (ortho to SO₂)
7.35dAr-H (meta to SO₂)
~4.0br d-CH₂- (axial piperidine)
3.87d-CH₂OTs
~2.7t-CH₂- (equatorial piperidine)
2.45sAr-CH₃
~1.8m-CH- and -CH₂- (piperidine)
1.44s-C(CH₃)₃ (Boc)
~1.2m-CH₂- (piperidine)
Table 3: ¹³C NMR Data (100 MHz, CDCl₃)
CompoundApproximate Chemical Shift (δ, ppm)Assignment
N-Boc-4-piperidinemethanol154.9C=O (Boc)
79.5-C (CH₃)₃ (Boc)
67.8-CH₂OH
44.0-CH₂- (piperidine)
38.8-CH- (piperidine)
29.5-CH₂- (piperidine)
28.5-C(C H₃)₃ (Boc)
This compound154.7C=O (Boc)
144.8Ar-C
133.0Ar-C
129.9Ar-CH
127.9Ar-CH
79.6-C (CH₃)₃ (Boc)
74.5-CH₂OTs
43.5-CH₂- (piperidine)
35.5-CH- (piperidine)
28.8-CH₂- (piperidine)
28.4-C(C H₃)₃ (Boc)
21.6Ar-CH₃

Troubleshooting Guides

TLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Streaking of spots - Sample is too concentrated.- Presence of triethylamine hydrochloride salt.[4]- Dilute the sample before spotting.- Filter a small aliquot of the reaction mixture through a short plug of silica before spotting.
Spots are too high (high Rf) The eluent is too polar.[4]Increase the proportion of the non-polar solvent (e.g., use 4:1 or 5:1 hexanes:ethyl acetate).
Spots are too low (low Rf) The eluent is not polar enough.[4]Increase the proportion of the polar solvent (e.g., use 2:1 hexanes:ethyl acetate).
No spots visible - Sample concentration is too low.- The stain is old or inactive.- Spot the TLC plate multiple times in the same location, allowing it to dry between applications.- Prepare a fresh staining solution.
Starting material and product spots are not well-separated The polarity of the eluent is not optimal.Try a different solvent system, for example, dichloromethane/methanol or toluene/ethyl acetate.
NMR Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Broad peaks - Presence of paramagnetic impurities.- Sample is too concentrated.- Incomplete dissolution.- Ensure glassware is clean.- Dilute the sample.- Ensure the sample is fully dissolved before acquisition.
Unexpected peaks - Presence of side products (e.g., alkyl chloride).- Residual solvent from workup.- Impurities in starting materials.- Compare the spectrum to known side products. The formation of the alkyl chloride can be minimized by shorter reaction times.- Identify common solvent peaks.- Check the purity of starting materials before beginning the reaction.
Difficulty in determining conversion Overlapping peaks.- Choose non-overlapping, characteristic peaks for integration.- Consider acquiring a ¹³C NMR spectrum for a clearer view of key carbon signals.
Presence of a peak around 1.5-1.6 ppm in CDCl₃ Water in the solvent.Use anhydrous deuterated solvent.

Visualizations

ReactionWorkflow SM N-Boc-4-piperidinemethanol Reagents p-TsCl, Et3N, DMAP in DCM, 0°C to RT Reaction TLC & NMR Monitoring Reagents->Reaction Reaction Progress Product N-Boc-4-(4-toluenesulfonyl- oxymethyl)piperidine Reaction->Product Completion

Caption: Reaction workflow for the synthesis of this compound.

TroubleshootingTree Start Incomplete Reaction (TLC/NMR) Q1 Are starting materials and solvent dry? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is DMAP catalyst present? A1_Yes->Q2 Sol1 Dry reagents and solvents thoroughly. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the reaction temperature adequate? A2_Yes->Q3 Sol2 Add a catalytic amount of DMAP. A2_No->Sol2 A3_No No Q3->A3_No A3_Yes Yes Sol3 Allow the reaction to warm to room temperature. A3_No->Sol3

Caption: Troubleshooting decision tree for an incomplete tosylation reaction.

References

Technical Support Center: Column Chromatography Purification of N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for the column chromatography of this compound?

A typical mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis. A good starting point is a 5:1 to 10:1 mixture of petroleum ether to acetone or ethyl acetate.[1] The ideal system should provide an Rf value of approximately 0.2-0.4 for the target compound, allowing for good separation from impurities.[2][3]

Q2: My compound is tailing significantly on the silica gel column. How can I fix this?

Tailing is a common issue when purifying basic compounds like piperidine derivatives on acidic silica gel.[4] The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, causing poor peak shape.[4][5]

  • Solution: Add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is commonly used to neutralize the acidic sites on the silica gel and improve peak shape.[4][5][6] An alternative is to use a solution of ammonia in methanol.[4]

Q3: I'm observing very low recovery of my product after the column. What are the potential causes?

Low recovery can result from several factors related to the compound's interaction with the stationary phase or its stability.

  • Irreversible Adsorption: The strong interaction between the basic piperidine moiety and the acidic silica gel can lead to irreversible binding.[4] Using a basic modifier like TEA in the eluent, as mentioned in Q2, can prevent this.[4][5]

  • Compound Decomposition: The compound may not be stable on silica gel.[7] You can test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear. A 2D TLC can also be used to check for decomposition.[7][8] If it is unstable, consider using a deactivated silica gel or an alternative stationary phase like alumina.[6][7]

  • Product is Highly Diluted: Your compound may have eluted, but the fractions are too dilute to detect.[7] Try concentrating a range of fractions where you expect your compound to be and re-analyzing by TLC.[7]

Q4: My compound isn't moving from the baseline (Rf ≈ 0) on the TLC plate. What should I do?

This indicates that the mobile phase is not polar enough to elute your compound.[5][8]

  • Solution: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If that is still insufficient, a more polar solvent like methanol can be added to the mobile phase, often in a system like dichloromethane/methanol.[5][9]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem Symptom Possible Cause(s) Recommended Solution(s)
Poor Separation Fractions contain a mixture of the product and impurities with similar Rf values.The solvent system has poor selectivity.Test different solvent systems (e.g., substitute ethyl acetate with acetone or use a dichloromethane/methanol system).[5] Run a slow, shallow gradient elution to improve resolution.[5]
No Compound Eluting After passing a large volume of eluent, the product has not come off the column.1. The eluent is not polar enough. 2. The compound has decomposed on the column.[7] 3. The compound has precipitated/crystallized on the column.[7]1. Gradually increase the eluent polarity.[7] 2. Test for silica gel stability. If unstable, use deactivated silica or alumina.[7] 3. Use a wider column or pre-purify to remove the component causing crystallization.[7]
Product in First Fractions The product elutes immediately with the solvent front (high Rf value).The eluent is too polar.Start with a much less polar solvent system. For example, increase the proportion of hexane or petroleum ether.
Column Runs Dry The solvent level drops below the top of the silica bed, leading to cracks and poor separation.Inadequate monitoring of the solvent head.Always keep a sufficient amount of solvent above the silica bed. If a crack forms, the column packing is compromised and it should be repacked.

Experimental Protocols

Synthesis of this compound

The title compound is typically synthesized from N-Boc-4-piperidinemethanol. The reaction involves dissolving N-Boc-4-piperidinemethanol and a base like triethylamine in a solvent such as dichloromethane.[10] The solution is cooled, and then p-toluenesulfonyl chloride and a catalyst like 4-dimethylaminopyridine (DMAP) are added.[10] After the reaction is complete, it is quenched with water and the product is extracted with an organic solvent.[10] The combined organic layers are dried and concentrated to yield the crude product, which is then purified by column chromatography.[10]

Column Chromatography Purification Protocol
  • TLC Analysis:

    • Dissolve a small amount of the crude product in dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber with a test solvent system (e.g., 8:1 Hexane:Ethyl Acetate).

    • Visualize the spots using a UV lamp and/or a potassium permanganate stain.

    • Adjust the solvent ratio until the desired product has an Rf value of ~0.2-0.3.[3]

  • Column Preparation (Wet Packing):

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase. The amount of silica should be 50-100 times the weight of the crude material.[2]

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Drain the excess solvent until the level is just above the silica bed. Do not let the column run dry.[3]

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude sample) and concentrate the mixture on a rotary evaporator to obtain a free-flowing powder.[3]

    • Carefully add the dry sample powder to the top of the packed column, creating a uniform layer.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution, collecting fractions in test tubes.

    • Monitor the elution process by periodically analyzing the collected fractions by TLC.[2]

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a white solid.[10]

Data Presentation

Table 1: Recommended Chromatographic Purification Parameters

ParameterDescriptionSource(s)
Technique Flash Column Chromatography[2]
Stationary Phase Silica Gel (230-400 mesh)[1][3]
Mobile Phase System Petroleum Ether / Acetone or Hexane / Ethyl Acetate[1]
Typical Ratio Start with low polarity (e.g., 10:1) and increase as needed.
Optional Additive Triethylamine (TEA)[4][6]
Purpose of Additive To neutralize acidic silica and prevent peak tailing.[4][5]
Recommended % 0.1 - 1.0% (v/v) added to the mobile phase.[4]

Table 2: Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₁₈H₂₇NO₅S[11]
Molecular Weight 369.48 g/mol [11]
Appearance White to pale yellow powder/solid[10][11]
Purity (Typical) >98%[11]

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification start N-Boc-4-piperidinemethanol + TsCl, Et3N, DMAP reaction Reaction in DCM start->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product workup->crude loading Dry Sample Loading crude->loading tlc TLC Analysis (Determine Eluent) column_prep Column Packing (Silica Gel Slurry) tlc->column_prep column_prep->loading elution Elution & Fraction Collection loading->elution analysis TLC Analysis of Fractions elution->analysis combine Combine Pure Fractions analysis->combine evaporation Solvent Evaporation combine->evaporation pure_product Pure Product evaporation->pure_product

Caption: Experimental workflow from synthesis to purification.

G issue Chromatography Issue (e.g., Tailing, Low Recovery) cause1 Basic Compound Interaction with Acidic Silica? issue->cause1 Analyze cause2 Incorrect Eluent Polarity? issue->cause2 Analyze cause3 Compound Decomposition? issue->cause3 Analyze solution1 Add Basic Modifier (e.g., 0.5% TEA) to Eluent cause1->solution1 Solve solution2 Adjust Eluent Ratio (Run TLC first) cause2->solution2 Solve solution3 Use Deactivated Silica or Alumina cause3->solution3 Solve

Caption: Troubleshooting workflow for common purification issues.

G Interaction of Basic Piperidine with Acidic Silica Gel cluster_silica Silica Gel Surface silanol Acidic Silanol Group (Si-OH) piperidine Basic Nitrogen on N-Boc-Piperidine Derivative interaction Strong Acid-Base Interaction piperidine->interaction interaction->silanol result Causes Peak Tailing & Irreversible Adsorption interaction->result Leads to

Caption: Diagram of piperidine-silica gel interaction.

References

Quenching procedures for reactions with N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quenching procedures, troubleshooting, and frequently asked questions related to reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a piperidine derivative widely used in organic synthesis. It features a piperidine ring with the nitrogen atom protected by a tert-butoxycarbonyl (Boc) group and a tosyloxymethyl group at the 4-position. The tosylate is an excellent leaving group, making this compound a valuable reagent for introducing the N-Boc-4-methylpiperidine moiety via nucleophilic substitution reactions.[1] This is a common strategy in the synthesis of complex molecules, particularly in pharmaceutical research and drug development.

Q2: What are the typical reaction conditions for nucleophilic substitution with this reagent?

A2: Nucleophilic substitution reactions with this compound are typically carried out in the presence of a base in a polar aprotic solvent. Common bases include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Solvents such as N,N-dimethylformamide (DMF) or acetonitrile are frequently used. The reaction temperature can range from room temperature to elevated temperatures, depending on the nucleophilicity of the substrate.

Q3: How do I monitor the progress of my reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2][3] By comparing the reaction mixture to the starting material, you can determine when the this compound has been consumed.

Q4: What is the purpose of quenching the reaction?

A4: Quenching is a critical step to stop the reaction by neutralizing any remaining reactive reagents. In the context of reactions with this compound, quenching is primarily aimed at neutralizing the base and any unreacted nucleophile. This step is essential for a clean workup and purification of the desired product.

Q5: Can the Boc group be cleaved during the reaction or workup?

A5: The Boc group is generally stable under basic and neutral conditions used for the nucleophilic substitution. However, it is sensitive to acidic conditions.[1] Therefore, it is crucial to avoid acidic quenching agents if the Boc protecting group needs to remain intact for subsequent synthetic steps. Standard acidic workup procedures for Boc deprotection involve reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane.[4]

Quenching and Workup Protocols

The appropriate quenching and workup procedure will depend on the specific nucleophile and reaction conditions used. Below are general protocols for common scenarios.

Protocol 1: Quenching of Reactions with Amine Nucleophiles

This procedure is suitable for reactions where a primary or secondary amine is used as the nucleophile.

Experimental Protocol:

  • Cooling: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Quenching: Slowly add water to the reaction mixture to quench any unreacted reagents and dissolve inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography.

Decision-Making Workflow for Quenching

quenching_workflow General Quenching Procedure Workflow start Reaction Complete cool Cool to Room Temperature start->cool quench Quench Reaction cool->quench add_water Add Water quench->add_water Neutral Conditions add_sat_bicarb Add Saturated NaHCO3 (aq) quench->add_sat_bicarb Basic Quench add_sat_nh4cl Add Saturated NH4Cl (aq) quench->add_sat_nh4cl Mildly Acidic Quench extract Extract with Organic Solvent add_water->extract add_sat_bicarb->extract add_sat_nh4cl->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify

Caption: A workflow for selecting an appropriate quenching agent.

Troubleshooting Guide

Problem Possible Cause Solution
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period or gently heat the reaction mixture. Monitor progress by TLC or LC-MS.
Poor quality of reagents.Use freshly distilled solvents and high-purity reagents.
Steric hindrance of the nucleophile.Consider using a stronger base or more forcing reaction conditions (higher temperature).
Formation of Side Products Over-alkylation of the nucleophile.Use a controlled stoichiometry of the alkylating agent and consider slow addition of the reagent.
Hydrolysis of the tosylate.Ensure anhydrous reaction conditions.
Low Yield After Workup Product is water-soluble.Perform multiple extractions with the organic solvent. If the product is highly polar, consider a different extraction solvent or a continuous liquid-liquid extractor.
Emulsion formation during extraction.Add brine to the separatory funnel to help break the emulsion. Alternatively, filter the mixture through a pad of celite.
Difficulty in Purification Co-elution of product with starting material or byproducts.Optimize the mobile phase for column chromatography. Consider using a different stationary phase or purification technique like preparative HPLC or recrystallization.
Product is an oil and difficult to handle.Attempt to form a salt (e.g., hydrochloride or trifluoroacetate) which may be a crystalline solid and easier to handle.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for nucleophilic substitution reactions using N-Boc-4-(substituted)piperidines. While specific yields for this compound will vary depending on the nucleophile, this data provides a general expectation.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Primary AmineK₂CO₃DMF801275-90
Secondary AmineCs₂CO₃Acetonitrile601670-85
PhenolK₂CO₃DMF1002460-80
ThiolNaHTHFRoom Temp485-95

Logical Relationship of Reaction Components

reaction_components Key Components in Nucleophilic Substitution reagent This compound product N-Boc-4-(substituted methyl)piperidine reagent->product nucleophile Nucleophile (e.g., Amine, Phenol, Thiol) nucleophile->product base Base (e.g., K2CO3, Cs2CO3) byproduct Tosyl Salt base->byproduct solvent Solvent (e.g., DMF, Acetonitrile) solvent->product solvent->byproduct

Caption: Relationship between reactants and products.

References

Solvent effects on N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the tosylate group in this compound?

A1: The p-toluenesulfonyl (tosyl) group serves as an excellent leaving group. It transforms the hydroxyl group of the starting material, N-Boc-4-piperidinemethanol, which is a poor leaving group, into a tosylate. This tosylate is readily displaced by a wide range of nucleophiles in nucleophilic substitution reactions, typically following an SN2 mechanism.[1]

Q2: How does the N-Boc protecting group influence the reactivity of the molecule?

A2: The N-Boc (tert-butoxycarbonyl) group protects the piperidine nitrogen, preventing it from undergoing undesired side reactions such as alkylation or acting as a nucleophile itself.[2] It is stable under basic and nucleophilic conditions, making it compatible with a variety of substitution reactions at the 4-position. The Boc group can be selectively removed under acidic conditions.[2]

Q3: What is the expected mechanism for nucleophilic substitution on this substrate?

A3: Nucleophilic substitution on this compound is expected to proceed via an SN2 (bimolecular nucleophilic substitution) mechanism. This is because the tosylate is attached to a primary carbon, which is sterically accessible for backside attack by a nucleophile. Azide, for instance, is a strong nucleophile that favors the SN2 pathway for displacing a tosylate group.[3]

Troubleshooting Guides

Low Yield in Nucleophilic Substitution Reactions

Q4: I am getting a low yield in my nucleophilic substitution reaction. What are the potential causes and how can I improve it?

A4: Low yields can result from several factors. Here are some common issues and their solutions:

  • Inappropriate Solvent Choice: The choice of solvent has a significant impact on the rate of SN2 reactions. Polar aprotic solvents are generally preferred as they solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity. Protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon.

  • Insufficient Reaction Time or Temperature: Some nucleophilic substitution reactions can be slow at room temperature. If you observe incomplete conversion of your starting material, consider increasing the reaction temperature or extending the reaction time. For example, reactions with sodium azide are often heated to 60-80°C.[1][4] Always monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Poor Nucleophile Quality: Ensure your nucleophile is of high purity and anhydrous where necessary. The presence of water or other impurities can lead to side reactions or deactivate the nucleophile.

  • Steric Hindrance: While the tosylate is on a primary carbon, bulky nucleophiles may still experience some steric hindrance, slowing down the reaction. In such cases, longer reaction times or higher temperatures might be necessary.

Presence of Side Products

Q5: I am observing unexpected side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

A5: The most common side reaction is elimination (E2), especially when using basic nucleophiles.

  • Elimination (E2) Byproducts: Strong, sterically hindered bases can promote the elimination of the tosylate group to form an alkene. To minimize this, use a less hindered base or a more nucleophilic, less basic reagent if possible. Running the reaction at lower temperatures can also favor substitution over elimination.

  • Deprotection of the N-Boc Group: The N-Boc group is generally stable to basic and nucleophilic conditions. However, if your reaction conditions are inadvertently acidic, you may observe partial or complete removal of the Boc group. Ensure that all reagents and solvents are free from acidic impurities.

Issues with the Starting Material

Q6: I suspect my this compound is impure. How can I check its purity and what are the common impurities?

A6: The purity of the starting material is crucial for a successful reaction.

  • Purity Assessment: The purity can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and melting point analysis.

  • Common Impurities: A common impurity is the starting alcohol, N-Boc-4-piperidinemethanol, resulting from incomplete tosylation. The presence of residual p-toluenesulfonyl chloride or pyridine from the tosylation step can also affect subsequent reactions. Purification by recrystallization or column chromatography is recommended if impurities are detected.

Data Presentation

The following table provides an illustrative summary of the expected effect of different solvent types on the reaction rate and yield of a typical SN2 reaction with this compound and sodium azide as the nucleophile. The data is based on general principles of SN2 reactivity.

Solvent TypeExample SolventsDielectric Constant (ε)Expected Relative RateTypical Yield RangeRationale
Polar Aprotic DMF, DMSO, AcetonitrileHigh (37-47)Very Fast> 90%Effectively solvates the cation (e.g., Na⁺) while leaving the nucleophile (N₃⁻) highly reactive.
Polar Protic Ethanol, Methanol, WaterHigh (24-80)Slow< 40%Solvates and deactivates the nucleophile through hydrogen bonding, reducing its nucleophilicity.
Non-Polar Aprotic Toluene, HexaneLow (2-4)Very Slow / No Reaction< 10%Poor solubility of the ionic nucleophile (e.g., NaN₃) prevents the reaction from occurring.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the tosylation of N-Boc-4-piperidinemethanol.

Materials:

  • N-Boc-4-piperidinemethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-4-piperidinemethanol (1.0 eq.) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine or triethylamine (1.5 eq.).[1][5]

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.[1][5]

  • Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 8-12 hours.[2][6]

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Nucleophilic Substitution with Sodium Azide

This protocol details the displacement of the tosylate group with azide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether or Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DMF.[1]

  • Add sodium azide (1.5 eq.).[1]

  • Heat the reaction mixture to 60-80 °C and stir for 3-6 hours under an inert atmosphere.[1][4]

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into deionized water.[1]

  • Extract the aqueous mixture with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting N-Boc-4-(azidomethyl)piperidine by column chromatography if necessary.

Protocol 3: N-Boc Deprotection

This protocol describes the removal of the N-Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • N-Boc protected piperidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the N-Boc protected piperidine derivative (1.0 eq.) in DCM.

  • Slowly add an equal volume of TFA to the solution at room temperature. The reaction is exothermic and evolves gas.[6]

  • Stir the mixture at room temperature for 1-2 hours.[6]

  • Monitor the deprotection by TLC.

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • Carefully neutralize the residue by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Extract the product into an appropriate organic solvent, dry the organic layer, and concentrate to obtain the deprotected amine.

Visualizations

experimental_workflow cluster_tosylation Protocol 1: Tosylation cluster_substitution Protocol 2: Nucleophilic Substitution cluster_deprotection Protocol 3: N-Boc Deprotection start1 N-Boc-4-piperidinemethanol step1_1 Dissolve in DCM Add Base (Pyridine/Et3N) start1->step1_1 step1_2 Add TsCl at 0°C step1_1->step1_2 step1_3 Stir and Monitor (TLC) step1_2->step1_3 step1_4 Workup and Purification step1_3->step1_4 product1 N-Boc-4-(tosyloxymethyl)piperidine step1_4->product1 start2 N-Boc-4-(tosyloxymethyl)piperidine step2_1 Dissolve in DMF Add Nucleophile (e.g., NaN3) start2->step2_1 step2_2 Heat and Stir step2_1->step2_2 step2_3 Monitor (TLC) step2_2->step2_3 step2_4 Workup and Purification step2_3->step2_4 product2 Substituted Product step2_4->product2 start3 Substituted Product step3_1 Dissolve in DCM Add TFA start3->step3_1 step3_2 Stir at RT step3_1->step3_2 step3_3 Monitor (TLC) step3_2->step3_3 step3_4 Workup and Neutralization step3_3->step3_4 product3 Final Deprotected Amine step3_4->product3

Caption: General experimental workflow for the synthesis and reaction of this compound.

Caption: Reaction pathways for this compound.

References

Technical Support Center: Managing the Stability of the Toluenesulfonyl Group in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the p-toluenesulfonyl (tosyl, Ts) group in your synthetic workflows. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the tosyl group generally stable?

The p-toluenesulfonyl (tosyl) group is a robust protecting group for alcohols and amines, known for its stability across a wide range of reaction conditions.[1] It is generally stable to:

  • Acidic Conditions: Generally stable, though it can be cleaved by strong, harsh acids.[1]

  • Basic Conditions: Generally stable.[1]

  • Oxidative Conditions: Generally stable.[1]

  • Hydrogenolysis: Stable.[1]

  • Many Organometallic Reagents: Stable.[2]

This stability makes it a valuable protecting group when performing reactions on other parts of a molecule.[2]

Q2: What are the most common methods for cleaving a tosyl group?

Deprotection of a tosyl group typically requires reductive or strongly acidic conditions.[3] Common methods include:

  • Reductive Cleavage: This is a widely used method. Reagents like sodium in liquid ammonia, samarium(II) iodide (SmI₂), and magnesium in methanol are effective.[1][2][4] The mechanism often involves a single electron transfer (SET) from the reducing agent to the tosyl group, leading to the cleavage of the N-S or O-S bond.[1]

  • Strongly Acidic Conditions: Refluxing with hydrobromic acid (HBr) in acetic acid or using trifluoromethanesulfonic acid can cleave the tosyl group.[2][3] However, these conditions are harsh and may not be suitable for sensitive substrates.[4]

Q3: What does "orthogonal protection" mean in the context of the tosyl group?

Orthogonal protection is a synthetic strategy that employs multiple protecting groups in a single molecule, where each group can be removed under specific conditions without affecting the others.[2][5] The tosyl group is a key player in such strategies due to its unique stability and deprotection conditions. For instance, a molecule could have a Boc-protected amine (acid-labile), a benzyl-protected alcohol (removable by hydrogenolysis), and a tosyl-protected amine. The Boc and benzyl groups can be removed selectively while the tosyl group remains intact, allowing for sequential modification of the different functional groups.[2]

Troubleshooting Guides

Problem 1: My alcohol tosylation reaction is yielding an alkyl chloride instead of the desired tosylate.

This is a common side reaction, especially with activated alcohols like benzylic or allylic alcohols, or when using amine bases such as triethylamine or pyridine.[2]

Possible Cause: The chloride ion, generated from tosyl chloride (TsCl) or the hydrochloride salt of the amine base, acts as a nucleophile and displaces the newly formed tosylate group in an SN2 reaction.[2]

Solutions:

SolutionDescription
Use a Non-Nucleophilic Base Employ a sterically hindered, non-nucleophilic base that is less likely to deliver chloride ions.
Alternative Tosylating Agent Use p-toluenesulfonic anhydride (Ts₂O) instead of TsCl. This eliminates the chloride byproduct from the tosylating agent.[2]
Choice of Base and Solvent Using pyridine as both the base and solvent can sometimes favor tosylation. However, for substrates prone to chlorination, minimizing the free chloride concentration is crucial.[2]
Problem 2: My tosylation reaction is not proceeding, and I am recovering the starting alcohol.

This issue is often caused by the presence of water in the reaction mixture.[6]

Possible Cause: Tosyl chloride reacts rapidly with water, which consumes the reagent. Additionally, any tosylate that does form can be hydrolyzed back to the alcohol.[6]

Solutions:

SolutionDescription
Strict Anhydrous Conditions Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents.[6]
Excess Reagent Using a slight excess of tosyl chloride can help to drive the reaction to completion, but be aware that this may complicate the purification process.[6]
Problem 3: The N-tosyl group on my amine is proving difficult to remove.

The high stability of the N-tosyl sulfonamide can make its cleavage challenging, especially for tosyl amides derived from alkylamines.[4]

Possible Cause: The N-S bond in a sulfonamide is very strong and resistant to cleavage. Standard deprotection methods may be ineffective or lead to decomposition of the starting material.[4]

Solutions:

MethodReagents and ConditionsTypical Yield (%)Notes
Reductive Cleavage (Mg/MeOH) Magnesium turnings in anhydrous methanol, room temperature, 2-4 hours.[1]78-98A relatively mild and effective method.
Reductive Cleavage (SmI₂) SmI₂/Amine/Water in THF, room temperature, instantaneous.[4]~95A very powerful and rapid method, even for hindered substrates.[4]
Strongly Acidic Cleavage HBr and acetic acid at 70°C.[3]VariableHarsh conditions that may not be suitable for complex molecules with sensitive functional groups.[4]
Reductive Cleavage (Na/NH₃) Sodium in liquid ammonia.[2]VariableA classic method, but requires specialized equipment for handling liquid ammonia.

Experimental Protocols

Protocol 1: General Tosylation of a Primary Alcohol

This protocol is a standard procedure for the conversion of a primary alcohol to its corresponding tosylate.

  • Preparation: Dry all glassware in an oven and allow it to cool under a stream of inert gas (e.g., nitrogen or argon).[6]

  • Reaction Setup: Dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere. Cool the solution to 0°C using an ice bath.[6]

  • Addition of Reagents: Add pyridine (2.0 equivalents) to the solution, followed by the slow, portion-wise addition of solid p-toluenesulfonyl chloride (TsCl) (1.2 equivalents), ensuring the temperature remains at 0°C.[6][7]

  • Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into cold water and separate the organic layer. Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude tosylate can be purified by column chromatography or recrystallization.

Protocol 2: Reductive Deprotection of an N-Tosyl Amide using Mg/MeOH

This protocol describes a common method for the cleavage of a tosyl-protected amine.[1]

  • Reaction Setup: To a stirred suspension of magnesium turnings (10 equivalents) in anhydrous methanol (10 mL) at room temperature, add the N-tosyl amide (1.0 equivalent).[1]

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.[1]

  • Quenching: Upon completion, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.[1]

  • Extraction: Filter the mixture through a pad of Celite to remove magnesium salts. Concentrate the filtrate to remove the methanol. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) three times.[1]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine.[1]

Visualizations

troubleshooting_workflow start Tosyl Reaction Issue q1 What is the primary issue? start->q1 a1 Low or No Product q1->a1 Yield Issue a2 Incorrect Product q1->a2 Side Reaction a3 Deprotection Failure q1->a3 Cleavage Issue q2 Is starting material consumed? a1->q2 q3 What is the unexpected product? a2->q3 q4 Which deprotection method failed? a3->q4 sol1 Check for water. Use anhydrous conditions. q2->sol1 No sol2 Increase TsCl equivalents. q2->sol2 Yes sol3 Alkyl Chloride Formed q3->sol3 sol4 Use Ts2O or a non-nucleophilic base. sol3->sol4 sol5 Mild conditions ineffective q4->sol5 sol6 Switch to stronger reductive conditions (e.g., SmI2). sol5->sol6

Caption: A troubleshooting workflow for common issues in tosyl group chemistry.

orthogonal_protection sub Substrate R-NH-Boc R'-OH-Bn R''-NH-Ts deprotect_boc R-NH2 sub:f1->deprotect_boc TFA deprotect_bn R'-OH sub:f2->deprotect_bn H2, Pd/C deprotect_ts R''-NH2 sub:f3->deprotect_ts Na, NH3(l)

Caption: Orthogonal deprotection strategy with Boc, Benzyl, and Tosyl groups.

References

Validation & Comparative

N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine vs other leaving groups in piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-Boc-4-substituted piperidine motif is a cornerstone in modern medicinal chemistry, valued for its prevalence in a wide range of pharmaceuticals. The efficiency of synthesizing these crucial building blocks often hinges on the strategic choice of a leaving group for nucleophilic substitution reactions. This guide provides an objective, data-driven comparison of N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine (tosylate) and other common leaving groups, including mesylates and halides, to inform synthetic strategy and optimization.

Performance Comparison of Leaving Groups

The selection of a leaving group is a critical parameter that influences reaction rates, yields, and overall synthetic efficiency. The following tables summarize quantitative data for the preparation of N-Boc-4-(functionalized-methyl)piperidine precursors from N-Boc-4-piperidinemethanol and a comparison of their reactivity in a representative S(_N)2 reaction with sodium azide.

Table 1: Preparation of N-Boc-4-(X-methyl)piperidine Precursors

Leaving Group (X)ReagentsSolventConditionsYield (%)Reference
Tosylate (-OTs) p-Toluenesulfonyl chloride, PyridineDichloromethane0 °C to rt, 12 h78-95[1]
Mesylate (-OMs) Methanesulfonyl chloride, TriethylamineDichloromethane0 °C to rt, 2-4 h~95 (estimated)
Iodide (-I) Iodine, Imidazole, TriphenylphosphineDichloromethane0 °C to rt, 1-2 hHigh (not specified)[2]
Bromide (-Br) Carbon tetrabromide, TriphenylphosphineDichloromethane0 °C to rt, 1-3 h~90 (typical)[3]
Chloride (-Cl) Carbon tetrachloride, TriphenylphosphineDichloromethane0 °C to rt, 1-3 h~90 (typical)[3]

Note: Yields are reported for the specific substrate or are typical for the reaction type with primary alcohols.

Table 2: Comparison of Leaving Group Performance in S(_N)2 Reaction with Sodium Azide

Leaving Group (X)Relative Reactivity (k(_\text{rel}))Reaction ConditionsYield of Azide (%)Reference
Iodide (-I) 100DMF, rt to 50 °CHigh (expected)[1]
Bromide (-Br) 10DMF, rt to 60 °C90[4]
Tosylate (-OTs) 0.7DMF, 60-80 °C90[5]
Mesylate (-OMs) 1.0DMF, 60-80 °CHigh (expected)[1]
Chloride (-Cl) 0.1DMF, 80-100 °CModerate (expected)[1]

Note: Relative reactivity data is based on general S(_N)2 reactions for primary alkyl substrates and provides a well-established trend.[1] Yield data is for the specific reaction where available or inferred from typical conversions.

Experimental Protocols

Detailed methodologies for the preparation of each precursor and a general protocol for the subsequent nucleophilic substitution are provided below.

Preparation of Precursors from N-Boc-4-piperidinemethanol

Protocol 1: Synthesis of this compound (Tosylate)

To a solution of N-Boc-4-piperidinemethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added pyridine (1.5 eq). p-Toluenesulfonyl chloride (1.2 eq) is then added portion-wise, and the reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with 1M HCl, saturated NaHCO(_3), and brine. The organic phase is dried over anhydrous Na(_2)SO(_4), filtered, and concentrated under reduced pressure to yield the tosylate.[1]

Protocol 2: Synthesis of N-Boc-4-(mesyloxymethyl)piperidine (Mesylate)

To a solution of N-Boc-4-piperidinemethanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours. The workup is similar to the tosylation protocol.

Protocol 3: Synthesis of N-Boc-4-(bromomethyl)piperidine (Appel Reaction)

To a solution of N-Boc-4-piperidinemethanol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous DCM at 0 °C, carbon tetrabromide (1.5 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 1-3 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to separate the bromide from triphenylphosphine oxide.[3]

Protocol 4: Synthesis of N-Boc-4-(iodomethyl)piperidine

To a solution of N-Boc-4-piperidinemethanol (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq) in anhydrous DCM at 0 °C, iodine (1.5 eq) is added portion-wise. The reaction is stirred at room temperature for 1-2 hours. The workup is similar to the Appel reaction for the bromide.[2]

Nucleophilic Substitution

Protocol 5: General Procedure for the Synthesis of N-Boc-4-(azidomethyl)piperidine

To a solution of the N-Boc-4-(X-methyl)piperidine precursor (1.0 eq, where X is OTs, OMs, I, or Br) in dimethylformamide (DMF), sodium azide (1.5 eq) is added. The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C, depending on the leaving group, until the starting material is consumed (monitored by TLC). The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na(_2)SO(_4), filtered, and concentrated to give the azide product.[4][5]

Visualizing the Synthetic Strategy

The following diagrams illustrate the synthetic workflow and the relationship between leaving group ability and reactivity.

Synthesis_Workflow cluster_start Starting Material cluster_precursors Precursors with Leaving Groups cluster_product Substitution Product N-Boc-4-piperidinemethanol N-Boc-4-piperidinemethanol Tosylate Tosylate N-Boc-4-piperidinemethanol->Tosylate TsCl, Py Mesylate Mesylate N-Boc-4-piperidinemethanol->Mesylate MsCl, TEA Iodide Iodide N-Boc-4-piperidinemethanol->Iodide PPh3, I2, Imidazole Bromide Bromide N-Boc-4-piperidinemethanol->Bromide PPh3, CBr4 N-Boc-4-(azidomethyl)piperidine N-Boc-4-(azidomethyl)piperidine Tosylate->N-Boc-4-(azidomethyl)piperidine NaN3, DMF Mesylate->N-Boc-4-(azidomethyl)piperidine NaN3, DMF Iodide->N-Boc-4-(azidomethyl)piperidine NaN3, DMF Bromide->N-Boc-4-(azidomethyl)piperidine NaN3, DMF

Caption: Synthetic workflow for the preparation of N-Boc-4-substituted piperidines.

Leaving_Group_Reactivity Decreasing Reactivity cluster_reactivity Relative Reactivity in SN2 Reactions Iodide Iodide (-I) (k_rel ≈ 100) Bromide Bromide (-Br) (k_rel ≈ 10) Mesylate Mesylate (-OMs) (k_rel ≈ 1.0) Tosylate Tosylate (-OTs) (k_rel ≈ 0.7) Chloride Chloride (-Cl) (k_rel ≈ 0.1)

Caption: Order of leaving group reactivity in SN2 reactions.

Conclusion

The choice of leaving group for the synthesis of N-Boc-4-substituted piperidines has a significant impact on the reaction conditions and efficiency. While This compound is a widely used and effective precursor, this guide highlights that other leaving groups may offer advantages in specific contexts. For reactions requiring milder conditions and faster rates, the corresponding iodide or bromide would be superior choices. The mesylate offers a slight reactivity advantage over the tosylate and can be a suitable alternative. The selection of the optimal leaving group will ultimately depend on a balance of factors including the reactivity of the nucleophile, desired reaction conditions, and the overall synthetic strategy.

References

A Comparative Analysis of N-Boc versus Other Amine Protecting Groups in Piperidine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its synthesis and functionalization are therefore of paramount importance in medicinal chemistry and drug development. The strategic use of amine protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask the reactivity of the piperidine nitrogen while performing modifications elsewhere on the molecule. Among the arsenal of available protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a workhorse due to its general stability and ease of removal under acidic conditions. However, the choice of an optimal protecting group is highly dependent on the specific synthetic context, including the presence of other functional groups and the planned reaction sequence.

This guide provides a comprehensive comparative analysis of the N-Boc protecting group against other commonly employed amine protecting groups in piperidine chemistry, namely the benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and Acyl groups. This objective comparison, supported by experimental data, will aid researchers in making informed decisions for the rational design and efficient execution of their synthetic strategies.

Performance Comparison of Amine Protecting Groups

The selection of an appropriate protecting group is a critical decision that influences the overall efficiency and success of a synthetic route. The ideal protecting group should be introduced in high yield under mild conditions, be stable to a wide range of reagents and reaction conditions, and be cleaved selectively in high yield without affecting other functional groups. The following tables summarize the performance of N-Boc, N-Cbz, N-Fmoc, and N-Acyl protecting groups in the context of piperidine chemistry.

Protection of Piperidine
Protecting GroupReagentBaseSolventReaction TimeTemperatureYield (%)Reference
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Triethylamine (TEA)Dichloromethane (DCM)12 hRoom Temp.92[1]
Cbz Benzyl chloroformate (Cbz-Cl)Sodium bicarbonate (NaHCO₃)THF/Water5 hRoom Temp.96[2]
Fmoc Fmoc-Cl or Fmoc-OSuBase (e.g., NaHCO₃)Dioxane/Water or DMF-Room Temp.-[3]
Benzoyl (Acyl) Benzoyl chlorideSodium hydroxide (NaOH)Water/Benzene-35-40 °C~90[4]
Acetyl (Acyl) Acetic anhydride-----[5]

Note: Yields are highly substrate-dependent and the conditions provided are typical examples.

Deprotection of N-Protected Piperidines
Protecting GroupReagent(s)SolventReaction TimeTemperatureYield (%)Reference
Boc Trifluoroacetic acid (TFA) or HClDichloromethane (DCM) or Dioxane1-4 hRoom Temp.>99[6]
Cbz H₂, Pd/CMethanol (MeOH)40 h60 °C-[7]
Fmoc 20% PiperidineDimethylformamide (DMF)< 30 minRoom Temp.-[8]
Benzoyl (Acyl) Strong acid or base (e.g., H₂SO₄, NaOH)----
Acetyl (Acyl) Schwartz reagent or harsh basic/acidic conditionsTetrahydrofuran (THF)0.5-3 hRoom Temp.-[9]

Orthogonality and Stability

A key consideration in multi-step synthesis is the concept of orthogonality, which allows for the selective removal of one protecting group in the presence of others. The N-Boc, N-Cbz, and N-Fmoc groups form a largely orthogonal set, a significant advantage in the synthesis of complex piperidine-containing molecules.

Protecting GroupAcid Stability (TFA)Base Stability (Piperidine)Hydrogenolysis (H₂, Pd/C)
Boc LabileStableStable
Cbz StableStableLabile
Fmoc StableLabileStable
Acyl (Benzoyl/Acetyl) Generally StableLabile (under harsh conditions)Stable

This orthogonality allows for a flexible synthetic design, as illustrated in the decision workflow below.

Experimental Protocols

Protocol 1: N-Boc Protection of Piperidine

Materials:

  • Piperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve piperidine (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add triethylamine (1.1 eq) to the solution.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperidine.

Protocol 2: N-Cbz Protection of Piperidine-4-carboxylic acid

Materials:

  • Piperidine-4-carboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve piperidine-4-carboxylic acid (1.0 eq) in a mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 5 hours. Monitor the reaction by TLC.

  • After completion, remove the THF under reduced pressure.

  • Wash the aqueous residue with ethyl acetate.

  • Acidify the aqueous layer with dilute HCl and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield N-Cbz-piperidine-4-carboxylic acid.[2]

Protocol 3: N-Benzoyl Protection of Piperidine

Materials:

  • Piperidine

  • Benzoyl chloride

  • 10% Aqueous sodium hydroxide (NaOH) solution

  • Benzene

  • Anhydrous potassium carbonate

Procedure:

  • In a flask equipped with a mechanical stirrer, combine piperidine (2.0 moles), 10% aqueous sodium hydroxide (105 g in 800 cc water), and add benzoyl chloride (2.0 moles) dropwise while maintaining the temperature at 35-40 °C.[10]

  • After the addition is complete, continue stirring.

  • Dilute the mixture with benzene if necessary to facilitate separation of the oily product.[10]

  • Separate the organic layer, dry with anhydrous potassium carbonate, and distill to obtain N-benzoylpiperidine.[10]

Protocol 4: Deprotection of N-Boc-piperidine

Materials:

  • N-Boc-piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-piperidine in DCM in a round-bottom flask.

  • Add an excess of TFA (typically 20-50% v/v in DCM) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting piperidinium trifluoroacetate salt can be used directly or neutralized with a base and extracted to yield free piperidine.

Protocol 5: Deprotection of N-Cbz-piperidine

Materials:

  • N-Cbz-piperidine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen source (H₂ gas balloon or transfer hydrogenation reagent like ammonium formate)

Procedure:

  • Dissolve N-Cbz-piperidine in methanol.

  • Add 10% Pd/C catalyst to the solution.

  • Subject the mixture to a hydrogen atmosphere (e.g., by bubbling H₂ gas or using a balloon) or add a hydrogen donor like ammonium formate.

  • Stir the reaction vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.

Visualization of Workflows

General Workflow for Amine Protection and Deprotection in Piperidine Synthesis

G General Workflow for Piperidine Amine Protection/Deprotection start Piperidine Derivative (R-NH) protect Protection (e.g., (Boc)₂O, Cbz-Cl) start->protect protected_piperidine N-Protected Piperidine (R-N-PG) protect->protected_piperidine synthesis Synthetic Transformations on Piperidine Scaffold protected_piperidine->synthesis deprotect Deprotection (e.g., TFA, H₂/Pd/C) synthesis->deprotect final_product Final Piperidine Product (R-NH) deprotect->final_product

Caption: A generalized workflow for the protection and deprotection of the piperidine amine during a multi-step synthesis.

Decision Tree for Selecting an Amine Protecting Group in Piperidine Chemistry

G Decision Workflow for Protecting Group Selection start Start: Need to Protect Piperidine Nitrogen acid_sensitive Are there acid-sensitive groups in the molecule? start->acid_sensitive base_sensitive Are there base-sensitive groups in the molecule? acid_sensitive->base_sensitive Yes use_boc Use Boc acid_sensitive->use_boc No h2_sensitive Are there groups sensitive to hydrogenolysis? base_sensitive->h2_sensitive Yes use_fmoc Consider Fmoc (less common for piperidine protection) base_sensitive->use_fmoc No use_cbz Use Cbz h2_sensitive->use_cbz No use_acyl Consider Acyl h2_sensitive->use_acyl Yes

Caption: A decision-making workflow to guide the selection of an appropriate amine protecting group for piperidine based on the chemical environment of the molecule.

Conclusion

The N-Boc protecting group remains a highly versatile and reliable choice for the protection of the piperidine nitrogen, particularly when subsequent reactions are performed under basic or neutral conditions. Its ease of introduction and clean, high-yielding deprotection under acidic conditions make it a staple in organic synthesis. However, for substrates containing acid-sensitive functionalities, alternative protecting groups such as N-Cbz and N-Fmoc offer crucial orthogonality. N-Cbz is exceptionally stable and is selectively removed by hydrogenolysis, making it ideal for complex syntheses where both acidic and basic conditions are employed. While N-Fmoc is predominantly used in solid-phase peptide synthesis where piperidine acts as the deprotecting agent, its base-lability presents an orthogonal strategy, although its application for the direct protection of piperidines is less common. N-Acyl groups offer a robust protection that can withstand a range of conditions but typically require harsher methods for removal.

The rational selection of an amine protecting group is a critical step in the design of efficient and successful synthetic routes toward novel piperidine-containing molecules. By carefully considering the stability, orthogonality, and reaction conditions associated with each protecting group, researchers can navigate the complexities of modern organic synthesis and accelerate the discovery and development of new therapeutics.

References

A Comparative Guide to In Silico Prediction of Biological Activity for N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common in silico methodologies for predicting the biological activity of novel chemical entities, with a focus on their application to N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine derivatives. While direct comparative studies on this specific class of compounds are limited in published literature, this document outlines the principles, protocols, and expected outcomes of established computational approaches used for piperidine derivatives and other small molecules.

Comparison of In Silico Prediction Methods

The prediction of biological activity for novel compounds like this compound derivatives can be approached using several computational techniques. The primary methods fall into two categories: ligand-based and structure-based approaches.

Method Principle Input Output Primary Application
Quantitative Structure-Activity Relationship (QSAR) Correlates variations in the physicochemical properties of compounds with changes in their biological activities using statistical models.[1][2]A dataset of molecules with known biological activities and their calculated molecular descriptors.A mathematical model that predicts the activity of new compounds based on their structure.[3]Lead optimization; prediction of activity for compounds within a known chemical series.
Molecular Docking Simulates the interaction between a small molecule (ligand) and a macromolecular target (receptor) to predict binding conformation and affinity.[4][5]3D structure of the ligand and the target protein.Preferred binding poses, binding affinity scores (e.g., kcal/mol), and interaction patterns (e.g., hydrogen bonds).[6][7]Hit identification and lead optimization by predicting binding to a specific biological target.[4]
Target Prediction (e.g., SwissTargetPrediction, PASS) Compares the chemical structure of a query molecule to a database of known bioactive compounds to predict its potential biological targets or activity spectrum.[8][9]2D or 3D structure of the query molecule (e.g., SMILES or SDF file).A ranked list of potential protein targets or a spectrum of predicted biological activities with associated probabilities.[10][11][12]Target identification, understanding polypharmacology, and predicting potential off-target effects.[13]

Experimental Protocols

Detailed methodologies for the key in silico experiments are provided below. These protocols are generalized and may require optimization based on the specific software and research questions.

Quantitative Structure-Activity Relationship (QSAR) Modeling
  • Data Set Preparation:

    • Compile a dataset of piperidine derivatives with experimentally determined biological activity (e.g., IC50 values).

    • Ensure data consistency and normalize activity values (e.g., convert to pIC50).

    • Divide the dataset into a training set (typically 70-80% of the data) for model building and a test set for external validation.[3]

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate molecular descriptors that represent its physicochemical properties. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.

  • Feature Selection:

    • Employ statistical methods to select a subset of the most relevant descriptors that have a significant correlation with the biological activity. This helps to avoid overfitting the model.

  • Model Generation:

    • Use a statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, to build a mathematical model that relates the selected descriptors to the biological activity.[1]

  • Model Validation:

    • Assess the statistical significance and predictive power of the model using internal validation (e.g., cross-validation) on the training set and external validation on the test set.[14]

Molecular Docking Protocol
  • Target and Ligand Preparation:

    • Obtain the 3D structure of the target protein, typically from a repository like the Protein Data Bank (PDB).[15]

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate the 3D structure of the this compound derivative and optimize its geometry.

  • Binding Site Definition:

    • Identify the binding site on the target protein. This can be based on experimental data or predicted using binding site detection algorithms.

    • Define a "grid box" that encompasses the binding site to guide the docking simulation.[16]

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, GOLD) to systematically sample different conformations and orientations of the ligand within the defined binding site.[4][15]

  • Scoring and Analysis:

    • The software's scoring function will estimate the binding affinity for each pose.[5]

    • Analyze the top-ranked poses to understand the binding mode, key interactions (e.g., hydrogen bonds, hydrophobic interactions), and the overall stability of the ligand-protein complex.

Target Prediction Protocol using Web-Based Tools
  • SwissTargetPrediction:

    • Navigate to the SwissTargetPrediction web server.[13]

    • Input the 2D structure of the this compound derivative, typically as a SMILES string or by drawing it.

    • Select the desired organism (e.g., Homo sapiens).

    • The server will return a list of predicted protein targets, ranked by probability, based on similarity to known bioactive ligands.[8][12]

  • PASS (Prediction of Activity Spectra for Substances):

    • Access the PASS online tool.

    • Submit the structure of the compound, usually as a MOL or SDF file.

    • The tool predicts a wide range of biological activities, including pharmacological effects and mechanisms of action.[9] The results are presented as a list of activities with probabilities of being active (Pa) and inactive (Pi).[11]

Data Presentation

The following tables provide templates for summarizing quantitative data from in silico predictions.

Table 1: Example Summary of Molecular Docking Results

DerivativeTarget ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
Compound Aµ-Opioid Receptor-8.5TYR148, HIS297, ILE322[17]3
Compound Bµ-Opioid Receptor-9.2ASP147, TRP318, ILE296[17]4
Compound CCOVID-19 3CLpro-7.8GLU166, HIS412

Table 2: Example Summary of QSAR Model Performance

ModelR² (Training Set)Q² (Cross-Validation)R² (Test Set)Root Mean Square Error (RMSE)
Model 10.850.780.820.25
Model 20.910.850.880.19

Table 3: Example Summary of PASS Predictions

DerivativePredicted ActivityPaPi
Compound XKinase Inhibitor0.850.02
Compound XGPCR Ligand0.760.05
Compound YAnticonvulsant0.650.11

Mandatory Visualizations

Logical_Relationships QSAR QSAR Docking Molecular Docking QSAR->Docking Guides Ligand Selection TargetPred Target Prediction TargetPred->Docking Provides Potential Targets LigandBased LigandBased LigandBased->QSAR LigandBased->TargetPred StructureBased StructureBased StructureBased->Docking

References

Comparative Guide to the Structure-Activity Relationship (SAR) of N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from the versatile synthetic intermediate, N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine. While direct SAR studies on a systematic library of immediate analogs of this specific compound are not extensively published, this document collates and compares data from various studies on structurally related N-Boc-piperidine derivatives to elucidate key pharmacophoric features and their impact on biological activity across different therapeutic targets.

This compound serves as a crucial building block in medicinal chemistry, enabling the introduction of a substituted piperidine scaffold into a wide range of molecules.[1] The N-Boc protecting group ensures stability during synthesis, while the tosyloxymethyl group acts as an excellent leaving group for nucleophilic substitution, allowing for diverse functionalization at the 4-position of the piperidine ring.[1]

I. Comparative Biological Activities of Piperidine Analogs

The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs. Modifications to the N-substituent and the substituent at the 4-position of the piperidine ring profoundly influence the biological activity of the resulting analogs. This section presents quantitative data on the biological activities of various N-Boc-piperidine analogs and related derivatives.

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis and inhibiting cell proliferation. The following table summarizes the cytotoxic activity of various piperidine-containing compounds against several human cancer cell lines.

Table 1: Cytotoxicity of Piperidine Derivatives Against Human Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 / GI50 (µM)Reference
DTPEPMCF-7 (Breast)0.8 ± 0.04[1]
MDA-MB-231 (Breast)1.2 ± 0.12[1]
Compound 17aPC3 (Prostate)0.81[1]
MGC803 (Gastric)1.09[1]
MCF-7 (Breast)1.30[1]
Regioisomer 13dcA549 (Lung)26.3[1]
Enzyme Inhibition

Piperidine derivatives are effective inhibitors of various enzymes, including those involved in neurodegenerative diseases and microbial infections.

Table 2: Enzyme Inhibitory Activity of Piperidine Analogs

CompoundTarget EnzymeInhibition (IC50 / Ki)Reference
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21)Acetylcholinesterase (AChE)IC50 = 0.56 nM[2]
Keto amide 11jµ-CalpainKi = 9 nM[3]
Keto amide 11fµ-CalpainKi = 30 nM[3]
4-chlorophenyl analog 11MenA (M. tuberculosis)IC50 = 22 ± 3 µM[3]
4-fluoro analog 9MenA (M. tuberculosis)IC50 = 33 ± 5 µM[3]
Receptor Binding Affinity

The nature of the substituents on the piperidine ring is critical for determining the binding affinity and selectivity for various G-protein coupled receptors (GPCRs) and other receptor targets.

Table 3: Receptor Binding Affinities of N-Substituted Piperidine Analogs

Compound IDN-Substituentσ1 Receptor Affinity (Ki) [nM]Reference
4aH165[4]
13aTosyl108[4]
18bEthyl89.4[4]
18aMethyl7.9[4]

II. Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of SAR studies. The following are representative protocols for key experiments used to evaluate the biological activity of piperidine analogs.

A. Synthesis of N-Substituted-4-(aminomethyl)piperidine Derivatives

A common synthetic route for diversifying the N-Methyl-1-(piperidin-4-YL)methanamine scaffold involves reductive amination.

Step 1: N-Boc Protection of 4-(Aminomethyl)piperidine To a solution of 4-(aminomethyl)piperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 eq) in DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the N-Boc protected intermediate.[5]

Step 2: N-Alkylation of the Piperidine Nitrogen To a solution of the N-Boc protected intermediate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), is added a base such as potassium carbonate (2.0 eq) followed by the desired alkyl halide (1.2 eq). The reaction mixture is stirred at room temperature or heated as necessary until the reaction is complete (monitored by TLC or LC-MS). The mixture is then partitioned between water and an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: Deprotection of the N-Boc Group The N-Boc protected piperidine derivative (1.0 eq) is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA) or 4N HCl in dioxane and stirred at room temperature for 1-4 hours. The solvent is removed under reduced pressure to yield the desired deprotected amine, often as a salt.

B. In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of compounds on cell viability.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Add the diluted compounds to the wells and incubate for 48-72 hours.

3. MTT Addition:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

4. Solubilization:

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

C. Radioligand Binding Assay for Receptor Affinity

This assay determines the affinity of a test compound for a specific receptor.

1. Membrane Preparation:

  • Use cell membranes prepared from cells overexpressing the target receptor.

2. Assay Setup:

  • In a 96-well plate, add the cell membranes, a specific radioligand (e.g., [³H]-ligand), and varying concentrations of the test compound in an appropriate assay buffer.

  • For total binding, no test compound is added. For non-specific binding, a high concentration of an unlabeled known ligand is added.

3. Incubation:

  • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

4. Filtration:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

5. Scintillation Counting:

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

6. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value from the competition binding curve and then calculate the Ki (inhibitory constant) value using the Cheng-Prusoff equation.

III. Visualizations

Diagrams of synthetic workflows and signaling pathways provide a clear visual representation of the experimental logic and biological context.

G cluster_0 Synthesis of Analogs start This compound intermediate Nucleophilic Substitution (e.g., with R-NH2, R-OH, R-SH) start->intermediate Diverse Nucleophiles product N-Boc-4-(functionalized methyl)piperidine Analogs intermediate->product deprotection N-Boc Deprotection (TFA or HCl) product->deprotection final_product Final Piperidine Analogs deprotection->final_product

Caption: General synthetic workflow for the diversification of this compound.

G ligand Piperidine Analog (Antagonist) receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Binds and blocks g_protein G-Protein (α, β, γ subunits) receptor->g_protein Prevents activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector No modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Basal level cellular_response Cellular Response second_messenger->cellular_response Inhibition of downstream signaling

Caption: A representative signaling pathway for a piperidine analog acting as a GPCR antagonist.

References

A Comparative Guide to the Synthetic Routes of Functionalized Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its prevalence underscores the critical importance of efficient and stereoselective synthetic methods for accessing functionalized derivatives. This guide provides an objective comparison of four prominent synthetic strategies for the synthesis of functionalized piperidines, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for four distinct and widely employed methods for the synthesis of functionalized piperidines.

Synthetic RouteKey FeaturesSubstrate ScopeTypical YieldsStereoselectivityKey Reagents/Catalysts
Aza-Diels-Alder Reaction [4+2] cycloaddition to form the six-membered ring in a single step. Can be catalyzed by Lewis acids, Brønsted acids, or organocatalysts.Broad, including reactions of imines with electron-rich dienes or enones.55-99%Can be highly diastereoselective and enantioselective, depending on the catalyst and substrates.Lewis acids (e.g., BF₃·OEt₂), Brønsted acids, chiral organocatalysts.
Ring-Closing Metathesis (RCM) Formation of an unsaturated piperidine ring from a diene precursor, which can be subsequently reduced.Wide tolerance of functional groups. Effective for the synthesis of 5- to 30-membered rings.70-97%E/Z selectivity depends on the catalyst and ring strain. Asymmetric versions can provide high enantioselectivity.Grubbs' catalysts (1st, 2nd, and 3rd generation), Hoveyda-Grubbs catalysts.[1][2][3]
Double Reductive Amination (DRA) A straightforward, one-pot cyclization of dicarbonyl compounds with an amine source.Primarily used for the synthesis of polyhydroxypiperidines from sugar-derived dicarbonyls.[4]32-91%Stereochemistry is often inherited from the chiral starting material (e.g., a sugar).Sodium cyanoborohydride (NaBH₃CN), H₂/Pd/C.[4][5][6][7]
Biocatalytic C-H Oxidation / Radical Cross-Coupling A modern, modular approach for late-stage functionalization and synthesis of complex piperidines.[8][9][10]Enables functionalization of pre-existing piperidine rings at specific C-H bonds.Good to excellent yields for both steps (up to 86% for oxidation).[11]Highly enantioselective and diastereoselective, guided by the enzyme and ligands.[8][11]Hydroxylase enzymes (e.g., P4H), Nickel catalysts, electrocatalysis.[8][10]

Experimental Protocols

Aza-Diels-Alder Reaction: Synthesis of Piperidin-4-ones

This protocol describes a general procedure for the Lewis acid-catalyzed aza-Diels-Alder reaction between an imine and a diene to form a piperidin-4-one derivative.[12][13][14]

Materials:

  • Imine (1.0 mmol)

  • Diene (e.g., Danishefsky's diene, 1.2 mmol)

  • Lewis Acid (e.g., BF₃·OEt₂, 1.1 mmol)

  • Anhydrous solvent (e.g., Dichloromethane, 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the imine and anhydrous dichloromethane.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the Lewis acid to the stirred solution.

  • After 15 minutes, add the diene dropwise over 10 minutes.

  • Allow the reaction to stir at -78 °C for 4 hours, then warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired piperidin-4-one.

Ring-Closing Metathesis (RCM): Synthesis of a Tetrahydropyridine Derivative

This protocol outlines a general procedure for the synthesis of a protected tetrahydropyridine using a second-generation Grubbs' catalyst.[15][16][17][18]

Materials:

  • Diene-containing amine precursor (e.g., N-tosyl-diallylamine, 0.5 mmol)

  • Grubbs' Second Generation Catalyst (5 mol%)

  • Anhydrous, degassed solvent (e.g., Dichloromethane, 50 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the diene precursor in anhydrous, degassed dichloromethane.

  • Add the Grubbs' catalyst to the solution.

  • Heat the reaction mixture to reflux (approximately 40 °C) and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the tetrahydropyridine product.

Double Reductive Amination (DRA): Synthesis of a Polyhydroxypiperidine

This protocol describes the synthesis of a polyhydroxypiperidine from a sugar-derived dialdehyde, a common strategy for producing iminosugars.[4][19][20][21][22][23]

Materials:

  • Sugar-derived dialdehyde (1.0 mmol)

  • Amine source (e.g., Benzylamine, 1.1 mmol)

  • Sodium cyanoborohydride (NaBH₃CN, 1.5 mmol)

  • Methanol (20 mL)

  • Acetic acid (to adjust pH to ~6)

Procedure:

  • Dissolve the dialdehyde and benzylamine in methanol in a round-bottom flask.

  • Adjust the pH of the solution to approximately 6 by the dropwise addition of acetic acid.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium cyanoborohydride portion-wise to the stirred solution.

  • Continue stirring at room temperature for 24 hours.

  • Quench the reaction by adding a few drops of water.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the polyhydroxypiperidine product.

Biocatalytic C-H Oxidation / Radical Cross-Coupling

This two-step protocol exemplifies a modern approach to functionalized piperidines, starting with an enzymatic C-H oxidation followed by a nickel-catalyzed radical cross-coupling.[8][9][24][25]

Step 1: Biocatalytic C-H Hydroxylation

Materials:

  • Piperidine substrate (e.g., N-Boc-pipecolic acid, 1.0 g)

  • Hydroxylase enzyme (e.g., an engineered proline-4-hydroxylase)

  • Cofactors (e.g., 2-oxoglutarate, Fe(II), ascorbate)

  • Buffer solution (e.g., phosphate buffer, pH 7.5)

Procedure:

  • In a temperature-controlled bioreactor, prepare a solution of the piperidine substrate in the buffer.

  • Add the cofactors to the solution.

  • Initiate the reaction by adding the hydroxylase enzyme.

  • Maintain the reaction at the optimal temperature (e.g., 30 °C) with gentle agitation and aeration for 24-48 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, terminate the reaction and extract the hydroxylated piperidine product.

  • Purify the product using appropriate chromatographic techniques.

Step 2: Nickel-Catalyzed Decarboxylative Cross-Coupling

Materials:

  • Hydroxylated piperidine from Step 1 (0.5 mmol)

  • Aryl halide (e.g., 4-iodotoluene, 0.75 mmol)

  • Nickel catalyst (e.g., NiBr₂·diglyme, 10 mol%)

  • Ligand (e.g., a bipyridine ligand, 12 mol%)

  • Anhydrous solvent (e.g., Dimethylformamide, 5 mL)

  • Electrochemical setup (potentiostat, electrodes)

Procedure:

  • In an electrochemical cell under an inert atmosphere, combine the hydroxylated piperidine, aryl halide, nickel catalyst, and ligand in anhydrous DMF.

  • Apply a constant current to the electrochemical cell to initiate the reaction.

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion, quench the reaction and extract the product.

  • Purify the functionalized piperidine derivative by flash column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic strategy.

Aza_Diels_Alder Imine Imine Cycloaddition [4+2] Cycloaddition Imine->Cycloaddition Diene Diene Diene->Cycloaddition Catalyst Lewis Acid / Organocatalyst Catalyst->Cycloaddition catalyzes Piperidine Functionalized Piperidine Cycloaddition->Piperidine

Caption: Aza-Diels-Alder Reaction Workflow.

Ring_Closing_Metathesis Diene_Precursor Acyclic Diene Precursor RCM Ring-Closing Metathesis Diene_Precursor->RCM Catalyst Grubbs' Catalyst Catalyst->RCM catalyzes Unsaturated_Piperidine Unsaturated Piperidine RCM->Unsaturated_Piperidine Reduction Reduction (e.g., H2, Pd/C) Unsaturated_Piperidine->Reduction Piperidine Functionalized Piperidine Reduction->Piperidine

Caption: Ring-Closing Metathesis (RCM) Pathway.

Double_Reductive_Amination Dicarbonyl 1,5-Dicarbonyl Compound DRA Double Reductive Amination Dicarbonyl->DRA Amine Amine Source Amine->DRA Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->DRA Piperidine Functionalized Piperidine DRA->Piperidine

Caption: Double Reductive Amination Process.

Biocatalytic_Radical Piperidine_Start Piperidine Substrate Oxidation Biocatalytic C-H Oxidation Piperidine_Start->Oxidation Enzyme Hydroxylase Enzyme Enzyme->Oxidation catalyzes Hydroxylated_Piperidine Hydroxylated Piperidine Oxidation->Hydroxylated_Piperidine Coupling Radical Cross-Coupling Hydroxylated_Piperidine->Coupling Coupling_Partner Coupling Partner (e.g., Aryl Halide) Coupling_Partner->Coupling Ni_Catalyst Nickel Catalyst / Electrocatalysis Ni_Catalyst->Coupling catalyzes Functionalized_Piperidine Highly Functionalized Piperidine Coupling->Functionalized_Piperidine

Caption: Biocatalytic C-H Oxidation and Radical Cross-Coupling Sequence.

References

Unveiling Novel Antimycobacterial Agents: A Comparative Guide to Piperidine Derivatives Synthesized from a Key Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor. This guide provides an objective comparison of the biological performance of a series of piperidine derivatives synthesized from the versatile building block, N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine. The antimycobacterial activity of these compounds is evaluated and compared, supported by detailed experimental data and methodologies.

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] The specific starting material, this compound, serves as a crucial intermediate in the synthesis of various complex organic molecules and drug candidates due to its inherent structural features that allow for diverse chemical modifications.[2][3] This guide focuses on a series of compounds developed as potential inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the vitamin K2 biosynthesis pathway of Mycobacterium tuberculosis, rendering it a promising target for novel anti-tuberculosis drugs.[4]

Comparative Analysis of Biological Activity

The synthesized piperidine derivatives were evaluated for their inhibitory activity against the MenA enzyme (IC50) and their whole-cell activity against Mycobacterium tuberculosis (GIC50). The data presented below showcases the structure-activity relationship (SAR) within this series, highlighting the impact of different substituents on their antimycobacterial potency.[4]

Compound IDR Group (Substituent)MenA IC50 (µM)M. tuberculosis GIC50 (µM)
8 Unsubstituted Phenyl> 50> 25
9 4-Fluorophenyl33 ± 514 ± 1
10 4-Bromophenyl12 ± 214 ± 0
11 4-Chlorophenyl22 ± 310 ± 1
12 2-Bromophenyl15 ± 3> 25
13 2-Chlorophenyl13 ± 2> 25
14 3-Bromophenyl12 ± 314 ± 0
1 (Lead) 4-(methyl(propyl)amino)benzoyl12 ± 214 ± 0

Data sourced from reference[4].

The unsubstituted phenyl derivative 8 showed weak activity, emphasizing the importance of substitutions on the phenyl ring. Halogen substitutions at the para- and meta-positions of the phenyl ring, as seen in compounds 9 , 10 , 11 , and 14 , generally led to improved inhibitory and antibacterial activity compared to the ortho-substituted analogs (12 and 13 ). Notably, the 4-bromophenyl (10 ) and 3-bromophenyl (14 ) derivatives demonstrated potent inhibition of both the MenA enzyme and mycobacterial growth, with potencies comparable to the lead compound 1 .[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are the key experimental protocols used in the evaluation of the synthesized piperidine derivatives.

Synthesis of Piperidine Derivatives

The synthesis of the target compounds was achieved through a multi-step process starting from N-Boc-4-hydroxymethylpiperidine, a direct precursor to this compound.

Step 1: Tosylation of N-Boc-4-hydroxymethylpiperidine N-Boc-4-hydroxymethylpiperidine is reacted with p-toluenesulfonyl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane to yield this compound.[4]

Step 2: Nucleophilic Substitution The tosylated intermediate, this compound, is then subjected to nucleophilic substitution with various substituted phenols. The tosyl group acts as an excellent leaving group, allowing for the formation of an ether linkage.[4]

Step 3: Boc Deprotection The N-Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the free piperidine amine.[4]

Step 4: Reductive Amination The final derivatives are obtained through reductive amination of the deprotected piperidine with various benzaldehydes using a reducing agent like sodium triacetoxyborohydride.[4]

G cluster_synthesis Synthetic Workflow start N-Boc-4-hydroxymethylpiperidine tosylation Tosylation (p-TsCl, Et3N) start->tosylation intermediate This compound tosylation->intermediate substitution Nucleophilic Substitution (Substituted Phenols) intermediate->substitution ether Boc-Protected Ether Intermediate substitution->ether deprotection Boc Deprotection (TFA/DCM) ether->deprotection amine Free Piperidine Amine deprotection->amine amination Reductive Amination (Substituted Benzaldehydes) amine->amination final Final Piperidine Derivatives amination->final

Synthetic workflow for the piperidine derivatives.
In Vitro MenA Inhibition Assay

The enzymatic activity of MenA was measured using a fluorescence-based assay. The assay monitors the production of a fluorescent product resulting from the enzymatic reaction.

  • Reaction Mixture: The assay is performed in a 96-well plate containing a buffer solution (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, and 0.005% Tween-20).

  • Inhibitor Addition: The synthesized compounds are added to the wells at various concentrations.

  • Enzyme and Substrate Addition: The reaction is initiated by adding the MenA enzyme and its substrates (1,4-dihydroxy-2-naphthoate and farnesyl pyrophosphate).

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C).

  • Fluorescence Reading: The fluorescence intensity is measured at appropriate excitation and emission wavelengths.

  • Data Analysis: The IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]

Whole-Cell Antimycobacterial Activity Assay

The growth inhibitory concentration (GIC50) against Mycobacterium tuberculosis was determined using a microplate-based assay.

  • Cell Culture: M. tuberculosis is cultured in an appropriate growth medium (e.g., 7H9 broth supplemented with OADC).

  • Compound Dilution: The test compounds are serially diluted in a 96-well plate.

  • Inoculation: A standardized inoculum of M. tuberculosis is added to each well.

  • Incubation: The plates are incubated at 37°C for a defined period (e.g., 7 days).

  • Growth Measurement: Bacterial growth is assessed by measuring the optical density at 600 nm or by using a viability indicator dye like resazurin.

  • Data Analysis: The GIC50 value, the concentration of the compound that inhibits 50% of bacterial growth, is determined from the dose-response curve.[4]

Signaling Pathway

The synthesized compounds target the MenA enzyme, which is a key component of the menaquinone (Vitamin K2) biosynthesis pathway in Mycobacterium tuberculosis. This pathway is essential for the bacterium's electron transport chain and, consequently, its survival. Inhibiting MenA disrupts this vital pathway, leading to bacterial cell death.

G cluster_pathway Menaquinone (Vitamin K2) Biosynthesis Pathway Chorismate Chorismate SEPHCHC SEPHCHC Chorismate->SEPHCHC MenF, MenD, MenH, MenC, MenE DHNA DHNA SEPHCHC->DHNA MenB MenA MenA (Target Enzyme) DMK Demethylmenaquinone DHNA->DMK Isoprenyl Diphosphate MK Menaquinone (Vitamin K2) DMK->MK MenG ETC Electron Transport Chain MK->ETC Inhibitor Synthesized Piperidine Derivative Inhibitor->MenA

Targeted inhibition of the Menaquinone pathway.

References

A Comparative Guide to N-Boc-4-(sulfonyloxymethyl)piperidines for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical for the efficient synthesis of target molecules. N-Boc-4-(hydroxymethyl)piperidine derivatives functionalized with sulfonate esters are versatile intermediates, serving as excellent precursors for introducing the piperidine-4-ylmethyl moiety via nucleophilic substitution reactions. This guide provides a comparative analysis of three commonly used derivatives: N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine (tosylate), N-Boc-4-(methanesulfonyloxymethyl)piperidine (mesylate), and N-Boc-4-(trifluoromethanesulfonyloxymethyl)piperidine (triflate).

The choice of the sulfonate leaving group significantly impacts the reactivity of the substrate in nucleophilic substitution reactions. The leaving group ability is inversely related to the basicity of the departing anion; a more stable anion, derived from a stronger acid, is a better leaving group. The established order of leaving group ability for these sulfonates is:

Triflate > Tosylate > Mesylate

This trend is a direct consequence of the electron-withdrawing effects of the respective sulfonyl substituents, which stabilize the resulting sulfonate anion. The trifluoromethyl group in the triflate is strongly electron-withdrawing, making triflic acid a superacid and the triflate anion an exceptionally good leaving group. The tolyl group in the tosylate provides resonance stabilization, while the methyl group in the mesylate offers the least stabilization among the three.

Spectroscopic Data Comparison

Accurate characterization of these reagents is essential for their effective use. The following tables summarize the key spectroscopic data for this compound. While complete datasets for the corresponding mesylate and triflate were not available in a single source, the expected characteristic peaks are discussed based on the known properties of these functional groups.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound 7.78 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 3.90 (d, 2H, CH₂OTs), 3.85-4.15 (m, 2H, piperidine-H), 2.60-2.80 (m, 2H, piperidine-H), 2.45 (s, 3H, Ar-CH₃), 1.80-2.00 (m, 1H, piperidine-H), 1.60-1.75 (m, 2H, piperidine-H), 1.45 (s, 9H, Boc), 1.05-1.20 (m, 2H, piperidine-H)
N-Boc-4-(methanesulfonyloxymethyl)piperidine (Expected) Signals for the piperidine and Boc groups would be similar to the tosylate. A sharp singlet for the mesyl methyl group (CH₃SO₃-) would be expected around 3.0 ppm. The CH₂OMs protons would likely appear at a slightly different chemical shift compared to the tosylate, potentially slightly upfield.
N-Boc-4-(trifluoromethanesulfonyloxymethyl)piperidine (Expected) Signals for the piperidine and Boc groups would be similar. The CH₂OTf protons would be expected to be the most downfield shifted of the three due to the strong electron-withdrawing nature of the triflate group.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound 154.7, 144.8, 132.9, 129.8, 127.9, 79.5, 74.3, 43.6 (br), 35.7, 28.9, 28.4, 21.6
N-Boc-4-(methanesulfonyloxymethyl)piperidine (Expected) Similar signals for the piperidine and Boc carbons. A signal for the mesyl methyl carbon would be expected around 37-40 ppm. The CH₂OMs carbon would be present.
N-Boc-4-(trifluoromethanesulfonyloxymethyl)piperidine (Expected) Similar signals for the piperidine and Boc carbons. A quartet for the trifluoromethyl carbon (¹JCF coupling) would be expected around 118 ppm. The CH₂OTf carbon would be the most downfield shifted among the three.

Table 3: IR and Mass Spectrometry Data

CompoundIR (cm⁻¹)Mass Spectrometry (ESI-MS)
This compound ~2970, 2860 (C-H), 1685 (C=O, Boc), 1360, 1175 (S=O)m/z 370 [M+H]⁺, 392 [M+Na]⁺
N-Boc-4-(methanesulfonyloxymethyl)piperidine (Expected) Similar C-H and C=O stretches. Strong S=O stretches expected around 1350 and 1170 cm⁻¹.Expected m/z [M+H]⁺ and [M+Na]⁺.
N-Boc-4-(trifluoromethanesulfonyloxymethyl)piperidine (Expected) Similar C-H and C=O stretches. Very strong S=O stretches expected at higher wavenumbers than the tosylate and mesylate, typically around 1420 and 1210 cm⁻¹. Strong C-F stretches would also be present.Expected m/z [M+H]⁺ and [M+Na]⁺.

Performance in Nucleophilic Substitution Reactions

The primary application of these compounds is in nucleophilic substitution reactions, where the sulfonate is displaced by a nucleophile. The enhanced reactivity of the triflate makes it the reagent of choice for reactions with weak nucleophiles or when milder reaction conditions are required. The tosylate and mesylate are generally sufficient for reactions with good nucleophiles.

While a direct kinetic comparison of these three specific piperidine derivatives was not found in the literature, the well-established principles of leaving group ability allow for a reliable prediction of their relative performance. In a typical SN2 reaction, the reaction rate would follow the order:

Triflate >> Tosylate > Mesylate

This translates to shorter reaction times and potentially higher yields when using the triflate, followed by the tosylate and then the mesylate, under identical reaction conditions. However, the higher reactivity of the triflate also corresponds to lower stability and higher cost. The choice of reagent therefore represents a trade-off between reactivity, stability, and cost-effectiveness.

Experimental Protocols

The synthesis of these sulfonate esters starts from the commercially available N-Boc-4-piperidinemethanol.

Synthesis of this compound

To a solution of N-Boc-4-piperidinemethanol (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane at 0 °C is added p-toluenesulfonyl chloride (1.1 eq.) portion-wise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired tosylate.

Synthesis of N-Boc-4-(methanesulfonyloxymethyl)piperidine (General Procedure)

To a solution of N-Boc-4-piperidinemethanol (1.0 eq.) and a suitable base such as triethylamine or pyridine (1.2-1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) at 0 °C is added methanesulfonyl chloride (1.1-1.2 eq.) dropwise. The reaction is stirred at 0 °C or allowed to warm to room temperature and monitored by TLC. Upon completion, the reaction is worked up by quenching with a saturated aqueous solution of sodium bicarbonate, followed by extraction with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Synthesis of N-Boc-4-(trifluoromethanesulfonyloxymethyl)piperidine (General Procedure)

Due to the high reactivity of triflic anhydride, this reaction is typically carried out at low temperatures. To a solution of N-Boc-4-piperidinemethanol (1.0 eq.) and a non-nucleophilic base such as pyridine or 2,6-lutidine (1.5 eq.) in anhydrous dichloromethane at -78 °C is added trifluoromethanesulfonic anhydride (1.1 eq.) dropwise. The reaction is stirred at low temperature for a short period and monitored closely by TLC. The reaction is quenched with cold saturated aqueous sodium bicarbonate. After extraction with an organic solvent, the combined organic layers are washed with cold brine, dried, and concentrated at low temperature to avoid decomposition. Purification, if necessary, should be performed rapidly using column chromatography at low temperature.

Workflow and Decision Making

The selection of the appropriate sulfonylated piperidine derivative depends on the specific requirements of the synthetic step.

G cluster_0 Synthetic Goal cluster_1 Nucleophile Strength cluster_2 Reagent Selection cluster_3 Reaction start Introduce Piperidine-4-ylmethyl Moiety nucleophile Assess Nucleophile start->nucleophile triflate N-Boc-4-(triflyloxymethyl)piperidine (High Reactivity, High Cost) nucleophile->triflate Weak Nucleophile tosylate N-Boc-4-(tosyloxymethyl)piperidine (Good Reactivity, Moderate Cost) nucleophile->tosylate Good Nucleophile mesylate N-Boc-4-(mesyloxymethyl)piperidine (Moderate Reactivity, Low Cost) nucleophile->mesylate Strong Nucleophile reaction Nucleophilic Substitution triflate->reaction tosylate->reaction mesylate->reaction

Caption: Decision workflow for selecting the appropriate N-Boc-4-(sulfonyloxymethyl)piperidine derivative.

The Central Role of N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine in Crafting Privileged Scaffolds for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to a Versatile Building Block and Its Alternatives

In the landscape of medicinal chemistry, the piperidine ring stands as a quintessential "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds and approved drugs.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a favored component in the design of novel therapeutics. A key reagent for introducing this valuable motif is N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine . This guide provides a comprehensive comparison of this reagent with its primary alternatives for the synthesis of 4-substituted piperidine-containing privileged scaffolds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound: The Gold Standard?

This compound is a bifunctional building block of significant utility. The tert-butoxycarbonyl (Boc) group provides a robust, acid-labile protecting group for the piperidine nitrogen, preventing unwanted side reactions. Simultaneously, the tosyloxymethyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of functionalities at the 4-position of the piperidine ring.

The tosylate is a superior leaving group compared to halides like bromide or chloride.[3] This is due to the ability of the sulfonate group to delocalize the negative charge of the resulting anion, making it a weaker base and thus a more stable leaving group.[4][5] This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields in nucleophilic substitution reactions.

Comparative Analysis of Synthetic Precursors

The choice of starting material for introducing a 4-substituted piperidine moiety is critical and can significantly impact the efficiency and practicality of a synthetic route. Below is a comparison of this compound with its main alternatives.

PrecursorStructureKey ReactionAdvantagesDisadvantages
This compound O=S(=O)(c1ccc(C)cc1)OCC1CCN(C(=O)OC(C)(C)C)CC1Nucleophilic SubstitutionExcellent leaving group, high yields, often crystalline and easy to handle.[3]Higher cost, additional step for tosylation from the corresponding alcohol.
N-Boc-4-(mesyloxymethyl)piperidine O=S(=O)(C)OCC1CCN(C(=O)OC(C)(C)C)CC1Nucleophilic SubstitutionGood leaving group, similar reactivity to tosylate.[4]Can be less stable than tosylates, potential for side reactions with some nucleophiles.
N-Boc-4-(halomethyl)piperidine (e.g., X=Br, Cl) XCC1CCN(C(=O)OC(C)(C)C)CC1Nucleophilic SubstitutionLower cost, readily prepared from the alcohol.Poorer leaving group than sulfonates, may require harsher reaction conditions.[6]
N-Boc-4-formylpiperidine O=CC1CCN(C(=O)OC(C)(C)C)CC1Reductive AminationConvergent synthesis, avoids pre-activation of a leaving group, good for creating secondary amines.[7]Requires a reducing agent, may not be suitable for all substrates, can lead to over-alkylation.[8]

Experimental Data: A Case Study in the Synthesis of CCR5 Antagonists

The synthesis of C-C chemokine receptor type 5 (CCR5) antagonists, a class of anti-HIV agents, provides a practical context for comparing these building blocks. While a direct, single-study comparison is scarce, we can collate data from various syntheses targeting this privileged scaffold.

Scenario 1: Synthesis via Nucleophilic Substitution

The synthesis of a key intermediate for piperidine-4-carboxamide CCR5 antagonists often involves the formation of a C-N bond with the 4-methylpiperidine unit.

PrecursorNucleophileConditionsYieldReference
N-Boc-4-(iodomethyl)piperidineActivated Carboxylic Acid IntermediateRoom Temperature~62%[9]
4-(aminomethyl)piperidine derivativeAmide couplingNot specifiedNot specified[1]

Scenario 2: Synthesis via Reductive Amination

An alternative approach to similar 4-aminomethylpiperidine scaffolds utilizes reductive amination.

Aldehyde/KetoneAmineReducing AgentConditionsYieldReference
Various aldehydesAmmoniaIron Catalyst, H₂130-140°C, 20hup to 96%[7]
Various ketonesAmmoniaIron Catalyst, H₂140-150°C, 20hup to 89%[7]
AldehydePrimary AmineNaBH(OAc)₃Not specifiedNot specified[10]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution using this compound

This protocol describes a typical procedure for the reaction of a nucleophile with this compound.

  • Dissolution: Dissolve the nucleophile (1.0 eq) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 eq) in a polar aprotic solvent like DMF or acetonitrile.

  • Addition: To this solution, add this compound (1.2 eq).

  • Reaction: Heat the reaction mixture to a temperature between 60-80°C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Protocol 2: General Procedure for Reductive Amination using N-Boc-4-formylpiperidine

This protocol outlines a standard reductive amination procedure to form a secondary amine.

  • Imine Formation: Dissolve N-Boc-4-formylpiperidine (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a mild acid catalyst, such as acetic acid (0.1 eq), if necessary. Stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.

Visualizing Synthetic Pathways

Diagram 1: General Synthetic Utility of this compound

G start N-Boc-4-(hydroxymethyl)piperidine tosylate This compound start->tosylate  TsCl, Pyridine product Privileged Scaffold (N-Boc-4-(Nu-methyl)piperidine) tosylate->product  Nucleophilic  Substitution nucleophile Nucleophile (Nu-) nucleophile->product  Nucleophilic  Substitution deprotection Final Privileged Scaffold product->deprotection  Acid (e.g., TFA)

Caption: Synthetic pathway to privileged scaffolds.

Diagram 2: Comparison of Synthetic Routes to 4-Aminomethylpiperidine Scaffolds

G cluster_0 Route 1: Nucleophilic Substitution cluster_1 Route 2: Reductive Amination tosylate N-Boc-4-(tosyloxymethyl)piperidine intermediate N-Boc-4-(azidomethyl)piperidine tosylate->intermediate  Substitution azide NaN₃ azide->intermediate final_product_1 N-Boc-4-(aminomethyl)piperidine intermediate->final_product_1  Reduction (e.g., H₂/Pd) aldehyde N-Boc-4-formylpiperidine final_product_2 N-Boc-4-(aminomethyl)piperidine aldehyde->final_product_2  Reductive Amination  (e.g., NaBH(OAc)₃) ammonia NH₃ ammonia->final_product_2

Caption: Two common routes to 4-aminomethylpiperidines.

Conclusion

This compound remains a highly valuable and versatile building block for the introduction of the 4-substituted piperidine privileged scaffold. Its high reactivity, driven by the excellent leaving group ability of the tosylate, often leads to high-yielding nucleophilic substitution reactions under mild conditions. However, alternative reagents, particularly N-Boc-4-formylpiperidine for reductive amination, offer a more convergent and sometimes more cost-effective approach, especially for the synthesis of secondary amines. The optimal choice of reagent will ultimately depend on the specific target molecule, the nature of the desired substituent, and considerations of cost and scalability. This guide provides the foundational data and protocols to aid medicinal chemists in making an informed decision for their synthetic campaigns.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine, a compound commonly utilized in organic synthesis. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

This compound is an irritant, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.

Core Disposal Principles

The primary principle for the disposal of this compound is that it must be treated as hazardous chemical waste. The following are key restrictions:

  • Do not dispose of with general laboratory or household garbage.[1]

  • Do not allow the product to enter the sewage system or drains.[1][2]

  • All disposal procedures must comply with federal, state, and local environmental control regulations.[1][2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1]

  • Waste Collection:

    • Collect waste this compound, whether in solid form or in solution, in a designated and clearly labeled waste container.

    • Include any contaminated materials, such as pipette tips, weighing paper, and contaminated PPE, in the same container.[1]

    • The container must be suitable for chemical waste, meaning it is properly sealed and constructed of a compatible material.[1]

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area.[1][2]

    • The storage area should be away from incompatible materials, such as strong oxidizing agents and strong acids.[2]

    • Ensure the storage area is secure and accessible only to authorized personnel.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to schedule a pickup.[1]

    • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and transport.[1]

Spill Management

In the event of a small spill, sweep up the solid material and place it in a suitable, sealed container for disposal according to local regulations.[2] For larger spills, also sweep up and shovel the material into appropriate containers for disposal.[2] Do not allow the product to enter drains.[2]

Quantitative Data for Disposal

ParameterValueSource
Recommended Disposal MethodIncineration or Licensed Chemical Waste DisposalBased on general procedures for tosylate compounds and other chemical waste. Specific local regulations should be consulted.[3]
pH Range for Aqueous WasteNot specified. Should be neutralized if acidic or basic before collection.General laboratory practice.
Concentration LimitsNot specified. Treat all concentrations as hazardous.Based on the hazardous nature of the compound and general chemical waste guidelines.
Incompatible MaterialsStrong oxidizing agents, Strong acidsPrevents potentially hazardous reactions in the waste container.[2]

Disposal Workflow

Disposal Workflow for this compound cluster_0 On-Site Waste Handling cluster_1 Waste Storage cluster_2 Final Disposal A Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) B Collect Waste in a Designated, Labeled Container A->B C Include Contaminated Materials (e.g., pipette tips) B->C D Seal Container Securely C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Segregate from Incompatible Materials E->F G Contact EHS or Licensed Waste Disposal Service F->G H Provide Safety Data Sheet (SDS) G->H I Arrange for Waste Pickup H->I

References

Personal protective equipment for handling N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine. Adherence to these procedures is vital for ensuring laboratory safety and proper environmental stewardship.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure risks. The following table summarizes the required equipment.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles & Face ShieldUse tightly fitting safety goggles with side protection. A face shield (minimum 8-inch) is required when handling larger quantities or when there is a risk of splashing.[1][2]
Hands Chemical-Resistant GlovesWear suitable gloves tested according to EN 374, such as butyl or nitrile rubber.[1][3] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[2]
Body Protective ClothingA complete chemical-resistant suit or lab coat should be worn to prevent skin exposure.[4] For significant exposure risks, flame-retardant and antistatic protective clothing is recommended.[2]
Respiratory RespiratorIn situations where dust or aerosols may be generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][4]

Operational Handling and Experimental Protocol

Safe handling practices are paramount when working with this compound. This compound is known to cause skin and serious eye irritation.[5]

Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood prep_setup Prepare Equipment and Reagents prep_hood->prep_setup handle_weigh Weigh Solid Compound prep_setup->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Chemical Reaction handle_dissolve->handle_reaction cleanup_quench Quench Reaction handle_reaction->cleanup_quench cleanup_separate Separate Waste Streams cleanup_quench->cleanup_separate cleanup_dispose Dispose of Waste Properly cleanup_separate->cleanup_dispose cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_dispose->cleanup_decontaminate

Caption: This diagram outlines the procedural flow for safely handling this compound in a laboratory setting.

Experimental Protocol: General Tosylation Reaction

The following is a general procedure for reactions involving tosylates, which should be adapted to specific experimental needs.

  • Preparation : All reactions should be conducted in a well-ventilated chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.[4] All glassware should be flame-dried to ensure anhydrous conditions.[6]

  • Reagent Handling :

    • Dissolve the alcohol starting material in a dry solvent (e.g., dichloromethane) in a round-bottomed flask under an inert atmosphere (e.g., nitrogen).[6][7]

    • Cool the solution to 0°C using an ice bath.

    • Slowly add a base, such as pyridine or triethylamine, to the solution.[7]

    • Add p-toluenesulfonyl chloride portion-wise to the cooled solution.[7]

  • Reaction :

    • Stir the reaction mixture at 0°C and monitor its progress using an appropriate technique, such as Thin Layer Chromatography (TLC).[7]

    • If the reaction is slow, it can be allowed to warm to room temperature.[7]

  • Workup :

    • Upon completion, quench the reaction by diluting it with water.[7]

    • Separate the organic and aqueous layers.

    • Wash the organic layer sequentially with water and brine solution.[7]

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.[7]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Stream Management

Waste TypeSegregation and CollectionDisposal Procedure
Solid Waste Collect unreacted this compound and contaminated consumables (e.g., gloves, weighing paper) in a designated, labeled, and sealed hazardous waste container.Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[8]
Liquid Waste (Non-halogenated) Collect organic solvents that do not contain halogens in a clearly labeled, sealed container.Dispose of as non-halogenated organic waste through your institution's EHS department.
Liquid Waste (Halogenated) Collect solvents like dichloromethane in a separate, clearly labeled, sealed container.Dispose of as halogenated organic waste through your institution's EHS department.
Aqueous Waste Collect all aqueous layers from the workup in a designated container. Neutralize acidic or basic solutions to a pH between 6 and 8 before collection, if safe and permissible by local regulations.[9]Dispose of as aqueous chemical waste through your institution's EHS department.
Empty Containers Triple rinse the container with a suitable solvent.[10] Collect the rinsate as hazardous liquid waste.[10] Deface the original label and dispose of the container according to institutional guidelines, which may allow for disposal as regular trash after decontamination.[10]Follow your institution's specific procedures for the disposal of decontaminated chemical containers.

Spill Management

In the event of a spill:

  • Evacuate and Secure : Immediately alert others in the area and restrict access.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain and Absorb : For liquid spills, use an inert absorbent material like sand or vermiculite.[1][10] For solid spills, gently cover to avoid creating dust.[10]

  • Collect : Carefully collect the absorbed material or spilled solid into a labeled hazardous waste container.[10]

  • Decontaminate : Clean the spill area with an appropriate solvent and then with soap and water. Dispose of all cleaning materials as hazardous waste.[10]

Logical Flow for Waste Disposal

Waste Disposal Logic for this compound cluster_segregation Segregation cluster_liquid_type Liquid Waste Type cluster_container Containerization start Waste Generated solid_waste Solid Waste start->solid_waste liquid_waste Liquid Waste start->liquid_waste solid_container Labeled Solid Waste Container solid_waste->solid_container halogenated Halogenated liquid_waste->halogenated non_halogenated Non-Halogenated liquid_waste->non_halogenated aqueous Aqueous liquid_waste->aqueous halo_container Labeled Halogenated Waste Container halogenated->halo_container non_halo_container Labeled Non-Halogenated Waste Container non_halogenated->non_halo_container aqueous_container Labeled Aqueous Waste Container aqueous->aqueous_container end_dispose Arrange for EHS Pickup solid_container->end_dispose halo_container->end_dispose non_halo_container->end_dispose aqueous_container->end_dispose

Caption: This diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.